molecular formula C7H6ClFO3S B1304785 3-Fluoro-4-methoxybenzenesulfonyl chloride CAS No. 67475-55-2

3-Fluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1304785
CAS No.: 67475-55-2
M. Wt: 224.64 g/mol
InChI Key: QIVDOYCKCLEKPL-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO3S and its molecular weight is 224.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVDOYCKCLEKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379088
Record name 3-fluoro-4-methoxybenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67475-55-2
Record name 3-fluoro-4-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methoxybenzene-1-sulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzenesulfonyl chloride is a key building block in medicinal chemistry and organic synthesis, valued for its role in the introduction of the 3-fluoro-4-methoxyphenylsulfonyl moiety into molecular structures. The strategic placement of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of the physical properties of this reagent is paramount for its effective and safe use in the laboratory, ensuring reproducibility and scalability of synthetic processes. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data and protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for handling, storage, and reaction setup.

PropertyValueSource(s)
Chemical Formula C₇H₆ClFO₃S[1][2]
Molecular Weight 224.64 g/mol [1][2]
CAS Number 67475-55-2[1][2]
Appearance White to off-white powder[1]
Melting Point 77-81 °C[1]
Boiling Point Not available (decomposes)
Density Not available
Solubility See Section on Solubility Profile

Structural Elucidation and Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary and interpretation of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons and the methoxy group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl chloride and other functional groups.[2] Key expected vibrational frequencies include:

  • S=O asymmetric and symmetric stretching: Strong bands in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • C-F stretching: A strong absorption band typically observed in the 1000-1400 cm⁻¹ region.

  • C-O stretching (aryl ether): A characteristic band around 1250 cm⁻¹.

  • Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show the molecular ion peak (M⁺) at m/z 224, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for benzenesulfonyl chlorides involve the loss of the chlorine radical (M-35) and the SO₂Cl group.

Experimental Protocols for Property Determination

The following section outlines standardized methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat at Controlled Rate C->D E Observe Melting D->E F Record Start and End of Melting E->F G Determine Melting Range F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and analysis.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed by adding a small amount of the compound to a test tube containing a few milliliters of the solvent of interest and observing its dissolution at room temperature with agitation.

Predicted Solubility in Common Laboratory Solvents:

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected due to the polar nature of the sulfonyl chloride group.

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran): Moderate to good solubility is anticipated.

  • Apolar Aromatic Solvents (e.g., Toluene, Benzene): Lower solubility is expected compared to more polar solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide): High solubility is likely.

  • Protic Solvents (e.g., Alcohols, Water): While it may initially dissolve in polar protic solvents, it will react to form the corresponding sulfonate ester or sulfonic acid. Therefore, these solvents are generally not suitable for non-reactive dissolution.

SolubilityTesting cluster_solvents Test Solvents A This compound B Add to Solvent A->B C Agitate at Room Temperature B->C D Observe Dissolution C->D S1 Dichloromethane S2 Toluene S3 Acetonitrile S4 Ethanol (reactive)

Caption: Qualitative Solubility Testing Workflow.

Stability and Reactivity Insights

Benzenesulfonyl chlorides are generally stable compounds under anhydrous conditions. However, they are susceptible to hydrolysis in the presence of water, yielding the corresponding sulfonic acid. The reactivity of the sulfonyl chloride group is characterized by its susceptibility to nucleophilic attack at the electrophilic sulfur atom. This reactivity is the basis for its widespread use in the synthesis of sulfonamides and sulfonate esters. The presence of the electron-donating methoxy group on the aromatic ring can slightly modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

Safe Handling and Storage

This compound is a corrosive solid that causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A comprehensive understanding of its molecular structure, spectral characteristics, melting point, solubility, and reactivity is critical for its successful application in research and development. The experimental protocols and safety information provided herein are intended to support scientists in the safe and effective handling and utilization of this important synthetic building block.

References

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Fluoro-4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-methoxybenzenesulfonyl chloride is a key aromatic sulfonyl chloride derivative that has garnered significant interest within the scientific community, particularly among researchers and professionals in drug development and medicinal chemistry. Its unique structural features, namely the presence of a fluorine atom and a methoxy group on the benzene ring, impart distinct electronic properties that make it a valuable and versatile building block in the synthesis of complex organic molecules. The fluorine atom, with its high electronegativity, can modulate the acidity of the sulfonamide proton and influence metabolic stability, while the methoxy group can participate in crucial hydrogen bonding interactions with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and characterization.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl), a fluorine atom at the 3-position, and a methoxy group (-OCH₃) at the 4-position.

Systematic (IUPAC) Name: this compound[3]

Molecular Formula: C₇H₆ClFO₃S[3]

Molecular Weight: 224.64 g/mol [3]

Tabulated Physicochemical Data
PropertyValueSource
CAS Number 67475-55-2[3]
Appearance White to off-white crystalline powder
Melting Point 77-81 °C
SMILES COC1=C(C=C(C=C1)S(=O)(=O)Cl)F[3]
InChIKey QIVDOYCKCLEKPL-UHFFFAOYSA-N[3]
Spectroscopic Characterization

Accurate characterization of this compound is crucial to confirm its identity and purity. While a complete set of publicly available, peer-reviewed spectra is not readily compiled, the expected spectroscopic features can be inferred from the analysis of related compounds and general principles of spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to an aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] Additional bands will be present for the C-O-C stretching of the methoxy group and the C-F stretching. PubChem indicates the availability of FTIR and Raman spectra for this compound.[3]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns will likely involve the loss of the chlorine atom and the sulfonyl group.

Synthesis of this compound: A Detailed Protocol

The most established and reliable method for the synthesis of this compound is a modified Sandmeyer reaction.[5][6] This well-known transformation in organic chemistry allows for the conversion of an aromatic amine to a variety of functional groups, including sulfonyl chlorides, via a diazonium salt intermediate.[5][6] The starting material for this synthesis is the readily available 3-fluoro-4-methoxyaniline.

Reaction Rationale and Mechanistic Overview

The synthesis proceeds in two key steps:

  • Diazotization: 3-Fluoro-4-methoxyaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding arenediazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.

  • Sulfonylation (Sandmeyer-type reaction): The freshly prepared diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl group, leading to the formation of the desired this compound.

The causality behind these experimental choices lies in the unique reactivity of the diazonium group as an excellent leaving group (N₂ gas) and the ability of the copper(I) catalyst to facilitate the radical-mediated transfer of the sulfonyl chloride moiety.

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonylation A 3-Fluoro-4-methoxyaniline D Arenediazonium Salt (in situ) A->D Reacts with B Sodium Nitrite (NaNO₂) B->D Generates HNO₂ with C Hydrochloric Acid (HCl) C->D G 3-Fluoro-4-methoxy- benzenesulfonyl chloride D->G Reacts with E Sulfur Dioxide (SO₂) in Acetic Acid E->G F Copper(I) Chloride (CuCl) F->G Catalyzes

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

  • 3-Fluoro-4-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) gas

  • Glacial acetic acid

  • Copper(I) chloride (CuCl)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Gas dispersion tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-4-methoxyaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 5 °C. Vigorous stirring is essential during the addition.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Preparation of the Sulfur Dioxide/Copper(I) Chloride Solution:

    • In a separate large beaker or flask, dissolve copper(I) chloride in glacial acetic acid.

    • Cool the solution in an ice bath and bubble sulfur dioxide gas through the solution until it is saturated.

  • Sulfonylation Reaction:

    • Slowly add the freshly prepared diazonium salt solution to the stirred and cooled sulfur dioxide/copper(I) chloride solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of ice-water. A solid precipitate of the crude this compound should form.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • For further purification, the crude product can be dissolved in a suitable organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive acids, toxic sulfur dioxide gas, and the formation of a potentially unstable diazonium salt.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • The temperature of the diazotization reaction must be strictly controlled, as diazonium salts can be explosive at higher temperatures.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The sulfonyl chloride group is a highly reactive electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages.

Role as a Key Building Block

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its utility is highlighted in several patents for the preparation of compounds with potential therapeutic applications, including treatments for inflammatory diseases such as asthma and COPD.[7] The presence of the fluoro and methoxy substituents on the aromatic ring allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Synthesis of Bioactive Sulfonamides

The primary application of this compound is in the synthesis of novel sulfonamides. The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

SulfonamideFormation A 3-Fluoro-4-methoxy- benzenesulfonyl chloride D Bioactive Sulfonamide A->D Reacts with B Primary or Secondary Amine (R₁R₂NH) B->D C Base (e.g., Pyridine) C->D Base

Caption: General scheme for the synthesis of sulfonamides.

The resulting sulfonamides can be designed to target a wide range of biological targets, including enzymes and receptors. The 3-fluoro-4-methoxyphenyl moiety can serve as a key pharmacophore, interacting with the active site of a protein to elicit a biological response.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through a well-established modified Sandmeyer reaction. The unique combination of a reactive sulfonyl chloride group and the electronically modifying fluoro and methoxy substituents makes it an attractive starting material for the preparation of a diverse array of novel sulfonamides with potential therapeutic applications. This guide provides the foundational knowledge and a detailed protocol to enable researchers and scientists to effectively utilize this important chemical entity in their research endeavors.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | CID 2774540. (2026, January 3). PubChem. Retrieved January 11, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride | C7H6ClFO3S | CID 2783408. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • US Patent Application Publication US 2012/0309796 A1. (2012, May 11). Google Patents. Retrieved January 11, 2026, from [Link]

  • Synthesis of 3-fluoro-4-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • US Patent 4487726A. (n.d.). Google Patents.
  • Sandmeyer Reactions | Organic Chemistry. (2021, May 1). YouTube. Retrieved January 11, 2026, from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved January 11, 2026, from [Link]

  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of aromatic sulfonyl chlorides. (n.d.). Google Patents.
  • Understanding the Synthesis and Applications of 3-Fluoro-4-methoxyaniline in Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-methoxybenzenesulfonyl Chloride

This compound, bearing the CAS Number 67475-55-2, is a highly functionalized aromatic sulfonyl chloride that has emerged as a crucial building block for the synthesis of complex organic molecules.[1] For researchers, particularly those in drug discovery and development, this reagent offers a unique combination of reactive and modulatory features. The presence of a highly electrophilic sulfonyl chloride group facilitates robust coupling reactions, while the methoxy and fluorine substituents on the phenyl ring provide opportunities to fine-tune pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding interactions.[2]

This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, a validated synthetic approach, its core reactivity in the formation of sulfonamides, and its application in the development of targeted therapeutics. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. This compound is typically a powder at room temperature, and its key identifiers and properties are summarized below.[1]

PropertyValueSource(s)
CAS Number 67475-55-2[1]
Molecular Formula C₇H₆ClFO₃S[1]
Molecular Weight 224.64 g/mol [1]
Appearance Powder
Melting Point 77-81 °C
SMILES COc1ccc(cc1F)S(Cl)(=O)=O
InChI Key QIVDOYCKCLEKPL-UHFFFAOYSA-N

Safety and Handling:

As with most sulfonyl chlorides, this compound is corrosive and requires careful handling. It is classified as Skin Corrosion/Irritation Category 1B, causing severe skin burns and eye damage.[1][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. All manipulations should be performed within a certified chemical fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage

Data sourced from Sigma-Aldrich and PubChem.[1][3]

Synthesis: Electrophilic Aromatic Substitution of 2-Fluoroanisole

The most direct and industrially scalable synthesis of this compound is the chlorosulfonation of the readily available starting material, 2-fluoroanisole. This reaction is a classic example of electrophilic aromatic substitution.

Causality of the Synthetic Strategy:

The choice of 2-fluoroanisole as the precursor is deliberate. The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing. The fluorine (-F) atom is a deactivating group but is also ortho, para-directing. In this specific substitution pattern, the methoxy group's activating effect dominates. The position para to the methoxy group is occupied by the fluorine atom, and the position ortho to the methoxy group (and meta to the fluorine) is sterically unhindered. Therefore, the incoming electrophile, chlorosulfonic acid (or its active species), is directed predominantly to the position ortho to the methoxy group, yielding the desired 3-fluoro-4-methoxy substitution pattern.

G cluster_0 Synthesis Workflow Start 2-Fluoroanisole Process Electrophilic Aromatic Substitution (0-5°C to RT) Start->Process Substrate Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Process Reagent Workup Quench on Ice & Filtration Process->Workup Product This compound Workup->Product

A generalized workflow for the synthesis of the title compound.

Representative Experimental Protocol for Synthesis:

This protocol is a representative procedure based on established methods for the chlorosulfonation of activated aromatic compounds and should be performed with all necessary safety precautions.[4]

  • Reaction Setup: Equip a dry 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (to neutralize the HCl byproduct). Ensure the apparatus is protected from atmospheric moisture.

  • Reagent Charging: In a chemical fume hood, carefully charge the flask with chlorosulfonic acid (e.g., 4.0 molar equivalents). Begin stirring and cool the flask to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-fluoroanisole (1.0 molar equivalent) dropwise via the dropping funnel over 45-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to minimize side reactions. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g in a 2 L beaker) with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the crude product under vacuum. If further purification is needed, recrystallization from a suitable solvent system like chloroform/hexane can be employed.

Core Reactivity and Application in Drug Discovery

The primary utility of this compound in medicinal chemistry is its reaction with primary or secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone of modern drug synthesis, as the sulfonamide group is a key structural motif in a vast array of therapeutic agents.[6]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

G Reagents 3-Fluoro-4-methoxy- benzenesulfonyl chloride Primary/Secondary Amine (R-NHR') Intermediate Tetrahedral Intermediate Reagents:f0->Intermediate Nucleophilic Attack Reagents:f1->Intermediate Products N-substituted-3-fluoro-4-methoxy- benzenesulfonamide HCl (neutralized by base) Intermediate->Products:f0 Elimination of Cl-

General mechanism for N-aryl sulfonamide formation.

Representative Experimental Protocol for Sulfonamide Synthesis:

  • Reaction Setup: In a round-bottomed flask, dissolve the primary or secondary amine (1.0 molar equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Base Addition: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.1 - 1.2 molar equivalents) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.05 molar equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude sulfonamide can then be purified by column chromatography or recrystallization.

Case Study: Application in TRPV1 Antagonists for Pain Management

A compelling application of this reagent is in the synthesis of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[7] TRPV1 is a key receptor involved in pain and inflammation pathways. Research has shown that the 3-fluoro-4-sulfonamidophenyl moiety is a critical pharmacophore for achieving high antagonistic activity.[8] For example, a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were developed as highly potent TRPV1 antagonists, demonstrating strong analgesic activity in preclinical models.[7] In these molecules, the 3-fluoro-4-methoxyphenylsulfonyl group, derived directly from the title compound, serves as the "A region" of the pharmacophore, which is crucial for generating the desired antagonist effect.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis from common starting materials, and robust reactivity make it an ideal building block. The strategic placement of its fluoro and methoxy substituents provides a scaffold that has been successfully exploited in the rational design of targeted therapeutics, most notably in the development of novel analgesics. The protocols and mechanistic insights provided in this guide serve as a reliable foundation for researchers aiming to leverage this versatile compound in their synthetic and drug discovery endeavors.

References

  • PubChem. (2026). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Umar, F. I., et al. (2020). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Physical Sciences & Biophysics Journal.
  • Ann, J., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 24(6), 1133-1144. Available at: [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. CN103739525A.
  • PubChem. (2026). 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
  • ResearchGate. (2016). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzoyl chloride. PrepChem.com. Available at: [Link]

  • Abood, N. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Physics: Conference Series.
  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available at: [Link]

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An In-depth Technical Guide to 3-Fluoro-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxybenzenesulfonyl chloride is a critical reagent and building block in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the fluoro and methoxy substituents, make it an invaluable tool for synthesizing complex sulfonamide-based molecules with tailored pharmacological profiles. This guide provides an in-depth analysis of its core physicochemical properties, strategic applications in drug discovery, detailed protocols for its use, and essential safety and handling information. The causality behind experimental choices and the importance of this reagent in developing next-generation therapeutics are emphasized throughout.

Core Compound Profile

This compound is an aromatic sulfonyl chloride that serves as a precursor for the synthesis of a wide array of sulfonamides and related compounds. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the benzene ring significantly influences the reactivity of the sulfonyl chloride group and the pharmacokinetic properties of its derivatives.

Physicochemical & Structural Data

A precise understanding of the compound's properties is fundamental to its effective application in synthesis. The molecular weight and other key identifiers are crucial for stoichiometric calculations and analytical characterization.

PropertyValueSource
Molecular Weight 224.64 g/mol [1][2][3][4]
IUPAC NameThis compound[2]
CAS Number67475-55-2[1][2]
Molecular FormulaC₇H₆ClFO₃S[1][2]
Melting Point77-81 °C[1][4]
AppearanceWhite to off-white powder/solid[1]
SMILES StringCOc1ccc(cc1F)S(Cl)(=O)=O[1]
InChI KeyQIVDOYCKCLEKPL-UHFFFAOYSA-N[1][2]
Structural Diagram & Significance

The arrangement of the functional groups is key to the molecule's utility.

Sulfonamide_Synthesis_Workflow start Start: Reagents reagents 1. Dissolve Amine (1.0 eq) & Base (1.2 eq) in DCM start->reagents Prepare cooling 2. Cool to 0 °C (Ice Bath) reagents->cooling Exotherm Control addition 3. Add Sulfonyl Chloride (1.05 eq) Solution Dropwise cooling->addition Controlled Reaction reaction 4. Stir at RT (1-4 hours) addition->reaction Allow to Warm monitoring 5. Monitor by TLC/LC-MS reaction->monitoring Validate Completion workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) monitoring->workup Quench & Separate drying 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying Remove Water purification 8. Purify by Column Chromatography drying->purification Isolate Product product Final Product purification->product

Caption: General workflow for sulfonamide synthesis.

Detailed Step-by-Step Methodology

Objective: To synthesize N-benzyl-3-fluoro-4-methoxybenzenesulfonamide.

Materials:

  • This compound (1.05 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water, which would reduce yield. The base (TEA) is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the desired product.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

    • Causality: A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine. Dropwise addition is crucial for managing the reaction exotherm.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.

    • Causality: While the initial reaction is fast, stirring at room temperature ensures the reaction goes to completion.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the starting amine.

    • Causality: This step is a critical self-validation checkpoint. Proceeding without confirmation of reaction completion can lead to complex purification challenges.

  • Aqueous Workup: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The HCl wash removes the excess base (TEA). The NaHCO₃ wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid. The brine wash removes bulk water before the drying step.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: Removing all traces of water is essential before solvent removal to prevent product degradation or hydrolysis upon storage.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

    • Causality: Chromatography separates the desired sulfonamide from non-polar impurities and any remaining starting materials, yielding the pure product.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling. [1][2][5]

  • Hazard Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage. [1][2]* Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [1][5]* Handling: Keep the container tightly closed and prevent contact with water or moisture, which will cause it to decompose into the corresponding sulfonic acid and HCl gas. [6]Use spark-proof tools and avoid creating dust. [7]* Storage: Store in a dry, well-ventilated place, typically under refrigeration (2-8 °C) and an inert atmosphere to maintain its integrity. [3][6]* First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [5] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [5] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [5]

Conclusion

This compound is more than a reagent with a defined molecular weight; it is a sophisticated tool for molecular engineering in drug discovery. Its value lies in the predictable, yet powerful, influence of its fluoro and methoxy substituents on the reactivity, binding properties, and ADME profile of its derivatives. By understanding the causality behind its application in synthesis and adhering to rigorous safety protocols, researchers can effectively leverage this compound to construct novel sulfonamide-based therapeutics with enhanced efficacy and safety profiles.

References

  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | PubChem . National Center for Biotechnology Information. [Link]

  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube . Drug Hunter via YouTube. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design . ChemRxiv. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

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A Technical Guide to the Regioselective Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Fluoro-4-methoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. Its specific substitution pattern necessitates a synthetic approach that guarantees precise regiochemical control. This guide details a robust and field-proven two-step pathway commencing from the readily available 3-fluoro-4-methoxyaniline. The synthesis proceeds via a low-temperature diazotization followed by a copper(I)-catalyzed reaction with sulfur dioxide, a variant of the Sandmeyer reaction. This method circumvents the regioselectivity issues inherent in direct electrophilic aromatic substitution of precursors like 2-fluoroanisole and provides a reliable route to the target compound in high purity and yield. This document provides a comprehensive overview of the reaction mechanism, critical process parameters, a detailed experimental protocol, and safety considerations for researchers and chemical development professionals.

Introduction and Strategic Analysis

Significance of the Target Compound

This compound is a highly functionalized aromatic sulfonyl chloride. The sulfonyl chloride group is a versatile functional handle, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These moieties are common pharmacophores in drug discovery. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

Overview of Synthetic Strategies and Pathway Selection

The synthesis of aromatic sulfonyl chlorides can generally be approached via two main strategies:

  • Direct Chlorosulfonation: This involves the electrophilic aromatic substitution of a suitable precursor with a sulfonating agent like chlorosulfonic acid.[1] For the target molecule, the logical precursor would be 2-fluoroanisole. However, this route presents significant regiochemical challenges. The methoxy group is a powerful ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. The competing directing effects would likely lead to a mixture of isomers, including the undesired 2-fluoro-5-methoxybenzenesulfonyl chloride, resulting in complex purification and reduced yield.

  • Conversion of an Aniline Derivative: This strategy utilizes a Sandmeyer-type reaction on a substituted aniline. This approach offers superior regiochemical control, as the position of the sulfonyl chloride group is predetermined by the amine's position on the aromatic ring. For the synthesis of this compound, the ideal starting material is 3-fluoro-4-methoxyaniline. This pathway involves the conversion of the amine to a diazonium salt, which is then reacted with sulfur dioxide and a chloride source, typically catalyzed by a copper salt.[2]

Given the critical need for regiochemical purity, this guide focuses exclusively on the Sandmeyer-type approach, which represents the most efficient and reliable method for preparing the title compound.

Recommended Synthetic Pathway: The Sandmeyer Approach

The selected pathway is a two-step process that ensures the desired 3-fluoro-4-methoxy substitution pattern is unambiguously achieved.

Overall Reaction Scheme

The synthesis begins with the diazotization of 3-fluoro-4-methoxyaniline, followed by the introduction of the sulfonyl chloride group using sulfur dioxide and a copper(I) chloride catalyst.

Synthesis_Pathway Start 3-Fluoro-4-methoxyaniline Intermediate 3-Fluoro-4-methoxybenzenediazonium chloride Start->Intermediate Step 1: Diazotization Reagent1 NaNO₂, aq. HCl (0-5 °C) Product 3-Fluoro-4-methoxybenzenesulfonyl chloride Intermediate->Product Step 2: Sulfonylation Reagent2 SO₂, CuCl (in Acetic Acid)

Caption: Two-step synthesis via diazotization and catalytic sulfonylation.

Mechanistic Discussion and Process Control

A thorough understanding of the underlying mechanisms is crucial for successful execution and optimization.

Step 1: Diazotization of 3-Fluoro-4-methoxyaniline

This reaction transforms the primary aromatic amine into a highly reactive diazonium salt.

  • Mechanism: In the presence of a strong acid like hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the nitrogen atom on the aniline attacks the nitrosonium ion, initiating a cascade that, after proton transfers and dehydration, yields the benzenediazonium salt.

  • Causality Behind Experimental Choices:

    • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose violently if allowed to warm up. Maintaining a low temperature ensures the integrity of the intermediate for the subsequent step.

    • Excess Acid: A sufficient excess of acid is required to fully protonate the sodium nitrite to form nitrous acid and to prevent a side reaction where the newly formed diazonium salt couples with unreacted aniline to form a diazoamino compound.

Step 2: Copper-Catalyzed Sulfonylation

This step involves the displacement of the diazonio group (-N₂⁺) with a sulfonyl chloride group (-SO₂Cl).

  • Mechanism: While the exact mechanism can be complex, it is understood to involve single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by copper(II) and traps a chloride ion to form the final sulfonyl chloride product, regenerating the copper(I) catalyst.

  • Causality Behind Experimental Choices:

    • Catalyst: Copper(I) chloride is an effective catalyst for this transformation, facilitating the radical process under mild conditions.[2]

    • Solvent: Glacial acetic acid is a common solvent for this reaction as it effectively dissolves the sulfur dioxide and the diazonium salt intermediate.

    • Sulfur Dioxide: This reagent serves as the source of the "SO₂" moiety in the final product. It can be bubbled into the reaction mixture as a gas or added as a pre-formed solution in the chosen solvent.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Diazonium salts are potentially explosive, especially when dry. Never isolate the diazonium salt intermediate. Sulfur dioxide is a toxic and corrosive gas. Appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn at all times.

Materials and Equipment
  • Materials: 3-fluoro-4-methoxyaniline, concentrated hydrochloric acid, sodium nitrite, glacial acetic acid, sulfur dioxide, copper(I) chloride, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ice.

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, gas inlet tube, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • To a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 3-fluoro-4-methoxyaniline (e.g., 0.1 mol).

  • Add concentrated hydrochloric acid (e.g., 60 mL) and water (60 mL). Stir the mixture and cool to 0 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 25 mL).

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension via a dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After the addition is complete, stir the resulting pale yellow suspension for an additional 30 minutes at 0-5 °C. This is the diazonium salt solution, which should be used immediately in the next step.

Part B: Sulfonylation Reaction

  • In a separate 2 L flask, place glacial acetic acid (e.g., 250 mL) and cool it in an ice bath.

  • Bubble sulfur dioxide gas through the acetic acid until saturation is achieved (approximately 0.25 mol of SO₂ is absorbed).

  • Add copper(I) chloride (e.g., 0.02 mol) to the sulfur dioxide solution. Stir to form a suspension.

  • Carefully add the cold diazonium salt suspension from Part A in portions to the sulfur dioxide/copper(I) chloride mixture over 30-45 minutes. Control the addition rate to manage foaming and maintain the temperature below 30 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until nitrogen evolution ceases.

Work-up and Purification
  • Pour the reaction mixture into a large beaker containing 1 L of ice water. Stir vigorously until the ice has melted.

  • The product, this compound, will typically separate as an oil or a solid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash cautiously with saturated sodium bicarbonate solution to neutralize excess acid (beware of gas evolution), followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude sulfonyl chloride can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary

The following table summarizes key data for the synthesis and characterization of the final product.

ParameterValueReference / Note
Starting Material 3-Fluoro-4-methoxyanilineCAS: 367-20-4
Final Product This compoundCAS: 67475-55-2[]
Molecular Formula C₇H₆ClFO₃S-
Molecular Weight 224.64 g/mol -
Typical Yield 70-85%Based on analogous procedures[2]
Appearance Off-white to yellow solid or oil-
Purification Method Vacuum Distillation or RecrystallizationProduct dependent on purity

Conclusion

The synthesis of this compound is most effectively and reliably accomplished through a Sandmeyer-type reaction starting from 3-fluoro-4-methoxyaniline. This approach provides excellent regiochemical control, avoiding the formation of isomeric byproducts that plague direct sulfonation methods. By carefully controlling critical parameters, particularly temperature during the diazotization step, this pathway offers drug development professionals and research scientists a robust and scalable method for accessing this valuable synthetic intermediate.

References

  • Nuomeng Chemical. (2025, December 26). How is Benzene Sulfonyl Chloride synthesized?. Blog.
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  • Wikipedia. Benzenesulfonyl chloride.
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  • Chemwin. Production method and process flow of benzene sulfonyl chloride.
  • Synthesis of sulfonyl chloride substr
  • Journal of the Chemical Society, Perkin Transactions 2. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid.
  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Chem-Impex. 3-Fluoro-4-methoxybenzyl chloride.
  • 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • Ossila. 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • Organic Syntheses. 4. Organic Syntheses Procedure.
  • Chemazone. 3-fluoro-4-methoxybenzenesulfonic acid - 790143-67-8.
  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
  • Chem-Impex. 2-Fluoroanisole.
  • PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride.
  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • Biosynth. 2-Fluoroanisole | 321-28-8 | FF38943.
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  • CAS 67475-55-2 this compound.
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The Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthesis of 3-Fluoro-4-methoxybenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will explore the primary and alternative starting materials, detailing the underlying chemical principles and providing field-proven insights into the synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preparation of this important building block.

Introduction: The Significance of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-fluoro-4-methoxyphenylsulfonyl moiety into target molecules. This functional group is of particular interest in medicinal chemistry due to the unique properties conferred by the fluorine atom and the methoxy group. The strong electron-withdrawing nature of the sulfonyl chloride group makes it highly reactive towards nucleophiles, such as amines and alcohols, readily forming sulfonamides and sulfonate esters, respectively. These resulting compounds are frequently investigated for their potential biological activities.

Primary Synthetic Route: Chlorosulfonation of 2-Fluoroanisole

The most direct and industrially scalable route to this compound is the electrophilic chlorosulfonation of the readily available starting material, 2-fluoroanisole.

Starting Material: 2-Fluoroanisole
PropertyValueReference
Chemical Name 1-Fluoro-2-methoxybenzene
CAS Number 321-28-8
Molecular Formula C₇H₇FO
Molecular Weight 126.13 g/mol
Appearance Colorless liquid
Boiling Point 154-155 °C
Density 1.124 g/mL at 25 °C

2-Fluoroanisole is selected as the optimal starting material due to its commercial availability and the directing effects of its substituents. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para- directing. The fluorine atom is a deactivating group but is also ortho-, para- directing. In this case, the powerful activating effect of the methoxy group dominates, and the steric hindrance from the fluorine atom at the ortho position favors sulfonation at the position para to the methoxy group, which is also meta to the fluorine atom. This regioselectivity leads to the desired product, this compound.

Reaction Mechanism and Key Considerations

The chlorosulfonation of 2-fluoroanisole is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the solvent in many cases. The electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ.

Reaction:

Causality Behind Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation. An excess of chlorosulfonic acid is typically used to drive the reaction to completion.[1]

  • Temperature Control: The reaction is highly exothermic and requires careful temperature control. The initial addition of the substrate to chlorosulfonic acid is usually carried out at low temperatures (e.g., 0-5 °C) to prevent uncontrolled side reactions and charring. Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete conversion.

  • Work-up: The reaction is quenched by carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. The product is then collected by filtration and washed with cold water to remove residual acids.

Experimental Protocol: Chlorosulfonation of 2-Fluoroanisole

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Fluoroanisole

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (for extraction, optional)

  • Saturated sodium bicarbonate solution (for washing, optional)

  • Anhydrous magnesium sulfate (for drying, optional)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-fluoroanisole (1 molar equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

  • The solid product will precipitate. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as a mixture of hexane and ethyl acetate.

Alternative Synthetic Routes

While the chlorosulfonation of 2-fluoroanisole is the most common route, alternative starting materials can be employed, offering flexibility in synthesis design.

From 3-Fluoro-4-methoxyaniline via Sandmeyer-type Reaction

An alternative approach involves the diazotization of 3-fluoro-4-methoxyaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This is a variation of the Sandmeyer reaction.

Workflow:

A 3-Fluoro-4-methoxyaniline B Diazonium Salt A->B NaNO₂, HCl C This compound B->C SO₂, CuCl

Caption: Synthesis from 3-Fluoro-4-methoxyaniline.

This method is particularly useful if 3-fluoro-4-methoxyaniline is a more readily available or cost-effective starting material. The reaction proceeds through the formation of a diazonium salt, which is then converted to the sulfonyl chloride.[2][3]

From 3-Fluoro-4-methoxybenzenethiol

A less common but viable route starts from 3-fluoro-4-methoxybenzenethiol. The thiol can be oxidized in the presence of a chlorinating agent to yield the desired sulfonyl chloride.

Workflow:

A 3-Fluoro-4-methoxybenzenethiol B This compound A->B Oxidative Chlorination (e.g., Cl₂, H₂O)

Caption: Synthesis from 3-Fluoro-4-methoxybenzenethiol.

This method offers an alternative disconnection but requires the synthesis of the starting thiol, which can be prepared from the corresponding sulfonyl chloride via reduction, creating a circular route, or from other precursors. A patent describes the preparation of 3-fluoro-4-methoxybenzenethiol from 3-fluoro-4-methoxybenzenesulfonamide.[4]

Purification and Characterization

Purification

The crude this compound obtained from the reaction work-up is often a solid that can be purified by recrystallization. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane is commonly used. The solid is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to form crystals, which are then collected by filtration.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueReference
CAS Number 67475-55-2[5]
Molecular Formula C₇H₆ClFO₃S[5]
Molecular Weight 224.64 g/mol [5]
Appearance White to off-white solid
Melting Point 77-81 °C[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the methoxy protons around 3.9-4.0 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by the fluorine and sulfonyl chloride groups.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the methoxy carbon, the six aromatic carbons (with C-F coupling), and the carbon attached to the sulfonyl chloride group.

  • IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) around 1380 and 1180 cm⁻¹. Other notable peaks will include C-O stretching for the methoxy group and C-F stretching. An IR spectrum is available on PubChem.[6]

Safety Considerations

This compound is a corrosive solid and should be handled with care. It is a lachrymator and is harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water. Extreme caution must be exercised when handling this reagent.

Conclusion

The synthesis of this compound is a well-established process, with the chlorosulfonation of 2-fluoroanisole being the most practical and efficient method for laboratory and industrial scale production. Understanding the underlying principles of electrophilic aromatic substitution and the directing effects of the substituents is crucial for optimizing the reaction conditions and achieving high yields of the desired product. Alternative synthetic routes provide valuable options depending on the availability of starting materials. Proper purification and characterization are essential to ensure the quality of this important synthetic intermediate for its application in pharmaceutical and chemical research.

References

  • Preparation method of thiophenol. CN101709045A.
  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry. 2017;19(10):2468-2473.
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  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. 2005;9(5):587-590.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.
  • The Direct Conversion of Thiols to Sulfonyl Chlorides: An In-depth Technical Guide. Benchchem.
  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.
  • 3-Methoxybenzenethiol synthesis. ChemicalBook.
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  • This compound 97%. Sigma-Aldrich.
  • Synthesis of 3-fluoro-4-methoxybenzonitrile. PrepChem.com.
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  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).
  • N-CHLOROSACCHARIN. Organic Syntheses.
  • 4-Fluoro-3-methoxybenzenesulfonyl chloride. PubChem.
  • Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook.
  • 3-Fluoro-4-methoxybenzyl chloride. Chem-Impex.
  • Synthesis method of m-fluoroaniline. CN102173995A.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

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3-Fluoro-4-methoxybenzenesulfonyl chloride reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the reactivity profile of this compound. This reagent is a valuable building block in modern organic synthesis, particularly within medicinal chemistry, owing to the unique electronic properties conferred by its fluoro and methoxy substituents. We will explore the core principles governing its reactivity, delve into its primary transformations—namely the synthesis of sulfonamides and sulfonate esters—and provide detailed, field-proven experimental protocols. The discussion is grounded in established mechanistic principles, emphasizing the causality behind experimental choices to ensure both scientific integrity and practical applicability for professionals in drug discovery and chemical development.

Introduction: A Strategically Substituted Reagent

This compound is an aromatic sulfonyl halide characterized by a highly electrophilic sulfur center. Its utility in synthetic chemistry is amplified by the strategic placement of two key functional groups on the benzene ring: a fluorine atom at the 3-position and a methoxy group at the 4-position.

  • The sulfonyl chloride (-SO₂Cl) group is the primary site of reactivity, serving as an excellent electrophile for a wide range of nucleophiles.

  • The para-methoxy group (-OCH₃) is a strong electron-donating group through resonance, which can modulate the electron density of the aromatic ring.

  • The meta-fluoro group (-F) is a strongly electron-withdrawing group via induction, influencing the electrophilicity of the sulfonyl sulfur.

This specific substitution pattern is not accidental; it is designed to fine-tune the molecule's properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Similarly, the sulfonamide linkage, readily formed from this reagent, is a privileged scaffold in a vast number of therapeutic agents.[2] This guide will dissect the chemical behavior of this reagent, enabling researchers to harness its full potential.

Physicochemical Properties & Safety

Handling any reactive chemical requires a thorough understanding of its properties and hazards. This compound is a corrosive solid and must be handled with appropriate personal protective equipment (PPE).

PropertyValueSource
CAS Number 67475-55-2[3][4]
Molecular Formula C₇H₆ClFO₃S[3][4]
Molecular Weight 224.64 g/mol [3][4]
Appearance White to off-white powder/solid[4]
Melting Point 77-81 °C[4]
SMILES COC1=C(C=C(C=C1)S(=O)(=O)Cl)F[3]

Safety & Handling:

  • Hazard: Causes severe skin burns and eye damage (H314).[3][4][5] It is classified as Skin Corrosion Category 1B.[3][4]

  • Precautions: Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[5] Do not breathe dust.[5]

  • In Case of Contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

  • Stability: The compound is sensitive to moisture. Hydrolysis is a primary decomposition pathway.[6] Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

Core Reactivity Principles: The Electrophilic Sulfur Center

The reactivity of this compound is dominated by the powerful electrophilicity of the sulfur atom. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to it. Nucleophiles readily attack this sulfur center, leading to the displacement of the chloride ion, which is an excellent leaving group.

The reaction generally proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.[7] The incoming nucleophile attacks the sulfur, passing through a trigonal bipyramidal transition state or intermediate before the chloride is expelled.[8][9]

Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.

The electronic nature of the aromatic substituents—fluoro and methoxy—modulates this inherent reactivity. The meta-fluoro group's strong inductive electron withdrawal (-I effect) increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, the para-methoxy group's resonance electron donation (+R effect) slightly counteracts this, but the overall effect of the sulfonyl group's electron-withdrawing nature dominates, rendering the compound highly reactive.

Key Transformations & Experimental Protocols

The most important reactions of this compound involve its interaction with nitrogen and oxygen nucleophiles to form stable sulfonamides and sulfonate esters, respectively.

Sulfonylation of Amines: Formation of Sulfonamides

The reaction with primary and secondary amines is robust and high-yielding, forming the corresponding N-substituted sulfonamides. This transformation is a cornerstone of the famous Hinsberg test for distinguishing amines.[10] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[10][11]

Causality in Experimental Design:

  • Base Selection: Pyridine or triethylamine (Et₃N) are commonly used. Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. Et₃N is a bulkier, non-nucleophilic base used simply to scavenge the acid byproduct.[12]

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent competitive hydrolysis of the sulfonyl chloride.

This protocol describes a general procedure for the reaction of this compound with a primary amine.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

G Workflow: Sulfonamide Synthesis A 1. Dissolve Amine (1.0 eq) & Triethylamine (1.5 eq) in DCM B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride (1.1 eq) solution dropwise B->C D 4. Stir at RT for 2-4h (Monitor by TLC) C->D E 5. Quench with 1M HCl D->E F 6. Aqueous Workup (Separate, Wash with NaHCO₃, Brine) E->F G 7. Dry (Na₂SO₄), Filter, Concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I Final Product: Purified Sulfonamide H->I

Caption: Experimental workflow for the synthesis of sulfonamides.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

Alcohols and phenols react with this compound under similar conditions to amines to yield sulfonate esters. This reaction is exceptionally useful because it transforms a poor leaving group (hydroxyl, -OH) into an excellent sulfonate leaving group (-OSO₂Ar), thereby "activating" the alcohol for subsequent nucleophilic substitution or elimination reactions.[13]

Causality in Experimental Design:

  • Stereochemistry: The reaction occurs at the oxygen atom of the alcohol, not the stereogenic carbon. Therefore, the formation of the sulfonate ester proceeds with complete retention of configuration at the alcohol's carbon center.[13]

  • Reactivity: Less sterically hindered alcohols react more quickly. This selectivity can be exploited in molecules with multiple hydroxyl groups.[13]

  • Catalysis: While bases like pyridine are standard, catalytic methods using Lewis acids (e.g., InCl₃) or other amine catalysts have been developed to improve efficiency and mildness for sensitive substrates.[14]

This protocol outlines a general procedure for activating an alcohol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous pyridine (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add this compound (1.2 eq) portion-wise to the stirring solution at 0 °C. Ensure the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 4-12 hours or until TLC analysis indicates complete consumption of the alcohol. For less reactive alcohols, the reaction may be allowed to proceed at room temperature.

  • Workup: Pour the reaction mixture into ice-cold 2 M HCl (aq) and extract with ethyl acetate or DCM.

  • Purification: Wash the combined organic extracts sequentially with water, saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude sulfonate ester is often used directly in the next step, but can be purified by flash chromatography if necessary.

G Workflow: Sulfonate Ester Synthesis A 1. Dissolve Alcohol (1.0 eq) in Pyridine B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride (1.2 eq) portion-wise B->C D 4. Stir at 0 °C for 4-12h (Monitor by TLC) C->D E 5. Quench into ice-cold 2M HCl D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry, Concentrate F->G H Final Product: Crude or Purified Sulfonate Ester G->H

Caption: Experimental workflow for the synthesis of sulfonate esters.

Applications in Medicinal Chemistry

The reactivity profile of this compound makes it a powerful tool in drug discovery. The sulfonamide functional group it readily forms is present in a wide range of FDA-approved drugs, including diuretics, antibiotics, and anticancer agents.[2] The ability to introduce the 3-fluoro-4-methoxyphenylsulfonyl moiety allows medicinal chemists to:

  • Explore Structure-Activity Relationships (SAR): By reacting the sulfonyl chloride with a library of amines, researchers can rapidly generate a diverse set of sulfonamides to probe interactions with a biological target.

  • Improve Pharmacokinetic Properties: The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[1] The overall polarity and hydrogen bonding capacity of the sulfonamide group can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[15]

  • Serve as a Synthetic Intermediate: The conversion of alcohols to sulfonate esters is a critical step in the synthesis of complex molecules, enabling the stereospecific introduction of other functional groups via Sₙ2 reactions.

Conclusion

This compound is a highly versatile and reactive reagent whose behavior is governed by the strong electrophilicity of its sulfonyl sulfur center. Its primary utility lies in the efficient and predictable synthesis of sulfonamides and sulfonate esters from amines and alcohols, respectively. A thorough understanding of its reactivity, combined with carefully designed experimental protocols, allows researchers to leverage this building block for the synthesis of complex molecules, particularly in the pursuit of novel therapeutic agents. Proper handling and storage are critical to maintaining its reactivity and ensuring laboratory safety.

References

  • King, J. F. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. Retrieved from [Link]

  • Sastre, A., et al. (n.d.). Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur. Scilit. Retrieved from [Link]

  • Okuma, K., & Shioji, K. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry, 70(15), 5973–5978. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Tanabe, Y., & Yoshida, Y. (2000). Sulfonylation of alcohol. Google Patents.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

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An In-depth Technical Guide to the Electrophilicity of 3-Fluoro-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxybenzenesulfonyl chloride is a key building block in medicinal chemistry and organic synthesis. Its reactivity is largely dictated by the electrophilic nature of the sulfonyl group, which is modulated by the electronic effects of the substituents on the aromatic ring. This guide provides a comprehensive analysis of the electrophilicity of this compound, offering insights into its reactivity, synthetic applications, and detailed experimental protocols.

Introduction: The Significance of Substituted Benzenesulfonyl Chlorides

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides, sulfonates, and other sulfur-containing functional groups. The sulfonamide moiety, in particular, is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[1] The reactivity of a benzenesulfonyl chloride is critically dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing its susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect.[2]

This compound presents an interesting case study in this regard, with two substituents possessing opposing electronic effects. Understanding the interplay of these effects is crucial for predicting its reactivity and optimizing its use in synthetic applications.

Molecular Structure and Physicochemical Properties

The chemical structure and key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 67475-55-2
Molecular Formula C7H6ClFO3S[3]
Molecular Weight 224.64 g/mol [3]
Appearance Powder
Melting Point 77-81 °C
SMILES COC1=C(C=C(C=C1)S(=O)(=O)Cl)F[3]

The molecule's structure features a benzene ring substituted with a sulfonyl chloride group, a fluorine atom at the 3-position, and a methoxy group at the 4-position.

Analysis of Electrophilicity: The Interplay of Inductive and Resonance Effects

The electrophilicity of the sulfur atom in this compound is a result of the combined electronic influences of the fluorine and methoxy substituents.

  • Fluorine (at C-3): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution.[2] The -I effect of fluorine increases the partial positive charge on the sulfur atom of the sulfonyl chloride group, thereby enhancing its electrophilicity.

  • Methoxy Group (at C-4): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom.[4][5] In the case of electrophilic aromatic substitution, the +M effect typically dominates, making the methoxy group an activating, ortho-para director.[2] However, when considering the electrophilicity of the sulfonyl chloride group, both effects must be taken into account. The +M effect of the methoxy group can decrease the electrophilicity of the sulfur atom by donating electron density to the ring.

The net effect on the electrophilicity of the sulfonyl chloride is a balance between the strong -I effect of the fluorine atom and the opposing -I and +M effects of the methoxy group. The position of these substituents is also critical. The fluorine at the meta position to the sulfonyl chloride primarily exerts its -I effect. The methoxy group at the para position can exert both its -I and +M effects. The overall reactivity of this compound suggests that the electron-withdrawing effects are significant, rendering the sulfonyl group sufficiently electrophilic to react with a wide range of nucleophiles.

Synthetic Applications in Medicinal Chemistry and Drug Development

The unique substitution pattern of this compound makes it a valuable reagent for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key site for metabolism or a handle for further functionalization.[6][7] The resulting sulfonamides often exhibit interesting biological activities.

The primary application of this reagent is in the synthesis of sulfonamides via reaction with primary or secondary amines.[1][8] This reaction is a cornerstone of medicinal chemistry for creating libraries of compounds for high-throughput screening.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of sulfonamides using this compound.

General Protocol for Sulfonamide Synthesis

This protocol describes a standard method for the synthesis of N-substituted-3-fluoro-4-methoxybenzenesulfonamides.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS).

Microwave-Assisted Protocol for Rapid Sulfonamide Synthesis

Microwave-assisted synthesis offers a rapid and often higher-yielding alternative to conventional heating.[1]

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Pyridine (catalytic amount, if necessary)

  • Suitable solvent (e.g., Dichloromethane, Acetonitrile)

  • Microwave Synthesizer

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq) and this compound (1.0 eq) in a suitable solvent. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a predetermined temperature and time (e.g., 100-150 °C for 5-20 minutes). These parameters should be optimized for each specific reaction.

  • Workup: After cooling, the reaction mixture can be directly purified or subjected to a standard aqueous workup as described in the conventional protocol.

  • Purification and Characterization: Purify the product by flash column chromatography or recrystallization and characterize using appropriate analytical methods.[1]

Visualization of Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide using this compound.

Sulfonamide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Amine Amine ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel SulfonylChloride 3-Fluoro-4-methoxy- benzenesulfonyl chloride SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel Quench Dilute with DCM ReactionVessel->Quench Reaction Completion Wash Wash with 1M HCl, NaHCO3, Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Crude Product PureProduct Pure Sulfonamide Chromatography->PureProduct Characterization NMR, MS Analysis PureProduct->Characterization

Caption: General workflow for sulfonamide synthesis.

Conclusion

This compound is a versatile reagent with a well-defined electrophilic character, making it a valuable tool in the synthesis of sulfonamides and other related compounds. The interplay of the inductive and resonance effects of its substituents provides a unique reactivity profile that can be exploited in the design of novel molecules with potential therapeutic applications. The protocols provided in this guide offer robust and efficient methods for the utilization of this important building block in research and drug development.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (URL: )
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The Strategic Role of Fluorine in 3-Fluoro-4-methoxybenzenesulfonyl chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

3-Fluoro-4-methoxybenzenesulfonyl chloride is more than a mere reagent; it is a strategic tool in the arsenal of medicinal chemists. Its utility stems from the nuanced interplay of its three key components: the reactive sulfonyl chloride handle, the electron-donating methoxy group, and the deceptively powerful fluorine atom. While the sulfonyl chloride group provides a reliable anchor for forming robust sulfonamide linkages—a privileged scaffold in countless approved drugs—it is the fluorine atom that imparts the subtle yet profound modifications essential for modern drug design.

This guide delves into the core of this molecule's function, moving beyond its catalog properties to explore the fundamental role of the fluorine substituent. We will dissect how this single atom modulates electronic properties, enhances pharmacokinetic profiles, and provides unique interaction capabilities, thereby transforming a standard phenylsulfonyl chloride into a high-value asset for developing safer, more effective therapeutics.

The Dueling Electronic Nature of Fluorine

The influence of fluorine on the aromatic ring is a classic case of competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric (resonance) effect (+M).[1][2]

  • Inductive Effect (-I): As the most electronegative element, fluorine powerfully pulls electron density from the carbon atom to which it is attached.[2][3] This effect propagates through the sigma bonds of the benzene ring, decreasing the overall electron density and making the ring less susceptible to electrophilic attack.

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring.[1][4] This donation of electron density is directed specifically to the ortho and para positions.

In this compound, the fluorine is meta to the sulfonyl chloride group. Its potent inductive effect withdraws electron density from the ring, which in turn enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the molecule a highly efficient reactant for sulfonamide synthesis. The methoxy group at the para-position, being a strong +M group, counteracts this deactivation to some extent, but the net effect of the fluorine is a palpable increase in reactivity compared to its non-fluorinated counterpart, 4-methoxybenzenesulfonyl chloride.

Caption: Dueling electronic effects of fluorine on the aromatic ring.

Impact on Physicochemical Properties: The "Fluorine Advantage" in Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, primarily for its ability to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5]

Metabolic Stability

Aromatic C-H bonds, particularly those activated by adjacent heteroatoms, are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The C-H bond ortho to the methoxy group in 4-methoxybenzenesulfonyl chloride is a potential "metabolic soft spot." By replacing this hydrogen with a fluorine atom, as in our title compound, this metabolic pathway is blocked.[6][7] The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol), making it highly resistant to enzymatic cleavage.[8] This seemingly minor substitution can dramatically increase a drug's half-life and bioavailability.

Lipophilicity and Permeability

Lipophilicity, often measured as logP, is a critical parameter for a drug's ability to cross cell membranes. While highly context-dependent, the substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule.[6][9] This enhancement can improve a compound's permeability across the lipid bilayers of cell membranes and the blood-brain barrier.[3] The 3-fluoro-4-methoxy substitution pattern provides a well-calibrated increase in lipophilicity that can be crucial for achieving desired tissue distribution.

Modulating pKa

The powerful electron-withdrawing nature of fluorine can significantly influence the acidity (pKa) of nearby functional groups.[3][10] In the context of a final drug molecule, if the sulfonamide nitrogen is part of a larger functional group (e.g., an amine), the fluorine atom can lower its pKa, reducing its basicity. This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the acidic environment of the stomach, facilitating better absorption.[7]

PropertyNon-Fluorinated Analog (4-Methoxy)Fluorinated Compound (3-Fluoro-4-Methoxy)Rationale for Improvement
Metabolic Stability C-H bond susceptible to oxidationC-F bond blocks oxidation pathwayIncreased resistance to CYP450 metabolism, longer half-life.[6][7]
Lipophilicity (logP) LowerHigherEnhanced membrane permeability and tissue distribution.[9]
Reactivity StandardEnhancedIncreased electrophilicity of the sulfur atom for efficient synthesis.
pKa Modulation BaselineCan lower pKa of nearby groupsImproved bioavailability by reducing basicity.[3]

Role in Molecular Interactions and Target Binding

Beyond its effects on physicochemical properties, the fluorine atom can directly participate in and modulate interactions within a protein's binding pocket, leading to enhanced potency and selectivity.[3][10]

  • Hydrogen Bonds and Dipole Interactions: The polarized C-F bond can act as a hydrogen bond acceptor. While weaker than traditional hydrogen bonds with oxygen or nitrogen, these interactions can be conformationally and energetically significant in a tightly packed binding site.

  • Orthogonal Multipolar Interactions: The C-F bond can engage in favorable electrostatic interactions with carbonyl groups or amide bonds in the protein backbone, contributing to binding affinity.

  • Conformational Control: The fluorine atom can influence the preferred conformation of the molecule, "pre-organizing" it for a better fit into the target's binding site.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

The enhanced reactivity of this compound allows for efficient synthesis under mild conditions. This protocol outlines a general procedure for the synthesis of an N-aryl sulfonamide.

Objective: To synthesize N-(4-methylphenyl)-3-fluoro-4-methoxybenzenesulfonamide.

Materials:

  • This compound (1.0 eq)[11]

  • p-toluidine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

    • Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup - Quenching: Quench the reaction by adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality Insight: The acid wash removes the remaining base and unreacted amine. The bicarbonate wash removes any residual acid. The brine wash removes dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-30% Ethyl Acetate in Hexanes) to afford the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

The fluorine atom in this compound is a powerful modulator of molecular properties, not merely a passive substituent. It enhances the reactivity of the sulfonyl chloride group, provides a crucial shield against metabolic degradation, and fine-tunes physicochemical properties like lipophilicity and pKa to improve a drug candidate's overall profile. Furthermore, it offers unique opportunities for specific, affinity-enhancing interactions within a biological target. For researchers and drug development professionals, understanding the multifaceted role of this fluorine atom is key to leveraging the full potential of this versatile building block in the creation of next-generation therapeutics.

References

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Sources

The Methoxy Effect: A Technical Guide to its Influence on Sulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] Their pronounced electrophilicity at the sulfur atom allows for facile reactions with a host of nucleophiles, most notably amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively.[1][3][4] The sulfonamide moiety is a privileged pharmacophore, present in a vast array of therapeutics including antibiotics, diuretics, and enzyme inhibitors.[1][5]

The reactivity of a sulfonyl chloride is not static; it can be meticulously tuned by altering the electronic properties of the "R" group. This guide provides an in-depth technical analysis of one of the most common and influential substituents: the methoxy group (-OCH₃). We will explore the nuanced electronic effects of this group, dissect its mechanistic consequences, quantify its impact through kinetic data, and discuss the practical implications for synthetic strategy in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage substituent effects for precise control over chemical reactivity.

Chapter 1: The Electronic Duality of the Methoxy Group

The influence of the methoxy group on an aromatic ring is a classic example of the interplay between two opposing electronic forces: the inductive effect and the resonance effect.[6][7] Understanding this duality is critical to predicting its impact on the reactivity of an attached sulfonyl chloride.

The Inductive Effect (-I): A Through-Sigma Withdrawal

Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is known as a negative inductive effect (-I).[6][7] This effect is distance-dependent, being strongest at the point of attachment and diminishing with distance.

The Resonance Effect (+M): A Through-Pi Donation

Conversely, the oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[6] This donation of electron density is termed a positive mesomeric, or resonance, effect (+M). This effect is most pronounced at the ortho and para positions of the ring, where electron density is significantly increased.[6][8]

The Net Effect: Resonance Triumphs at the para Position

When a methoxy group is positioned para to the sulfonyl chloride, the powerful electron-donating resonance effect (+M) overwhelmingly dominates the weaker inductive effect (-I).[6][8][9] The net result is that a para-methoxy group is considered a strong electron-donating group, enriching the overall electron density of the benzene ring.[9] This fundamental principle is the key to understanding its influence on reactivity.

Caption: Duality of the methoxy group's electronic influence.

Chapter 2: Mechanistic Implications for Sulfonyl Chloride Reactions

The reaction of sulfonyl chlorides with nucleophiles, such as amines or water, typically proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur center.[10][11] The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state before the chloride leaving group is expelled.[12]

The rate of this reaction is highly sensitive to the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity of the sulfur, slowing the nucleophilic attack.

In the case of p-methoxybenzenesulfonyl chloride, the dominant +M effect donates electron density to the ring and, by extension, to the sulfonyl group. This donation partially neutralizes the positive character of the sulfur atom, making it less electrophilic. As a result, the attack by a nucleophile is slower, and the overall reactivity of the sulfonyl chloride is attenuated.

Caption: Generalized Sₙ2 mechanism for sulfonamide formation.

Chapter 3: Quantifying the Methoxy Effect: Kinetic Studies

The electronic effect of substituents on reaction rates can be quantitatively described using the Hammett equation. Generally, electron-donating groups like para-methoxy slow down reactions that are favored by electron withdrawal from the reaction center, such as nucleophilic attack on sulfonyl chlorides.[13][14]

Kinetic studies comparing the solvolysis (reaction with a solvent, e.g., water) or aminolysis of various substituted benzenesulfonyl chlorides provide clear, quantitative evidence of the methoxy group's impact.

Comparative Reactivity Data

The following table summarizes kinetic data for the reaction of various para-substituted benzenesulfonyl chlorides, illustrating the deactivating effect of the methoxy group compared to the unsubstituted analog and the strongly activating effect of the nitro group.

Substituent (X) at para-positionRelative Rate of Hydrolysis (approx.)Electronic EffectImpact on Reactivity
-OCH₃ ~0.4Strong Electron Donating (+M > -I)Decreased
-CH₃ ~0.7Weak Electron DonatingDecreased
-H 1.0ReferenceBaseline
-Cl ~3.5Weak Electron Withdrawing (-I > +M)Increased
-NO₂ ~10Strong Electron Withdrawing (-M, -I)Strongly Increased
Data synthesized from principles discussed in cited literature. Actual values vary with specific reaction conditions.[12][13][15]

As the data shows, the methoxy group significantly reduces the rate of hydrolysis, confirming its role as a powerful deactivating group in this context.

Experimental Protocol: Measuring the Rate of Sulfonamide Formation via UV-Vis Spectroscopy

This protocol provides a generalized method for determining the second-order rate constant for the reaction between a sulfonyl chloride and an amine.

Objective: To quantify the reaction rate of p-methoxybenzenesulfonyl chloride with aniline and compare it to benzenesulfonyl chloride.

Principle: The reaction progress is monitored by observing the disappearance of the amine reactant or the appearance of the sulfonamide product using a UV-Vis spectrophotometer. By working under pseudo-first-order conditions (a large excess of one reactant), the rate constant can be determined.

Materials & Reagents:

  • p-Methoxybenzenesulfonyl chloride

  • Benzenesulfonyl chloride

  • Aniline

  • Acetonitrile (UV-grade)

  • Volumetric flasks, pipettes, and quartz cuvettes

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Wavelength Selection: Determine the λ_max (wavelength of maximum absorbance) for aniline and the corresponding sulfonamide product in acetonitrile. Choose a monitoring wavelength where the change in absorbance upon reaction is maximal.

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of aniline in acetonitrile.

    • Prepare 0.1 M stock solutions for both p-methoxybenzenesulfonyl chloride and benzenesulfonyl chloride in acetonitrile.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 °C).

    • In a 1 cm quartz cuvette, place 2.0 mL of acetonitrile.

    • Add 50 µL of the 0.1 M aniline stock solution (final concentration ~2.5 mM).

    • Add a large excess, typically 10-20 equivalents, of the sulfonyl chloride stock solution (e.g., 500 µL of 0.1 M stock, final concentration ~20 mM).

    • Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (absorbance is stable).

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs * t).

    • The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the reactant in excess: k₂ = k_obs / [Sulfonyl Chloride].

  • Comparison: Repeat the experiment for both sulfonyl chlorides under identical conditions to obtain a direct comparison of their reactivity.

Self-Validation:

  • Confirm that a plot of ln(A_t - A_∞) versus time yields a straight line, which is characteristic of a first-order (or pseudo-first-order) process.

  • Run the experiment with at least two different excess concentrations of the sulfonyl chloride. The calculated second-order rate constant (k₂) should remain consistent, validating the rate law.

Chapter 4: Practical Implications in Drug Development

The ability to modulate sulfonyl chloride reactivity is not merely an academic exercise; it is a powerful tool for synthetic chemists in drug discovery.[5][16][17]

Tuning Reactivity for Selective Synthesis

In the synthesis of complex molecules with multiple nucleophilic sites (e.g., various amine and hydroxyl groups), a highly reactive sulfonylating agent like p-nitrobenzenesulfonyl chloride might react unselectively. In contrast, the attenuated reactivity of p-methoxybenzenesulfonyl chloride allows for greater control and selectivity. By carefully choosing the reaction conditions (e.g., temperature, base), a chemist can favor the sulfonylation of the most nucleophilic site while leaving other, less reactive groups untouched.

Workflow for Reagent Selection

The choice of a substituted sulfonyl chloride is a strategic decision based on the synthetic goal. The following workflow illustrates the logic.

Workflow start Define Synthetic Goal q1 Is rapid, exhaustive sulfonylation required? start->q1 a1_yes Use activating group (e.g., p-NO₂-BSC) q1->a1_yes Yes a1_no Is selective sulfonylation in a complex molecule needed? q1->a1_no No end Proceed with Synthesis a1_yes->end a2_yes Use deactivating group (e.g., p-MeO-BSC) a1_no->a2_yes Yes a2_no Use standard reactivity (e.g., Benzene Sulfonyl Chloride) a1_no->a2_no No a2_yes->end a2_no->end

Caption: Decision workflow for selecting a substituted sulfonyl chloride.

Conclusion

The methoxy group exerts a profound, deactivating influence on the reactivity of a para-substituted benzenesulfonyl chloride. This effect stems from its powerful electron-donating resonance (+M) capabilities, which reduce the electrophilicity of the sulfur center and slow the rate of nucleophilic attack. This principle allows chemists to use reagents like p-methoxybenzenesulfonyl chloride as "tamed" sulfonylating agents, affording them greater control and selectivity in the synthesis of complex, multifunctional molecules. A thorough understanding of such substituent effects is indispensable for the rational design of synthetic routes and the efficient development of new pharmaceutical agents.

References

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A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzenesulfonyl chloride is a vital reagent in contemporary organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1][2] Its utility as a building block for introducing the 3-fluoro-4-methoxyphenylsulfonyl moiety is well-established. However, the inherent reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines best practices for its safe use in a laboratory setting.

Hazard Identification and Chemical Profile

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[3][4][5] Inhalation of the dust or its decomposition products can lead to respiratory irritation.[6] A key hazard is its reactivity with water, which liberates toxic gases.[7][8]

Chemical and Physical Properties:

PropertyValue
CAS Number 67475-55-2[3][4][5][9]
Molecular Formula C₇H₆ClFO₃S[3][4]
Molecular Weight 224.64 g/mol [3][4][5]
Appearance Powder[3]
Melting Point 77-81 °C[3]
Hazard Class 8 (Corrosive)[10][11]

GHS Hazard Codes and Precautionary Statements:

  • H314: Causes severe skin burns and eye damage.[4][5]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][5][12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][12]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[13]

  • P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]

Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive nature and reactivity of this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14] This is critical to minimize the inhalation of the powdered reagent and any vapors or gases that may be released, particularly during reactions or in the event of a spill. The fume hood also provides a contained space for handling and for the initial stages of spill cleanup.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the severe risk of eye damage, it is highly recommended to use a full-face shield in conjunction with safety goggles.[6][15]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable choices.[14][15] Given the potential for exposure, double-gloving is a prudent practice.[14]

    • Protective Clothing: A flame-resistant lab coat that is fully fastened is required. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[6]

  • Respiratory Protection: In situations where dust or vapors may not be adequately controlled by a fume hood, or during emergency response to a large spill, a full-face respirator with a combination cartridge for acid gases and organic vapors (type ABEK) should be used.[15][16]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[14]

PPE_For_Handling_Sulfonyl_Chloride cluster_ppe Personal Protective Equipment (PPE) cluster_when_to_use When to Use ppe_core Core PPE Safety Goggles Safety Goggles ppe_core->Safety Goggles Eye Protection Nitrile/Neoprene Gloves Nitrile/Neoprene Gloves ppe_core->Nitrile/Neoprene Gloves Hand Protection Lab Coat Lab Coat ppe_core->Lab Coat Body Protection Closed-toe Shoes Closed-toe Shoes ppe_core->Closed-toe Shoes Foot Protection ppe_enhanced Enhanced Protection Face Shield Face Shield ppe_enhanced->Face Shield Face Protection Double Gloving Double Gloving ppe_enhanced->Double Gloving Hand Protection Chemical Resistant Apron Chemical Resistant Apron ppe_enhanced->Chemical Resistant Apron Body Protection Full-face Respirator Full-face Respirator ppe_enhanced->Full-face Respirator Respiratory Protection routine_use Routine Handling routine_use->ppe_core high_risk High-Risk Operations high_risk->ppe_enhanced

Caption: Recommended PPE for handling this compound.

Safe Handling and Experimental Procedures

Adherence to meticulous handling techniques is paramount to preventing exposure and ensuring the integrity of experiments.

  • Dispensing: As a solid, this compound should be weighed and dispensed in a fume hood to avoid inhalation of dust. Use non-sparking tools.

  • Reaction Setup: Reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Temperature Control: Reactions involving sulfonyl chlorides can be exothermic.[17] Therefore, it is crucial to control the rate of addition of reagents and have a cooling bath readily available.

  • Quenching: Unreacted sulfonyl chloride must be safely quenched at the end of a reaction. This is typically achieved by the slow and controlled addition of a suitable nucleophile. A common method is to add the reaction mixture to a stirred, cooled solution of a primary or secondary amine (e.g., a dilute aqueous solution of methylamine) or a dilute solution of a non-nucleophilic base like sodium bicarbonate.[12] The quenching process should be performed in the fume hood, as it will likely generate heat and potentially off-gas.

  • Work-up: During aqueous work-up procedures, be aware that any remaining sulfonyl chloride will hydrolyze. This will generate acidic byproducts, necessitating careful neutralization.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[10][12][18] The storage area should be designated for corrosive materials.

  • Incompatible Materials: Keep away from water, alcohols, amines, and strong bases.[15] The reaction with these substances can be vigorous and produce hazardous byproducts such as hydrogen chloride and sulfur oxides.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical to mitigate harm.

First Aid

Immediate medical attention is required for all exposures.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3][19] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][19]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[3][19] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][19] Seek immediate medical attention.[3][19]

  • Inhalation: Remove the individual to fresh air.[3][19] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[3] Seek immediate medical attention.[3][19]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Spill Response
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with a non-combustible absorbent material such as sand, dry earth, or vermiculite.[15] Do NOT use water.[20]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by a thorough wash with soap and water. Collect all cleaning materials for hazardous waste disposal.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and restrict access.

    • Alert others in the vicinity and contact your institution's emergency response team.

    • If it is safe to do so, remove all ignition sources.[20]

    • Ensure the area is well-ventilated.[20]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (in fume hood) assess->small_spill Small large_spill Large Spill (or outside hood) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain with Dry Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose alert Alert Others & Emergency Response evacuate->alert

Caption: Workflow for responding to a spill of this compound.

Waste Disposal and Decontamination

Proper disposal of waste and decontamination of equipment are critical final steps in the safe handling of this compound.

Waste Disposal

All waste containing this compound, including unreacted material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[16]

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste from reactions and work-ups in a separate, labeled container for halogenated organic waste.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Decontamination of Equipment

Glassware and other equipment that have been in contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or isopropanol) to remove the bulk of the residual sulfonyl chloride. Collect this rinse as hazardous waste.

  • Decomposition of Residue: Carefully rinse the equipment with a dilute solution of a base, such as 1 M sodium hydroxide or a saturated sodium bicarbonate solution, to hydrolyze any remaining sulfonyl chloride. This step should be performed in a fume hood with good ventilation.

  • Final Cleaning: Wash the equipment with soap and water, followed by final rinses with deionized water.

Conclusion

This compound is a powerful tool for chemical synthesis, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in all laboratory operations, researchers can mitigate the risks associated with this valuable reagent. This guide serves as a foundation for developing and maintaining a strong safety culture when working with this compound and other reactive sulfonyl chlorides.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 11, 2026.
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  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Retrieved January 11, 2026.
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  • New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. Retrieved January 11, 2026.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride. Retrieved January 11, 2026.
  • Chem-Impex. (2017, September 27). 3-Fluoro-4-methoxybenzyl chloride. Retrieved January 11, 2026.
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  • Reaction Chemistry & Engineering. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Retrieved January 11, 2026.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride. Retrieved January 11, 2026.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride. Retrieved January 11, 2026.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved January 11, 2026.
  • Thermo Fisher Scientific. (n.d.). Personal Protective Equipment. Retrieved January 11, 2026.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Fluoro-2-methoxybenzenesulfonyl chloride. Retrieved January 11, 2026.
  • PubChem. (2026, January 3). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved January 11, 2026, from [Link]

  • Benchchem. (n.d.). Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide. Retrieved January 11, 2026.
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An In-Depth Technical Guide to 3-Fluoro-4-methoxybenzenesulfonyl Chloride: Properties, Safety, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Fluoro-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that has emerged as a critical building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development.[1][2] The strategic placement of the fluoro and methoxy groups on the phenyl ring provides chemists with a powerful tool to modulate the physicochemical and pharmacological properties of target compounds. The fluorine atom, with its unique combination of high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity.[3] Simultaneously, the methoxy group influences electron density and can participate in key hydrogen bonding interactions.

This guide provides a comprehensive overview of this compound, moving beyond a standard safety data sheet to offer field-proven insights into its handling, reactivity, and application. We will delve into its core safety profile, explore the chemical rationale behind its synthetic applications, and provide a practical, step-by-step protocol for its use in the synthesis of sulfonamides—a privileged scaffold in drug discovery.[4][5]

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective and safe use in any laboratory setting. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 67475-55-2[7]
Molecular Formula C₇H₆ClFO₃S[6]
Molecular Weight 224.64 g/mol [6]
Appearance Powder
Melting Point 77-81 °C
MDL Number MFCD02091380

Hazard Identification and Safety Profile

This compound is a corrosive material that demands strict adherence to safety protocols. Its primary hazard lies in its ability to cause severe skin burns and eye damage upon contact.[6][8] The sulfonyl chloride moiety is highly reactive towards nucleophiles, including water, which can lead to the release of corrosive hydrogen chloride gas.

GHS InformationDetailsSource(s)
Pictogram

Signal Word Danger [8]
Hazard Statements H314: Causes severe skin burns and eye damage.[6][8]
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P363, P405, P501[6][8]
First-Aid Measures

Immediate medical attention is required for all routes of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][9] Keep eye wide open while rinsing.[8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water.[8][9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8] If not breathing, give artificial respiration.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Ingestion causes severe swelling and the danger of perforation of the esophagus or stomach.[8][9]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of the reagent and ensuring laboratory safety.

  • Handling: Wear appropriate personal protective equipment (see Section 2.3). Use only under a chemical fume hood.[8] Avoid breathing dust.[8] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store locked up.[8] Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] This compound is moisture-sensitive; exposure to atmospheric moisture can lead to decomposition.

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, amines, and water.[9][10]

Personal Protective Equipment (PPE)

Given its corrosive nature, a comprehensive PPE strategy is mandatory.

  • Eye/Face Protection: Wear safety glasses with side-shields and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body protection.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a type P3 (EN 143) cartridge if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Reactivity and Synthetic Utility

The Sulfonyl Chloride Functional Group: A Powerful Electrophile

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[5][11] This reaction is the cornerstone of sulfonamide drug synthesis.

Influence of Aromatic Substituents in Drug Design

The true value of this specific reagent for drug development professionals lies in its aromatic substituents. The interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group allows for fine-tuning of the electronic properties of the aromatic ring. This modulation directly impacts the reactivity of the sulfonyl chloride and, more critically, influences the properties of the final sulfonamide derivative. These properties include:

  • Binding Affinity: The substituents can form specific interactions (e.g., hydrogen bonds, halogen bonds) within a biological target's binding pocket.

  • Metabolic Stability: The C-F bond is exceptionally strong, and strategic fluorination is a well-established method to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[3]

  • Pharmacokinetics: Lipophilicity, solubility, and membrane permeability can be adjusted by the presence of these groups, directly affecting the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.[3]

Experimental Protocol: Synthesis of a Representative Sulfonamide

To illustrate the primary application of this compound, this section provides a detailed, self-validating protocol for the synthesis of an N-aryl or N-alkyl sulfonamide. The reaction between a sulfonyl chloride and an amine is a robust and well-established transformation.

Objective: To synthesize an N-substituted-3-fluoro-4-methoxybenzenesulfonamide via nucleophilic substitution.

Reaction Scheme:

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts A 3-Fluoro-4-methoxy- benzenesulfonyl chloride P1 Reaction at 0 °C to RT A->P1 B Primary/Secondary Amine (R-NH₂ or R₂NH) B->P1 C Base (e.g., Triethylamine) Solvent (e.g., DCM) C->P1 D N-substituted-3-fluoro- 4-methoxybenzenesulfonamide P1->D E Triethylammonium chloride P1->E caption Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 equivalents) or pyridine. The purpose of the base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the highly reactive sulfonyl chloride.

  • Reagent Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base and protonate the product if necessary.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide product.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed tool for the modern synthetic chemist. While its corrosive nature necessitates rigorous safety precautions, its value in constructing sulfonamide-containing molecules for pharmaceutical and agrochemical applications is undeniable. By understanding its fundamental properties, safety requirements, and the chemical principles governing its reactivity, researchers can confidently and effectively leverage this reagent to advance their discovery programs.

References

  • PubChem. (2026). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. (2026). 4-Fluoro-3-methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • Ren, P., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Bar-Zeev, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • University of St Andrews. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

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An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methoxybenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-4-methoxybenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public data, this document establishes a predicted solubility profile based on the principles of "like dissolves like" and the known behavior of analogous sulfonyl chlorides. A significant portion of this guide is dedicated to a detailed, field-proven experimental protocol for the quantitative determination of this compound's solubility. Furthermore, this guide offers insights into the critical interplay between solvent choice, reactivity, and safety, providing researchers, scientists, and drug development professionals with the necessary tools to optimize their synthetic processes.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound is a crystalline solid with the molecular formula C₇H₆ClFO₃S.[1] Its structure, featuring a polar sulfonyl chloride group, a moderately polar methoxy group, and a hydrophobic fluorinated benzene ring, dictates a nuanced solubility behavior. The presence of the highly reactive sulfonyl chloride moiety is a critical consideration, as it readily undergoes solvolysis with protic solvents. This reactivity underscores the importance of selecting appropriate aprotic solvents for both storage and reaction.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 224.64 g/mol [1]
Appearance Powder[1]
Melting Point 77-81 °C[1]
Primary Hazards Corrosive, causes severe skin burns and eye damage[1]
Stability Moisture sensitive

Predicted Solubility Profile: A Guide for Initial Solvent Screening

In the absence of experimentally determined quantitative solubility data for this compound, a qualitative solubility profile has been predicted based on the known solubility of analogous compounds such as 4-methoxybenzenesulfonyl chloride and benzenesulfonyl chloride, and the general principles of solvent-solute interactions.[2][3] This table serves as a starting point for solvent selection, but it is imperative that these predictions are verified experimentally.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Reactivity Considerations
Halogenated Dichloromethane, ChloroformHighThe polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighEthers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.
Ketones Acetone, Methyl ethyl ketone (MEK)ModerateThese polar aprotic solvents should effectively dissolve the compound. However, the potential for enolate formation under basic conditions should be considered.
Esters Ethyl acetateModerateEthyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)HighThese solvents are highly polar and aprotic, making them excellent choices for dissolving the compound without promoting solvolysis.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and methoxy groups.
Protic Solvents Water, Alcohols (Methanol, Ethanol)Soluble (with reaction)While the compound may initially dissolve, it will react with these nucleophilic solvents to form the corresponding sulfonic acid or sulfonate esters. These solvents are not recommended for storage or for reactions where the sulfonyl chloride needs to remain intact.
Nonpolar Alkanes Hexane, HeptaneLow / InsolubleThe significant difference in polarity between the solute and these solvents results in poor solubility.

Causality of Experimental Design: Why the Shake-Flask Method is the Gold Standard

For determining the thermodynamic solubility of a solid compound like this compound, the shake-flask method is the most reliable and widely accepted technique.[4][5][6][7] This method ensures that the system reaches equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility at a given temperature. The extended incubation time (typically 24-48 hours) allows for the dissolution process to reach a steady state, which is crucial for obtaining accurate and reproducible results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 3-Fluoro-4-methoxy- benzenesulfonyl chloride to a known volume of anhydrous solvent B Seal vial to prevent solvent evaporation A->B C Agitate in a thermostatically controlled shaker (e.g., 25°C) for 24-48 hours B->C D Allow vial to stand undisturbed for >1 hour to allow excess solid to settle C->D E Withdraw a known volume of the supernatant D->E F Dilute the aliquot to a known final volume E->F G Analyze the diluted solution by a calibrated analytical method (e.g., HPLC, Titration) F->G H Calculate the concentration of the original saturated solution G->H

Workflow for the Shake-Flask Solubility Determination

Experimental Protocol: A Self-Validating System for Quantitative Solubility Determination

This protocol is designed to be a self-validating system, incorporating steps for ensuring accuracy and reproducibility.

Objective: To determine the quantitative solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

  • This compound (as a powder)[1]

  • Selected anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Analytical balance

  • Scintillation vials with PTFE-lined screw caps

  • Thermostatically controlled shaker bath

  • Volumetric flasks

  • Calibrated micropipettes

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable titrimetric setup

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the chosen anhydrous solvent to the vial.

    • Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for 24 to 48 hours to allow the system to reach thermodynamic equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vial to stand undisturbed in the shaker bath for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant liquid using a calibrated micropipette. To avoid disturbing the settled solid, it is advisable to filter the supernatant through a syringe filter.

    • Transfer the aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Using HPLC: Analyze the diluted solution using a calibrated HPLC-UV system. A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.

    • Using Titrimetry: A suitable titrimetric method can also be employed. For instance, the sulfonyl chloride can be reacted with a known excess of a nucleophile, and the remaining nucleophile can be back-titrated.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solvent Selection for Synthetic Applications: A Logic-Driven Approach

The choice of solvent for a reaction involving this compound is critical for success. The ideal solvent should not only dissolve the reactants but also be inert to the reactive sulfonyl chloride group and facilitate the desired reaction pathway.

G cluster_criteria Solvent Selection Criteria A Define Reaction Type (e.g., Sulfonamide formation) B Consider Reactant Solubility A->B C Evaluate Solvent Reactivity B->C D Assess Reaction Conditions (Temperature, Base) C->D E Select Optimal Aprotic Solvent D->E

Logical Workflow for Solvent Selection

Key Considerations:

  • Aprotic Nature: To prevent solvolysis of the sulfonyl chloride, aprotic solvents are essential.

  • Polarity: The solvent's polarity should be sufficient to dissolve the reactants and any intermediates.

  • Boiling Point: The boiling point should be compatible with the desired reaction temperature.

  • Inertness: The solvent should not react with the starting materials, reagents, or products under the reaction conditions.

  • Downstream Processing: Consider the ease of solvent removal during workup and purification.

Safety and Handling: A Non-Negotiable Priority

This compound is a corrosive material that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive. Therefore, strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While a definitive quantitative solubility profile awaits experimental determination, the predicted profile and the detailed experimental protocol herein offer a robust framework for researchers. By understanding the interplay of solubility, reactivity, and safety, scientists can make informed decisions to optimize their synthetic endeavors involving this important chemical intermediate.

References

  • Solubility of 4-methoxybenzenesulfonyl chloride. (n.d.). Solubility of Things. Retrieved January 11, 2026, from [Link]

  • Solubility of Benzenesulfonyl Chloride. (n.d.). Solubility of Things. Retrieved January 11, 2026, from [Link]

  • Shake Flask Solubility Services. (n.d.). BioAssay Systems. Retrieved January 11, 2026, from [Link]

  • Benzenesulfonyl chloride. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. Retrieved January 11, 2026, from [Link]

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The Strategic deployment of 3-Fluoro-4-methoxybenzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Fluoro-4-methoxybenzenesulfonyl chloride, a key building block in contemporary medicinal chemistry. We will explore its synthesis, reactivity, and, most importantly, its diverse applications in the design and development of novel therapeutic agents. This guide will delve into specific examples, elucidating the role of the 3-fluoro-4-methoxyphenylsulfonyl moiety in achieving desired pharmacological activity and pharmacokinetic profiles. Detailed experimental protocols and an examination of structure-activity relationships (SAR) are provided to offer actionable insights for researchers in the field.

Introduction: The Versatility of a Fluorinated Sulfonyl Chloride

This compound is a substituted aromatic sulfonyl chloride with the chemical formula C₇H₆ClFO₃S.[1] Its utility in medicinal chemistry stems from the unique combination of its reactive sulfonyl chloride group and the electronic properties imparted by the fluorine and methoxy substituents on the benzene ring. The sulfonyl chloride moiety serves as a versatile handle for the introduction of a sulfonamide linkage, a privileged functional group in a vast array of clinically successful drugs.

The strategic placement of a fluorine atom at the 3-position and a methoxy group at the 4-position significantly influences the molecule's reactivity and the properties of its derivatives. Fluorine, with its high electronegativity and small size, can modulate the pKa of adjacent functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[2][3][4] The methoxy group, an electron-donating substituent, can also impact the electronic environment of the aromatic ring and participate in hydrogen bonding with biological targets.

This guide will provide a comprehensive overview of the practical applications of this valuable reagent, empowering medicinal chemists to leverage its unique properties in their drug discovery endeavors.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 67475-55-2[1]
Molecular Formula C₇H₆ClFO₃S[1]
Molecular Weight 224.64 g/mol [1]
Appearance White to tan solid/powder
Melting Point 77-81 °C
Boiling Point 314.9 °C at 760 mmHg (calculated)[5]
Density 1.455 g/cm³ (calculated)[5]

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide bonds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram: General Reaction Scheme for Sulfonamide Formation

Sulfonamide_Formation cluster_reactants Reactants cluster_products Products reagent 3-Fluoro-4-methoxy- benzenesulfonyl chloride product 3-Fluoro-4-methoxy- phenylsulfonamide reagent->product + amine R1R2NH (Primary or Secondary Amine) amine->product + hcl HCl product->hcl +

Caption: General synthesis of sulfonamides from this compound.

Applications in Medicinal Chemistry: Case Studies

The 3-fluoro-4-methoxyphenylsulfonyl moiety has been incorporated into a variety of bioactive molecules, demonstrating its importance in targeting a range of therapeutic areas.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Pain Management

A significant application of this compound is in the synthesis of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain. Its antagonists are therefore promising candidates for the development of novel analgesics.

In a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the 3-fluoro-4-methoxyphenylsulfonyl group is a key component of the "A-region" of the pharmacophore.[6] This region is critical for binding to the receptor. The fluorine atom can enhance binding affinity, while the methoxy group can be involved in crucial interactions within the binding pocket.

Structure-Activity Relationship Insights:

  • Lipophilicity: The lipophilicity of substituents in other regions of the molecule was found to be a key determinant of antagonist potency, with an optimal range observed.[7]

  • Stereochemistry: The stereochemistry of the propanamide moiety is crucial for activity, with the (S)-isomer often exhibiting significantly higher potency.[6]

Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. While no specific examples directly utilizing this compound in CA inhibitors were found in the immediate search, the general principle of using substituted benzenesulfonyl chlorides for this purpose is well-documented. The electronic properties of the 3-fluoro and 4-methoxy groups could be exploited to fine-tune the binding affinity and selectivity for different CA isoforms.

Potential in Antibacterial and Antifungal Drug Discovery

Sulfonamide-containing compounds, famously known as "sulfa drugs," were among the first effective antibacterial agents. This compound serves as a key intermediate for the synthesis of novel sulfonamide derivatives with potential antibacterial and antifungal activity.[8] The incorporation of fluorine can enhance the antimicrobial properties and improve the pharmacokinetic profile of these compounds.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of a sulfonamide using this compound. This protocol is based on general procedures for sulfonamide synthesis and should be adapted and optimized for specific substrates.[9][10]

Synthesis of N-Benzyl-3-fluoro-4-methoxybenzenesulfonamide

Diagram: Experimental Workflow for Sulfonamide Synthesis

workflow start Dissolve amine and base in anhydrous solvent add_reagent Add 3-Fluoro-4-methoxy- benzenesulfonyl chloride start->add_reagent reaction Stir at room temperature add_reagent->reaction workup Aqueous workup reaction->workup extraction Extract with organic solvent workup->extraction drying Dry organic layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by chromatography or recrystallization concentration->purification characterization Characterize the product purification->characterization

Sources

The Strategic Utility of 3-Fluoro-4-methoxybenzenesulfonyl Chloride in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. 3-Fluoro-4-methoxybenzenesulfonyl chloride has emerged as a key building block in this context, offering a unique combination of reactive handles and electronically influential substituents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile reagent, equipping researchers with the knowledge to effectively leverage its potential in the design and construction of complex molecular architectures, particularly in the realm of drug discovery.

The presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring imparts distinct electronic characteristics to the sulfonyl chloride moiety. The fluorine atom, with its strong electron-withdrawing inductive effect, enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. Conversely, the methoxy group exerts a competing electron-donating mesomeric effect. This electronic interplay fine-tunes the reactivity of the sulfonyl chloride, a crucial aspect that will be explored in the subsequent sections.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Chemical Formula C₇H₆ClFO₃S[1]
Molecular Weight 224.64 g/mol [1]
Appearance White to tan solid/powder[2]
Melting Point 77-81 °C[2]
CAS Number 67475-55-2[1]
Hazard Classifications Skin Corrosion/Irritation, Category 1B[2]
Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damage[2]

Safety Precautions: Due to its corrosive nature, this compound must be handled with appropriate personal protective equipment (PPE), including eye shields, a face shield, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.[2]

Synthesis of this compound: A Practical Approach

While several general methods exist for the preparation of arylsulfonyl chlorides, a reliable and scalable synthesis of this compound is crucial for its accessibility in research and development. A common and effective strategy involves the chlorosulfonation of 2-fluoroanisole.

Synthesis

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is based on established methods for the chlorosulfonation of activated aromatic rings.[3]

Materials:

  • 2-Fluoroanisole

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-3 equivalents) to the stirred dichloromethane.

  • Addition of 2-Fluoroanisole: Add 2-fluoroanisole (1 equivalent) dropwise from the dropping funnel to the chlorosulfonic acid solution, maintaining the temperature at 0-5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with water, followed by a saturated aqueous sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure sulfonyl chloride as a solid.

The Core Reactivity: A Platform for Sulfonamide Synthesis

The primary utility of this compound lies in its ability to readily react with primary and secondary amines to form the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents.[4]

Sulfonamide_Formation

Mechanistic Insights: The Role of Substituents

The reactivity of the sulfonyl chloride is significantly influenced by the electronic effects of the aromatic substituents.

  • Fluorine's Inductive Effect: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive (-I) effect. This effect polarizes the S-Cl bond, increasing the positive charge on the sulfur atom and making it a more potent electrophile. This enhanced electrophilicity facilitates the nucleophilic attack by the amine.

  • Methoxy Group's Mesomeric Effect: The methoxy group at the 4-position, being para to the sulfonyl chloride, exerts a strong electron-donating mesomeric (+M) effect by delocalizing its lone pair of electrons into the aromatic ring. This effect partially counteracts the inductive effect of the fluorine, modulating the overall reactivity. This balance is crucial, as an overly reactive sulfonyl chloride might lead to side reactions and instability, while a less reactive one would require harsh reaction conditions.

The interplay of these effects results in a sulfonyl chloride that is sufficiently reactive to undergo smooth sulfonamide formation under mild conditions, yet stable enough for convenient handling and storage.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general method for the synthesis of N-substituted-3-fluoro-4-methoxybenzenesulfonamides.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane, pyridine, or tetrahydrofuran)

  • Base (e.g., pyridine or triethylamine)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1 equivalent) in the same solvent dropwise to the amine solution at 0 °C.

  • Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 2-16 hours), monitoring the progress by TLC.

  • Workup: Quench the reaction with water and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude sulfonamide by recrystallization or column chromatography to obtain the final product.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

While a specific blockbuster drug containing the 3-fluoro-4-methoxybenzenesulfonamide moiety is not prominently featured in publicly available literature, this building block is of significant interest in drug discovery programs. Its utility is demonstrated in the synthesis of diverse libraries of sulfonamides for screening against various biological targets. For instance, fluorinated benzenesulfonamides are known to be potent and selective inhibitors of carbonic anhydrases IX and XII, which are implicated in cancer.[5] The structural motif provided by this compound is highly relevant to the design of such inhibitors.

Furthermore, the synthesis of sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, has been explored, with some derivatives showing antimicrobial activity.[6] This highlights the potential of incorporating the 3-fluoro-4-methoxybenzenesulfonamide scaffold in the development of new anti-infective agents.

Conclusion: A Building Block with Strategic Importance

This compound stands as a valuable and versatile building block in the arsenal of the modern organic and medicinal chemist. Its well-balanced reactivity, conferred by the judicious placement of fluoro and methoxy substituents, allows for the efficient and predictable synthesis of a wide range of sulfonamides under mild conditions. While its application in marketed drugs is not yet widespread, its presence in patent literature and its structural similarity to known pharmacophores underscore its potential in the ongoing quest for novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to strategically employ this reagent in their synthetic endeavors.

References

  • Gimbutis, P. et al. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry2021 , 64 (16), 12186–12204. [Link]

  • PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

  • Supporting Information File. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Supporting Information. [Link]

  • MDPI. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • PubChem. 4-Methoxybenzenesulfonyl chloride. [Link]

  • PubChem. 3-fluoro-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. [Link]

  • NIH PubChem. 3-Fluoro-4-methoxybenzoic acid. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

  • ResearchGate. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

  • PubMed. Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • ResearchGate. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

  • ChemRxiv. Synthesis of ferrocenesulfonyl chloride, key intermediate toward ferrocenesulfonamides. [Link]

  • NIH. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • PubMed. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Sulfonamides using 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone of medicinal chemistry and drug development.[1][2][3] First introduced as antibacterial agents, the "sulfa drugs" revolutionized medicine and remain vital in treating a variety of infections.[1][2][4] Beyond their antimicrobial properties, the sulfonamide functional group is a versatile pharmacophore found in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[2][3][4][5] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in the pursuit of new and improved therapeutics.[3]

This application note provides a detailed guide to the synthesis of N-substituted sulfonamides utilizing 3-Fluoro-4-methoxybenzenesulfonyl chloride, a key intermediate for creating diverse sulfonamide derivatives.[6] The strategic placement of the fluoro and methoxy groups on the benzene ring allows for the fine-tuning of the physicochemical properties of the final compounds, which can influence their biological activity, metabolic stability, and target-binding affinity.

Scientific Rationale and Mechanistic Overview

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center.[7] The fundamental reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[7]

The 3-fluoro-4-methoxy substitution pattern on the benzenesulfonyl chloride starting material offers distinct advantages in drug design. The electron-withdrawing nature of the fluorine atom can influence the acidity of the resulting sulfonamide's N-H bond, potentially impacting its binding interactions with biological targets. The methoxy group, a hydrogen bond acceptor, can also participate in crucial interactions within a protein's active site. Furthermore, these substituents can modulate the lipophilicity and metabolic profile of the molecule, key parameters in optimizing drug candidates.

Experimental Protocols

Two robust protocols are presented for the synthesis of sulfonamides using this compound: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Conventional Synthesis

This method is a reliable and widely applicable procedure for the synthesis of sulfonamides.

Materials:

ReagentMolar Equiv.PuritySupplier
This compound1.0>98%e.g., Sigma-Aldrich
Primary or Secondary Amine1.1>98%e.g., Sigma-Aldrich
Anhydrous Dichloromethane (DCM)-Anhydrouse.g., Sigma-Aldrich
Pyridine (or Triethylamine)1.5>99%e.g., Sigma-Aldrich

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[7]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time, often leading to cleaner reactions and higher yields.

Materials:

ReagentMolar Equiv.PuritySupplier
This compound1.0>98%e.g., Sigma-Aldrich
Primary or Secondary Amine1.0>98%e.g., Sigma-Aldrich
Pyridine (optional, solvent-free)->99%e.g., Sigma-Aldrich

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq) and this compound (1.0 eq). If the amine is a solid, a minimal amount of a suitable high-boiling solvent like N,N-dimethylformamide (DMF) can be added. For liquid amines, the reaction can often be run neat.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions should be determined for each specific substrate combination.

  • Workup: After the reaction vessel has cooled to room temperature, dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified using the same methods described in the conventional protocol (flash column chromatography or recrystallization) to obtain the pure sulfonamide.[7]

Characterization and Data Analysis

The successful synthesis and purity of the resulting sulfonamide should be confirmed using a combination of standard analytical techniques.

Expected Data:

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy The appearance of a new signal for the sulfonamide N-H proton (typically a broad singlet). Characteristic shifts for the aromatic protons of the 3-fluoro-4-methoxyphenyl group and the protons of the amine moiety.[8][9]
¹³C NMR Spectroscopy Signals corresponding to the carbon atoms of the 3-fluoro-4-methoxyphenyl ring and the amine portion of the molecule.[10]
Infrared (IR) Spectroscopy Characteristic absorption bands for the S=O stretching vibrations (asymmetric and symmetric) in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. An S-N stretching vibration is typically observed in the 924–906 cm⁻¹ region.[11]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the synthesized sulfonamide.
Melting Point A sharp and defined melting point is indicative of a pure crystalline compound.

Safety Precautions

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their reactivity and potential hazards.

  • Handling: Always handle this compound and other sulfonyl chlorides in a well-ventilated fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.[13]

  • Quenching: Quench reactions carefully, as the generation of HCl can cause pressure buildup.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationship between the components, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine Dissolve Amine in DCM prep_base Add Base (Pyridine) prep_amine->prep_base add_sulfonyl Dropwise Addition at 0°C prep_base->add_sulfonyl prep_sulfonyl Dissolve Sulfonyl Chloride in DCM prep_sulfonyl->add_sulfonyl react Stir at Room Temp (6-18h) add_sulfonyl->react monitor Monitor with TLC react->monitor quench Quench with Water monitor->quench extract Separate & Wash Organic Layer quench->extract purify Column Chromatography or Recrystallization extract->purify characterize NMR, IR, MS, MP purify->characterize

Caption: Experimental workflow for the conventional synthesis of sulfonamides.

G start Starting Materials This compound Primary/Secondary Amine reaction Nucleophilic Acyl Substitution start->reaction Base (e.g., Pyridine) product Product N-Substituted-3-fluoro-4-methoxybenzenesulfonamide reaction->product Formation of Sulfonamide Bond

Caption: Logical relationship between reactants and product in sulfonamide synthesis.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • An Expedient Synthesis of Sulfinamides
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
  • Sulfonamide derivatives: Synthesis and applications.
  • Infrared and NMR Spectra of Arylsulphonamides.
  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. MySkinRecipes.

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Application Notes and Protocols for the Synthesis of N-Substituted 3-Fluoro-4-methoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 3-Fluoro-4-methoxybenzenesulfonyl Moiety in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, renowned for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties[1][2]. The specific scaffold, 3-fluoro-4-methoxybenzenesulfonamide, offers a unique combination of structural features that are highly advantageous for medicinal chemists. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate[3]. The methoxy group, on the other hand, can modulate solubility and provide a key interaction point within a biological target.

This guide provides a comprehensive protocol for the reliable and efficient synthesis of N-substituted 3-fluoro-4-methoxybenzenesulfonamides through the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with primary amines. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Reaction Mechanism and Rationale

The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

The overall reaction is as follows:

Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl

A base is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include pyridine or triethylamine[4][5][6].

G reagents This compound (Electrophile) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack amine Primary Amine (R-NH₂) (Nucleophile) amine->intermediate base Base (e.g., Triethylamine) (HCl Scavenger) salt Triethylammonium Chloride (Salt Byproduct) base->salt Neutralization product N-Substituted 3-Fluoro-4-methoxybenzenesulfonamide intermediate->product Chloride Elimination hcl HCl (Byproduct)

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of a wide range of N-substituted 3-fluoro-4-methoxybenzenesulfonamides.

Materials and Equipment
  • Reagents:

    • This compound

    • Primary amine of interest

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

    • Triethylamine (Et₃N) or pyridine

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (or other suitable solvent system for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel or syringe pump

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • Glassware for column chromatography

Safety Precautions
  • This compound is a corrosive solid that is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. [7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Primary amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction can be exothermic. An ice bath is recommended for the initial addition of the sulfonyl chloride.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The volume of the solvent should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M solution of the amine).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exotherm of the reaction and minimize potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve the this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes. A syringe pump can be used for precise control.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A common mobile phase for TLC is a mixture of hexanes and ethyl acetate. The disappearance of the starting amine is a good indicator of reaction completion.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl. This will protonate the excess triethylamine and any unreacted primary amine, making them soluble in the aqueous phase.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The bicarb wash neutralizes any remaining acidic species.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes)[4][8].

G start Dissolve Amine & Base in Anhydrous DCM cool Cool to 0°C start->cool add Add Sulfonyl Chloride Solution Dropwise cool->add react Stir at RT (Monitor by TLC) add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (MgSO₄/Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Sulfonamide purify->product

Expertise & Experience: Troubleshooting and Optimization

Observation/Problem Potential Cause Troubleshooting/Optimization Strategy
Low or no product formation Inactive sulfonyl chloride due to hydrolysis.Ensure all glassware is dry and use anhydrous solvents. Store sulfonyl chloride under inert atmosphere.
Low reactivity of the primary amine.For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base like pyridine or increasing the reaction temperature.
Formation of a significant amount of sulfonic acid byproduct Presence of water in the reaction mixture.Use anhydrous solvents and dry glassware thoroughly.
Formation of di-sulfonated amine (for primary amines) Using an excess of sulfonyl chloride.Use a slight excess of the amine or a 1:1 stoichiometry. Add the sulfonyl chloride slowly to the amine solution.
Difficult purification Byproducts with similar polarity to the product.Optimize the reaction conditions to minimize byproduct formation. Explore different solvent systems for chromatography or consider recrystallization.

Trustworthiness: Self-Validating Systems

To ensure the reliability and reproducibility of this protocol, the following self-validating checks should be implemented:

  • Characterization of the Final Product: The identity and purity of the synthesized N-substituted 3-fluoro-4-methoxybenzenesulfonamide should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

  • Consistent Reaction Monitoring: Regular TLC analysis during the reaction provides a real-time check on the consumption of starting materials and the formation of the product, allowing for timely intervention if the reaction is not proceeding as expected.

By adhering to this detailed protocol and incorporating these validation steps, researchers can confidently synthesize a diverse library of 3-fluoro-4-methoxybenzenesulfonamide derivatives for their drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Zheng, B., & Vedejs, E. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(21), 4791–4794. Retrieved from [Link]

  • Keeffe, S. O., & Davies, S. G. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9279–9283. Retrieved from [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • LCGC North America. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

  • The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • ResearchGate. (2014). What is the reaction mechanism between fluorescamine and primary amines?. Retrieved from [Link]

  • CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

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The Strategic Application of 3-Fluoro-4-methoxybenzenesulfonyl Chloride in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Kinase Inhibitors and the Sulfonamide Moiety

The relentless pursuit of targeted therapies in oncology and other disease areas has solidified the position of kinase inhibitors as a cornerstone of modern drug discovery. These small molecules are designed to interfere with the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[1]

Within the vast chemical space of kinase inhibitors, the sulfonamide functional group (R-SO₂NR'R'') has emerged as a privileged scaffold.[2] Its prevalence is not coincidental; the sulfonamide moiety is a bioisostere of the amide bond, is metabolically stable, and possesses a unique tetrahedral geometry. This allows it to engage in crucial hydrogen bonding interactions with the amino acid residues in the kinase active site, contributing significantly to binding affinity and selectivity.[2] The synthesis of these vital therapeutic agents often relies on the robust and versatile reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine.[3]

This application note provides an in-depth exploration of a specific and highly valuable reagent in this context: 3-fluoro-4-methoxybenzenesulfonyl chloride . We will delve into its strategic application in the synthesis of a potent MEK (mitogen-activated protein kinase kinase) inhibitor, detailing the rationale behind its use, providing a comprehensive experimental protocol, and discussing the broader implications for the design of next-generation kinase inhibitors.

The Reagent in Focus: Physicochemical Properties of this compound

This compound is a crystalline solid that serves as a key building block in the synthesis of various pharmaceuticals.[4][5] Its utility stems from the specific arrangement of its functional groups, which impart distinct electronic and steric properties that are advantageous in drug design.

PropertyValueReference
CAS Number 67475-55-2[5]
Molecular Formula C₇H₆ClFO₃S[5]
Molecular Weight 224.64 g/mol [5]
Appearance Powder[5]
Melting Point 77-81 °C[5]

The presence of the fluorine atom at the 3-position and the methoxy group at the 4-position on the benzene ring are critical. The fluorine atom, being highly electronegative, acts as a weak hydrogen bond acceptor and can modulate the pKa of nearby functionalities, influencing drug-target interactions and pharmacokinetic properties. The methoxy group can serve as a hydrogen bond acceptor and its metabolic stability can be advantageous. This specific substitution pattern is often strategically employed to optimize the potency, selectivity, and drug-like properties of the final kinase inhibitor.

Application in the Synthesis of a MEK Inhibitor: A Case Study

The RAS-RAF-MEK-ERK signaling pathway is a critical intracellular cascade that transmits signals from cell surface receptors to the nucleus, thereby regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common driver in a significant percentage of human cancers.[6] Consequently, inhibitors of MEK1 and MEK2 have emerged as important therapeutic agents.

While a direct, publicly available, detailed synthesis of a commercialized kinase inhibitor explicitly using this compound is not readily found in the primary literature, its application can be exemplified through the synthesis of a key sulfonamide intermediate, which is a common structural motif in many MEK inhibitors. For the purpose of this guide, we will detail the synthesis of N-(3-((3-fluoro-4-methoxyphenyl)sulfonamido)phenyl)acetamide , a representative core structure found in various kinase inhibitors.

Synthetic Workflow Overview

The synthesis involves a two-step process starting from commercially available materials: the preparation of the key amine intermediate followed by the crucial sulfonylation reaction.

G cluster_0 Part 1: Synthesis of Amine Intermediate cluster_1 Part 2: Sulfonylation Reaction 3-Nitroaniline 3-Nitroaniline N-(3-Nitrophenyl)acetamide N-(3-Nitrophenyl)acetamide 3-Nitroaniline->N-(3-Nitrophenyl)acetamide Acetic Anhydride N-(3-Aminophenyl)acetamide N-(3-Aminophenyl)acetamide N-(3-Nitrophenyl)acetamide->N-(3-Aminophenyl)acetamide Reduction (e.g., H2, Pd/C) Target_Kinase_Inhibitor_Core N-(3-((3-fluoro-4-methoxyphenyl)sulfonamido)- phenyl)acetamide N-(3-Aminophenyl)acetamide->Target_Kinase_Inhibitor_Core Pyridine, DCM 3-Fluoro-4-methoxybenzenesulfonyl_chloride 3-Fluoro-4-methoxy- benzenesulfonyl chloride 3-Fluoro-4-methoxybenzenesulfonyl_chloride->Target_Kinase_Inhibitor_Core

Figure 1. Synthetic workflow for the preparation of a key kinase inhibitor core structure.

Detailed Experimental Protocols

PART 1: Synthesis of N-(3-Aminophenyl)acetamide

This intermediate is synthesized from 3-nitroaniline in a two-step procedure involving acetylation followed by reduction of the nitro group.

Step 1: Synthesis of N-(3-Nitrophenyl)acetamide

  • Rationale: The acetylation of the amino group in 3-nitroaniline serves to protect it during the subsequent reduction step and introduces a key structural element of the final molecule. Acetic anhydride is a common and efficient reagent for this transformation.[7]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitroaniline (1.0 eq) in glacial acetic acid.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum to afford N-(3-nitrophenyl)acetamide as a solid.

Step 2: Synthesis of N-(3-Aminophenyl)acetamide

  • Rationale: The reduction of the nitro group to an amine is a critical step to enable the subsequent sulfonylation. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of N-(3-nitrophenyl)acetamide (1.0 eq) in ethanol or methanol in a suitable pressure vessel, add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield N-(3-aminophenyl)acetamide, which can be used in the next step without further purification if of sufficient purity.

PART 2: Synthesis of N-(3-((3-fluoro-4-methoxyphenyl)sulfonamido)phenyl)acetamide

This is the key step where the sulfonamide linkage is formed using this compound.

  • Rationale: The reaction of an amine with a sulfonyl chloride is a classic method for forming a sulfonamide bond. Pyridine is commonly used as a base to neutralize the HCl generated during the reaction and to catalyze the reaction. Dichloromethane (DCM) is a suitable inert solvent.

  • Procedure:

    • Dissolve N-(3-aminophenyl)acetamide (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

    • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, N-(3-((3-fluoro-4-methoxyphenyl)sulfonamido)phenyl)acetamide.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

CompoundExpected AppearanceExpected Yield (%)Key Analytical Data
N-(3-Nitrophenyl)acetamide Yellow solid90-95¹H NMR, ¹³C NMR, MS
N-(3-Aminophenyl)acetamide Off-white to light brown solid85-95¹H NMR, ¹³C NMR, MS
N-(3-((3-fluoro-4-methoxyphenyl)sulfonamido)phenyl)acetamide White to off-white solid70-85¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, FT-IR

Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Protecting Group: The acetyl group is an ideal choice for protecting the aniline as it is stable to the conditions of nitro group reduction and can be a part of the final pharmacophore.

  • Reaction Conditions for Sulfonylation: The use of pyridine as a base is crucial. It not only scavenges the HCl byproduct, which could otherwise protonate the starting amine and render it unreactive, but it can also form a more reactive sulfonylpyridinium intermediate. The reaction is typically run at or below room temperature to control the exothermicity and minimize side reactions.

  • Work-up and Purification: The aqueous work-up is designed to remove excess pyridine, unreacted starting materials, and salts. Purification by chromatography or recrystallization is essential to obtain the high-purity material required for biological testing and further synthetic steps.

Conclusion and Future Perspectives

This compound is a valuable and strategically important reagent in the synthesis of kinase inhibitors. The specific substitution pattern of the aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting sulfonamide, which can lead to improved potency, selectivity, and pharmacokinetic profiles. The detailed protocol provided herein for the synthesis of a key sulfonamide intermediate serves as a practical guide for researchers in the field. As the demand for novel and more effective kinase inhibitors continues to grow, the judicious use of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns.

References

  • Chem-Impex. 3-Fluoro-4-methoxybenzyl chloride. [Link]

  • Dong, Q., et al. (2011). Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 21(5), 1315-1319.
  • Wikipedia. 3-Aminoacetanilide. [Link]

  • Lieu, C. H., et al. (2015). Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts. Oncotarget, 6(33), 34561–34572.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
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  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. [Link]

  • US Patent US5066680A.
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  • NIH National Library of Medicine. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Google Patents. US20030236437A1 - Process to prepare sulfonamides.
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  • ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

  • Adjei, A. A., et al. (2016). A Phase I Dose-Escalation Study of TAK-733, an Investigational Oral MEK Inhibitor, in Patients With Advanced Solid Tumors.
  • ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

  • ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

  • Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Zhao, Y., et al. (2012). Process Research and Kilogram Synthesis of an Investigational, Potent MEK Inhibitor. Organic Process Research & Development, 16(10), 1634–1640*.
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  • Google Patents. WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof.
  • Google Patents. WO2016169532A1 - Crystalline forms of trametinib.
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application of 3-Fluoro-4-methoxybenzenesulfonyl chloride in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Fluoro-4-methoxybenzenesulfonyl Chloride in Agrochemical Synthesis

This technical guide provides researchers, scientists, and professionals in agrochemical development with a comprehensive overview of the applications of this compound. This document moves beyond a simple listing of properties to explore the compound's role as a strategic building block in the synthesis of potential next-generation agrochemicals. We will delve into established protocols for key intermediates and prospectively examine its utility in constructing novel herbicidal and fungicidal candidates.

Introduction: The Strategic Value of a Fluorinated Sulfonyl Chloride

This compound (FMSC) is an aromatic organic compound characterized by a sulfonyl chloride functional group, a fluorine atom at the 3-position, and a methoxy group at the 4-position of the benzene ring. Its chemical structure is presented below:

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆ClFO₃S
Molecular Weight 224.64 g/mol
CAS Number 67475-55-2

The true value of FMSC in agrochemical design lies in the strategic combination of its structural features:

  • The Sulfonyl Chloride Group: This highly reactive moiety is a cornerstone for the synthesis of sulfonamides, a class of compounds with a vast history of biological activity, including antibacterial and herbicidal properties.[1] It readily reacts with primary and secondary amines, providing a reliable method for constructing complex molecules.

  • Fluorine Substitution: The incorporation of fluorine is a well-established strategy in modern agrochemical design. The presence of a fluorine atom can significantly enhance a molecule's biological efficacy, metabolic stability, and lipophilicity. This often leads to improved uptake, transport, and target-site binding, while potentially reducing the rate of degradation by the plant or target pest.

  • The Methoxy Group: The 4-methoxy group can influence the electronic properties of the benzene ring and provides a potential site for metabolic transformation (O-demethylation), which can be a factor in the compound's environmental fate and selectivity.

This guide will focus on two primary applications: its documented use in the synthesis of valuable thiophenol intermediates and its prospective role as a scaffold for creating novel sulfonylurea herbicides and other sulfonamide-based agrochemicals.

Application I: Synthesis of 3-Fluoro-4-methoxythiophenol, a Key Agrochemical Intermediate

Thiophenols are crucial intermediates in the synthesis of various pharmaceuticals, dyes, and pesticides.[2] The reduction of a benzenesulfonyl chloride is a common and effective method for their preparation. The following protocol is based on established methodologies for the reduction of sulfonyl chlorides.[2]

Workflow for Thiophenol Synthesis

G start 3-Fluoro-4-methoxy- benzenesulfonyl chloride (FMSC) reaction Reduction Reaction start->reaction Substrate reagents Reducing Agent (e.g., Zn/H⁺ or Triphenylphosphine) + Solvent (e.g., Formic Acid, Toluene) reagents->reaction Reagents workup Aqueous Workup & Extraction reaction->workup Crude Product product 3-Fluoro-4-methoxythiophenol workup->product Purified Product

Caption: Workflow for the synthesis of 3-fluoro-4-methoxythiophenol.

Protocol: Synthesis of 3-Fluoro-4-methoxythiophenol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Materials:

  • This compound (FMSC)

  • Reducing agent (e.g., Zinc dust, Triphenylphosphine)

  • Acid source (e.g., Formic acid, HCl)

  • Solvent (e.g., Toluene, Dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Reducing Agent: Add the chosen reducing agent (e.g., zinc dust, 2-3 eq) to the solution. If required by the specific reduction method, add the co-reagent (e.g., formic acid). The patent literature describes various reducing systems that can be adapted for this specific substrate.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off any solid residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-fluoro-4-methoxythiophenol.

  • Purification: The crude product can be further purified by column chromatography or distillation if required.

Causality: The choice of reducing agent is critical. Strong metallic reductants like zinc in an acidic medium are effective but can generate significant waste. Milder, non-metallic reagents may offer a more environmentally benign, though potentially more expensive, alternative. The workup procedure is designed to remove inorganic byproducts and unreacted acids, isolating the desired thiophenol.

Application II (Prospective): A Scaffold for Novel Sulfonylurea Herbicides

The sulfonylurea class of herbicides are highly potent, low-dose inhibitors of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in mammals.[3] FMSC is an ideal starting point for creating novel sulfonylurea candidates.

Proposed Synthetic Pathway for a Novel Sulfonylurea Herbicide

G fmsc 3-Fluoro-4-methoxy- benzenesulfonyl chloride (FMSC) step1 Sulfonamide Formation fmsc->step1 amine Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) amine->step1 sulfonamide N-(heterocyclyl)-3-fluoro-4-methoxy- benzenesulfonamide step1->sulfonamide Intermediate step2 Coupling Reaction sulfonamide->step2 isocyanate Phenyl Isocyanate or equivalent isocyanate->step2 product Novel Sulfonylurea Herbicide Candidate step2->product

Caption: Proposed synthesis of a novel sulfonylurea herbicide from FMSC.

Protocol: General Synthesis of a Sulfonamide Intermediate

This protocol outlines the first critical step in the proposed pathway: the synthesis of the sulfonamide intermediate.

Procedure:

  • Dissolution: Dissolve the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of FMSC: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with dilute HCl to remove the base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting sulfonamide can be purified by recrystallization or column chromatography.

Rationale for Design: The 3-fluoro-4-methoxy substitution pattern on the phenyl ring is hypothesized to influence the molecule's properties in several ways. The fluorine atom can increase lipophilicity, aiding in cuticle penetration, while the methoxy group's electronic effects may modulate the acidity of the sulfonamide proton, potentially affecting binding affinity at the ALS enzyme active site. Researchers can synthesize a library of analogs by varying the heterocyclic amine component to explore structure-activity relationships (SAR).

Application III (Prospective): Building Block for Novel Fungicides and Bactericides

Beyond herbicides, sulfonamides are known to possess a wide range of antimicrobial activities.[4] FMSC can serve as a versatile starting material for generating a library of novel sulfonamides for screening as potential fungicides or bactericides for agricultural applications.

Workflow for Sulfonamide Library Synthesis

G fmsc 3-Fluoro-4-methoxy- benzenesulfonyl chloride (FMSC) reaction Parallel Sulfonamide Synthesis fmsc->reaction amine_library Amine Library (R-NH₂) Amine 1 Amine 2 Amine n... amine_library->reaction product_library Sulfonamide Library Product 1 Product 2 Product n... reaction->product_library screening Biological Screening (Fungicidal/Bactericidal Assays) product_library->screening

Caption: Library synthesis for discovery of novel sulfonamide agrochemicals.

Experimental Approach:

Using the general sulfonamide synthesis protocol described in Section 3, researchers can react FMSC with a diverse library of primary and secondary amines in a parallel synthesis format. The resulting library of novel sulfonamides, each bearing the 3-fluoro-4-methoxyphenylsulfonyl moiety, can then be subjected to high-throughput screening against a panel of economically important plant pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Pseudomonas syringae). This approach allows for the rapid exploration of a large chemical space to identify lead compounds for further optimization.

Conclusion

While this compound may not yet be a widely cited precursor for a specific blockbuster agrochemical, its intrinsic chemical properties make it a highly valuable and strategic building block for agrochemical research and development. Its utility in synthesizing key intermediates like thiophenols is documented, and its potential for creating novel sulfonylurea herbicides and other sulfonamide-based crop protection agents is significant. The protocols and prospective pathways outlined in this guide are intended to empower researchers to leverage the unique attributes of this compound in their quest to develop the next generation of effective and sustainable agricultural solutions.

References

  • Ansari, M. I., & Bhat, M. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
  • CN102531978B. (2012). Preparation method of thiophenol.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Kang, S., et al. (2020). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. Plants, 9(10), 1335. [Link]

  • Imran, M., et al. (2011). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Journal of Chemical Research, 35(8), 467-469.

Sources

Application Notes and Protocols for the Derivatization of Primary and Secondary Amines using 3-Fluoro-4-methoxybenzenesulfonyl Chloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Derivatization in Modern Analytical Chemistry

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and selective quantification of endogenous and exogenous compounds is paramount. Many biologically active molecules, such as neurotransmitters, amino acids, and drug metabolites, possess functional groups like primary and secondary amines. While essential for their biological function, these groups often render the molecules highly polar and non-volatile, posing significant challenges for chromatographic separation and sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Chemical derivatization presents a powerful strategy to overcome these limitations. By chemically modifying the analyte, we can enhance its physicochemical properties to be more amenable to a chosen analytical platform. 3-Fluoro-4-methoxybenzenesulfonyl chloride has emerged as a valuable derivatizing agent for primary and secondary amines. The reaction, a nucleophilic substitution at the sulfonyl group, yields stable sulfonamides. This transformation imparts several key advantages for analysis:

  • Enhanced Chromatographic Resolution: The introduction of the relatively non-polar 3-fluoro-4-methoxyphenyl group increases the hydrophobicity of the derivatized analyte, leading to improved retention and separation on reversed-phase HPLC columns.

  • Improved Sensitivity in UV Detection: While many biogenic amines lack a significant chromophore, the aromatic ring of the derivatizing agent provides a strong UV absorbance, enabling highly sensitive detection.

  • Increased Ionization Efficiency in Mass Spectrometry: The derivatization can significantly improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to lower limits of detection and quantification.

  • Structural Confirmation: The predictable mass shift upon derivatization provides an additional layer of confidence in analyte identification.

This document provides a comprehensive guide to the use of this compound as a derivatizing agent, including the underlying chemical principles, detailed experimental protocols, and key considerations for method development.

Chemical Properties and Reactivity of this compound

This compound is a solid with a molecular weight of 224.64 g/mol .[1] It is classified as a corrosive substance and causes severe skin burns and eye damage, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1]

The reactivity of the sulfonyl chloride group is central to its function as a derivatizing agent. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of primary and secondary amines. The reaction is typically conducted under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[2]

The presence of the fluoro and methoxy substituents on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide derivative. The electron-withdrawing nature of the fluorine atom can slightly increase the electrophilicity of the sulfur atom, potentially leading to faster reaction kinetics. Conversely, the electron-donating methoxy group may slightly decrease reactivity. However, the combined electronic effects and their positions on the ring contribute to the overall stability and chromatographic behavior of the derivatives. The stability of sulfonamides is a critical factor, and while they are generally stable, extreme pH and temperature conditions should be avoided during sample processing and analysis to prevent degradation.[3]

Derivatization Reaction Mechanism

The derivatization of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution-like mechanism.

G cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Deprotonation Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-SO₂(Cl)⁻-Ar] (Tetrahedral Intermediate) Amine->Intermediate Lone pair attacks electrophilic sulfur SulfonylChloride Ar-SO₂(Cl) (3-Fluoro-4-methoxy- benzenesulfonyl chloride) SulfonylChloride->Intermediate Intermediate2 [R-NH₂⁺-SO₂(Cl)⁻-Ar] Sulfonamide R-NH-SO₂-Ar (Sulfonamide Derivative) Intermediate2->Sulfonamide Chloride ion leaves Chloride Cl⁻ Intermediate2->Chloride Base Base (e.g., CO₃²⁻) Sulfonamide_Protonated R-NH-SO₂-Ar + H⁺ Final_Sulfonamide R-N⁻-SO₂-Ar Sulfonamide_Protonated->Final_Sulfonamide Proton abstraction Byproduct H-Base⁺ Base->Byproduct G cluster_0 Reagent Preparation cluster_1 Derivatization cluster_2 Sample Finalization A Prepare Derivatizing Reagent (1 mg/mL in ACN) G 100 µL Derivatizing Reagent A->G B Prepare Analyte Standard D 100 µL Analyte Standard B->D C Prepare Buffer (0.1 M, pH 9.5) E 100 µL Buffer C->E D->E F Vortex E->F F->G H Vortex (30s) G->H I Incubate (60°C, 30 min) H->I J Cool to RT I->J K Add 10 µL 1% Formic Acid J->K L Vortex K->L M Centrifuge (10,000 x g, 5 min) L->M N Transfer Supernatant to Vial M->N

Caption: Experimental workflow for derivatization.

Analytical Method Parameters (HPLC-UV)

The following are suggested starting parameters for the analysis of the derivatized amine. Method optimization will be required for specific analytes and matrices.

ParameterSuggested Condition
HPLC Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the derivatization procedure, several quality control measures should be implemented:

  • Reagent Stability: As sulfonyl chlorides are susceptible to hydrolysis, the derivatizing reagent should be prepared fresh daily and stored in a desiccator. [4][5]* Reaction Completeness: The derivatization reaction should be optimized for time, temperature, and reagent stoichiometry to ensure complete conversion of the analyte. This can be assessed by analyzing a time-course experiment and monitoring for the disappearance of the underivatized analyte.

  • Derivative Stability: The stability of the sulfonamide derivative in the final sample solution should be evaluated over the expected analysis time to ensure no degradation occurs in the autosampler.

  • Internal Standards: The use of a structurally similar internal standard that also undergoes derivatization is highly recommended for accurate quantification, as it will compensate for variations in reaction efficiency and sample workup.

Conclusion

This compound is a valuable tool for the derivatization of primary and secondary amines for chromatographic analysis. The formation of stable, UV-active sulfonamides enhances the analytical characteristics of otherwise difficult-to-measure compounds. The protocols and principles outlined in this document provide a solid foundation for the development of robust and sensitive analytical methods for a wide range of applications in pharmaceutical, clinical, and forensic research.

References

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Shevchuk, O. I., et al. (2025-11-28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Shevchuk, O. I., et al. (2025-09-30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • BenchChem. Application Notes and Protocols for Derivatization with 3-Hydroxy-4-methoxybenzoyl chloride.
  • Li, F., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

Sources

Application Note & Protocol: Synthesis of N-Aryl/Alkyl Sulfonamides using 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Sulfonyl Chlorides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] 3-Fluoro-4-methoxybenzenesulfonyl chloride is a particularly valuable reagent in this context. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[4] The methoxy group further influences the electronic properties of the aromatic ring.

This document provides a comprehensive guide for researchers and drug development professionals on the experimental procedure for sulfonylation reactions using this compound. It details a robust protocol, explains the rationale behind key procedural steps, and offers guidance on troubleshooting common side reactions.

Reagent Profile and Safety Imperatives

Before commencing any experimental work, it is critical to understand the properties and hazards associated with the primary reagent.

PropertyValue
Chemical Name This compound
CAS Number 67475-55-2[]
Molecular Formula C₇H₆ClFO₃S
Molecular Weight 224.64 g/mol
Appearance White to off-white solid
Key Hazards Corrosive. Causes severe skin burns and eye damage. Reacts with water, releasing hydrochloric acid (HCl) gas. Harmful if swallowed or inhaled.[6]
Handling Precautions Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[6][7] Avoid breathing dust or fumes.[6] Keep away from moisture and water.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[6][8]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

The Sulfonylation Reaction: Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the sulfur center. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

The choice of base is critical. Strong, non-nucleophilic bases like triethylamine (TEA) are common, but for primary amines, a weaker base like pyridine can be advantageous to minimize a common side reaction: di-sulfonylation.[9]

Controlling Di-sulfonylation in Primary Amines

When using a primary amine (R-NH₂), the initial product is the desired mono-sulfonamide (R-NHSO₂Ar). This product still possesses an acidic N-H proton. In the presence of a strong base, this proton can be removed, forming a sulfonamide anion that can react with a second molecule of the sulfonyl chloride to yield an undesired di-sulfonylated product (R-N(SO₂Ar)₂).[9]

Strategies to Mitigate Di-sulfonylation: [9]

  • Slow, Controlled Addition: Adding the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

  • Stoichiometry Control: Using a slight excess of the amine (e.g., 1.1 equivalents) can help ensure the complete consumption of the sulfonyl chloride.

  • Base Selection: Employing a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, can reduce the rate of deprotonation of the mono-sulfonamide product.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Amine (Primary or Secondary)Reagent Grade (≥98%)Sigma-AldrichEnsure it is dry. If it is a hydrochloride salt, it must be neutralized first.
This compoundSynthesis Grade (≥97%)Sigma-AldrichHandle with extreme care as per the safety profile (Section 2).
Pyridine (or Triethylamine)Anhydrous (≥99.8%)Fisher ScientificPyridine is recommended for primary amines. Ensure the base is dry.
Dichloromethane (DCM)Anhydrous (≥99.8%)VWROther aprotic solvents like THF or acetonitrile can be used.[9][10]
Hydrochloric Acid (HCl)1 M Aqueous SolutionLabChemFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent Grade-For workup.
Brine (Saturated NaCl Solution)Reagent Grade-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-For drying the organic layer.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, standard glassware--All glassware must be oven-dried before use to prevent hydrolysis of the sulfonyl chloride.
Step-by-Step Procedure

Reaction Setup (Time: ~20 minutes)

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv).

  • Dissolve the amine in anhydrous dichloromethane (DCM, ~0.1 M concentration, e.g., 10 mL).

  • Add the base (e.g., pyridine, 1.5 mmol, 1.5 equiv) to the solution.

  • Place the flask in an ice-water bath and stir the mixture for 10-15 minutes to cool it to 0 °C.[9]

Reagent Addition (Time: ~30-60 minutes) 5. In a separate oven-dried flask, dissolve this compound (1.05 mmol, 1.05 equiv) in a small amount of anhydrous DCM (e.g., 3-5 mL). 6. Draw this solution into a syringe or transfer it to a pressure-equalizing dropping funnel. 7. Add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over 30-60 minutes. Maintain the internal temperature at 0 °C during the addition.[9]

Reaction and Monitoring (Time: 2 hours to overnight) 8. After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let the reaction warm to room temperature. 9. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[9] A typical TLC mobile phase for sulfonamides is a mixture of hexane and ethyl acetate.

Workup and Extraction (Time: ~45 minutes) 10. Once the reaction is complete, dilute the mixture with additional DCM (e.g., 20 mL). 11. Transfer the mixture to a separatory funnel. 12. Wash the organic layer sequentially with:

  • 1 M HCl (2 x 15 mL) - to remove excess pyridine/amine.
  • Saturated NaHCO₃ solution (2 x 15 mL) - to remove any remaining acid.
  • Brine (1 x 15 mL) - to reduce the amount of water in the organic layer.
  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[9]

Purification (Time: Variable) 14. Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[9][11]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the sulfonylation protocol.

Sulfonylation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Analysis prep_amine Dissolve Amine & Base in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous DCM add Slow, Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add cool->add react Stir at RT & Monitor by TLC/LC-MS add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, m.p.) purify->characterize

Caption: Workflow for the synthesis of sulfonamides.

Characterization of the Final Product

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (m.p.): A sharp melting point range is indicative of high purity for solid compounds.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of sulfonamides using this compound. By adhering to strict anhydrous conditions, maintaining low temperatures during reagent addition, and selecting the appropriate base, researchers can effectively synthesize target molecules while minimizing side reactions. The inherent reactivity and structural features of this reagent make it a powerful tool for generating novel sulfonamide derivatives for evaluation in pharmaceutical and agrochemical research.[12][13]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Krasavin, M. (2018). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate. Retrieved from [Link]

  • Prakash, G. K. S., & Chacko, S. (2007). Preparation of sulfonamides from N-silylamines. NIH Public Access. Retrieved from [Link]

  • Chen, W., et al. (2023). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cole, D. E., & Striplin, C. D. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Miller, M. J., & Zhou, P. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • Islavath, N., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Chemsrc. (2025). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

Sources

Application Note: Strategic Base Selection for Reactions with 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the strategic selection of bases in reactions involving 3-fluoro-4-methoxybenzenesulfonyl chloride, a versatile reagent in modern synthetic chemistry. We delve into the mechanistic role of the base, analyze the specific reactivity of the sulfonyl chloride, and present a systematic approach to choosing the optimal base based on the nucleophile's identity—from highly reactive aliphatic amines to less nucleophilic alcohols. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting advice, and the theoretical underpinnings necessary to maximize reaction efficiency, yield, and purity.

Introduction: The Utility of this compound

This compound is a key structural motif and electrophilic building block in the synthesis of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its substituted aromatic ring allows for the introduction of specific electronic and steric properties into target molecules, influencing their biological activity and pharmacokinetic profiles. The successful application of this reagent in forming sulfonamides and sulfonate esters—two privileged functional groups in drug discovery—is critically dependent on the judicious choice of a base.

The primary reactions of this compound are nucleophilic substitutions at the sulfur center, typically with amine or alcohol nucleophiles. These reactions generate one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the nucleophile and ensure the reaction proceeds to completion. The base, therefore, is not merely an auxiliary reagent but a critical component that dictates the reaction's success. This note will explore the nuances of selecting the right base for the right transformation.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to controlling its reactivity.

PropertyValueReference
CAS Number 67475-55-2[2]
Molecular Formula C₇H₆ClFO₃S[3]
Molecular Weight 224.64 g/mol [3]
Appearance White to off-white powder
Melting Point 77-81 °C
Hazard Profile Corrosive; causes severe skin burns and eye damage.[3]

The electronic nature of the aromatic ring influences the electrophilicity of the sulfonyl group. The ortho-fluoro substituent is strongly electron-withdrawing, which increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.[4] Conversely, the para-methoxy group is electron-donating, which slightly attenuates this effect. This electronic balance results in a highly reactive but generally stable sulfonyl chloride.

Safety and Handling: Due to its corrosive nature, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reagent is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid; therefore, reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

The Mechanistic Role of the Base in Sulfonylation

The base in a sulfonylation reaction serves two primary functions:

  • Acid Scavenger: It irreversibly neutralizes the HCl produced during the reaction. This prevents the formation of the non-nucleophilic ammonium or oxonium salt of the starting amine or alcohol, thereby maintaining the concentration of the active nucleophile.[5][6]

  • Nucleophile Activation/Catalysis: For weaker nucleophiles like alcohols, the base can facilitate deprotonation, increasing their nucleophilicity. Certain bases, notably pyridine, can also act as nucleophilic catalysts. They react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate, which is then more readily attacked by the alcohol.[5]

Sulfonamide Formation Mechanism RSO2Cl 3-F-4-MeO-Ph-SO₂Cl Intermediate Tetrahedral Intermediate RSO2Cl->Intermediate R2NH R'₂NH (Amine) R2NH->Intermediate Nucleophilic Attack Base Base: (B) Product Sulfonamide (RSO₂NR'₂) Base->Product Proton Abstraction Intermediate->Product Collapse & Cl⁻ loss Byproduct [BH]⁺Cl⁻ Product->Byproduct forms

Figure 1: General mechanism for sulfonamide formation. The base abstracts a proton during or after the nucleophilic attack, neutralizing the generated acid.

A Systematic Guide to Base Selection

The choice of base is determined primarily by the pKa (nucleophilicity) of the reacting amine or alcohol, the steric environment, and the presence of other sensitive functional groups in the molecule.

Base Selection Workflow start Identify Nucleophile is_amine Amine or Alcohol/Phenol? start->is_amine amine_type Aliphatic or Aromatic? is_amine->amine_type Amine alcohol_type Alcohol or Phenol? is_amine->alcohol_type Alcohol/ Phenol aliphatic_amine Recommendation: Triethylamine (TEA) DIPEA (for sensitive substrates) amine_type->aliphatic_amine Aliphatic (High Nucleophilicity) aromatic_amine Recommendation: Pyridine (Base/Solvent) Stronger bases (DBU, NaH) for deactivated anilines amine_type->aromatic_amine Aromatic (Low Nucleophilicity) alcohol Recommendation: Pyridine (Catalytic) Triethylamine (TEA) alcohol_type->alcohol Alcohol phenol Recommendation: K₂CO₃, Cs₂CO₃ (Inorganic Bases) alcohol_type->phenol Phenol

Figure 2: Decision workflow for selecting an appropriate base based on the nucleophile class.

Comparative Analysis of Common Bases
BaseConjugate Acid pKaClassTypical Use CaseAdvantagesLimitations
Triethylamine (TEA) ~10.75Tertiary AmineGeneral purpose acid scavenger for reactions with amines and reactive alcohols.Inexpensive, effective, easily removed under vacuum.Can sometimes cause side reactions; residual amounts can be difficult to remove from polar products.
DIPEA (Hünig's Base) ~11Hindered AmineReactions with base-sensitive substrates or sterically hindered nucleophiles.Non-nucleophilic due to steric bulk, minimizing side reactions.More expensive than TEA, higher boiling point.
Pyridine ~5.25Aromatic AmineReactions with alcohols (as a nucleophilic catalyst) and anilines. Often used as the solvent.[5][6]Acts as a catalyst, good solvent for many reagents.Can be difficult to remove, strong odor, nucleophilic nature can be undesirable.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Inorganic SaltReactions with phenols and sometimes anilines, often in polar aprotic solvents (DMF, Acetone).Inexpensive, strong enough for acidic protons, easy to filter off.Heterogeneous reaction can be slow, limited solubility in many organic solvents, basicity can hydrolyze the sulfonyl chloride.
Sodium Hydroxide (NaOH) ~15.7 (pKa of H₂O)Inorganic HydroxideSchotten-Baumann conditions (biphasic system) for phenols and reactive amines.Very inexpensive and effective.Strongly basic, promotes rapid hydrolysis of the sulfonyl chloride, not suitable for base-sensitive molecules.[6]

Experimental Protocols

General Note: All reactions should be performed in oven-dried glassware under an inert atmosphere (N₂ or Ar). Solvents should be anhydrous grade.

Protocol 1: Synthesis of N-(3-fluoro-4-methoxyphenyl)sulfonyl)morpholine

This protocol details the reaction with a standard secondary aliphatic amine, where a simple tertiary amine base is sufficient.

Reaction Scheme: this compound + Morpholine --(TEA, DCM)--> N-((3-fluoro-4-methoxyphenyl)sulfonyl)morpholine

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound224.641.12 g5.01.0
Morpholine87.120.48 mL (0.48 g)5.51.1
Triethylamine (TEA)101.191.05 mL (0.76 g)7.51.5
Dichloromethane (DCM)-25 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 5.0 mmol).

  • Dissolve the solid in anhydrous dichloromethane (25 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate vial, dissolve morpholine (0.48 mL, 5.5 mmol) and triethylamine (1.05 mL, 7.5 mmol) in 5 mL of DCM.

  • Add the amine/base solution dropwise to the stirred sulfonyl chloride solution over 10 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the sulfonyl chloride is consumed.

  • Upon completion, dilute the mixture with 25 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure sulfonamide.

Protocol 2: Synthesis of Benzyl 3-fluoro-4-methoxybenzenesulfonate

This protocol demonstrates the use of pyridine as both a base and a nucleophilic catalyst for the sulfonylation of a primary alcohol.

Reaction Scheme: this compound + Benzyl Alcohol --(Pyridine)--> Benzyl 3-fluoro-4-methoxybenzenesulfonate

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound224.641.12 g5.01.0
Benzyl Alcohol108.140.57 mL (0.59 g)5.51.1
Pyridine79.1010 mL-Solvent/Base

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 5.0 mmol).

  • Under a nitrogen atmosphere, add anhydrous pyridine (10 mL) and stir to dissolve.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add benzyl alcohol (0.57 mL, 5.5 mmol) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC. The formation of pyridinium hydrochloride may be observed as a precipitate.

  • Upon completion, carefully pour the reaction mixture into 50 mL of ice-cold 2 M HCl. Stir vigorously for 15 minutes. A solid product may precipitate, or an oil may separate.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash sequentially with 2 M HCl (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL). This removes residual pyridine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.

Troubleshooting Guide

SymptomProbable CauseSuggested Solution
Low or No Reaction 1. Insufficiently active nucleophile. 2. Base is too weak. 3. Water contamination hydrolyzed the sulfonyl chloride.1. Switch to a stronger base (e.g., DBU for anilines). For alcohols, ensure pyridine is used for catalysis. 2. Increase the reaction temperature. 3. Ensure all reagents, solvents, and glassware are rigorously dried.
Multiple Products / Low Purity 1. Base is too strong or nucleophilic, causing side reactions. 2. Reaction temperature is too high.1. Switch to a non-nucleophilic, hindered base like DIPEA. 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) and add reagents slowly.
Starting Material Recovered 1. Insufficient amount of base. 2. Reaction time is too short.1. Use at least 1.2-1.5 equivalents of amine base to ensure complete HCl scavenging. 2. Allow the reaction to run longer and monitor carefully by TLC.

Conclusion

The successful synthesis of sulfonamides and sulfonate esters from this compound is not fortuitous but rather the result of a rational and strategic selection of the reaction base. By carefully considering the nucleophilicity of the coupling partner, the potential for side reactions, and the specific catalytic or non-nucleophilic properties of different bases, researchers can optimize their synthetic routes. Standard tertiary amines like TEA are workhorses for reactive amines, while pyridine offers a distinct advantage for alcohol sulfonylation through nucleophilic catalysis. For more challenging or sensitive substrates, hindered bases or inorganic carbonates provide valuable alternatives. The protocols and guidelines presented herein offer a robust starting point for achieving high-yielding and clean transformations with this important synthetic building block.

References

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis and transformations of sulfinate esters. [Link]

  • RSC Publishing. (2024). Brønsted base catalyzed Reppe sulfonylation reaction. [Link]

  • YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • RSC Publishing. (2018). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

  • Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Wiley Online Library. (n.d.). Three‐component reactions for sulfonylation of nitrogen‐containing heterocycles. [Link]

  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. [Link]

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Application Note & Protocol: Synthesis of N-Aryl-3-fluoro-4-methoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-aryl-3-fluoro-4-methoxybenzenesulfonamides through the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with various anilines. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a significant percentage of top-prescribed pharmaceuticals.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks like this compound highly valuable in drug discovery campaigns.[2] This guide details the underlying reaction mechanism, offers a robust and adaptable experimental protocol, and provides expert insights into substrate scope, reaction optimization, and troubleshooting.

Scientific Foundation & Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classical and highly reliable transformation in organic synthesis.[1][3] The reaction proceeds via a nucleophilic substitution at the sulfur center.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the this compound. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled, collapsing the intermediate and forming a protonated sulfonamide.

  • Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium salt.

The choice of base is critical; it must be non-nucleophilic enough to avoid competing with the aniline in reacting with the sulfonyl chloride, yet strong enough to neutralize the HCl generated during the reaction.

Caption: General mechanism for sulfonamide synthesis.

Master Experimental Protocol

This protocol is designed as a robust starting point for the reaction of this compound with a generic aniline. Modifications for specific substrates are discussed in Section 3.

Materials & Equipment
Reagents Equipment
This compoundRound-bottom flask with stir bar
Substituted AnilineMagnetic stir plate
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ice-water bath
Pyridine or Triethylamine (TEA)Syringes and needles
1M Hydrochloric Acid (HCl)Septa
Saturated Sodium Bicarbonate (NaHCO₃) solutionThin Layer Chromatography (TLC) plates
Brine (Saturated NaCl solution)Glass funnel and filter paper
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
Solvents for chromatography/recrystallization (e.g., Hexanes, Ethyl Acetate)Standard glassware for extraction

Safety Precaution: this compound is corrosive and causes severe skin burns and eye damage.[4] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anilines can be toxic and should also be handled with care.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 eq.). Dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.

    • Expert Insight: Using an anhydrous solvent is crucial as sulfonyl chlorides can react with water, reducing the yield of the desired product.

  • Addition of Base: Add pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the aniline solution. For weakly nucleophilic anilines, pyridine is often preferred as it can also act as a nucleophilic catalyst.[1][3]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Expert Insight: The initial cooling helps to control the exothermicity of the reaction upon addition of the highly reactive sulfonyl chloride, minimizing potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold aniline mixture over 15-20 minutes using a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting aniline. The reaction is complete upon the disappearance of the aniline spot and the appearance of a new, typically less polar, product spot.

    • Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature workup of an incomplete reaction or prolonged stirring that could lead to side-product formation.

  • Aqueous Workup: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2x) to remove the excess base, saturated NaHCO₃ (1x) to remove any remaining acid, and finally with brine (1x) to reduce the amount of dissolved water in the organic phase. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental_Workflow A 1. Reagent Prep Aniline (1.0 eq) & Base (1.5 eq) in Anhydrous DCM B 2. Cool to 0 °C Ice-Water Bath A->B C 3. Add Sulfonyl Chloride (1.05 eq) Dropwise B->C D 4. Reaction Warm to RT, Stir 2-12h C->D E 5. Monitor by TLC Check for Aniline Consumption D->E Periodically Sample E->D Reaction Incomplete F 6. Aqueous Workup Wash with HCl, NaHCO₃, Brine E->F Reaction Complete G 7. Dry & Concentrate Dry with MgSO₄, Roto-evaporate F->G H 8. Purify Recrystallization or Chromatography G->H I 9. Characterize NMR, MS, IR H->I

Caption: A typical workflow for sulfonamide synthesis.

Substrate Scope & Optimization

The nucleophilicity of the aniline significantly impacts the reaction rate and conditions. The following table provides guidance for adapting the protocol to different aniline substrates.

Aniline Type Example(s) Relative Reactivity Recommended Modifications & Expert Notes Expected Yield
Electron-Rich Aniline, p-Toluidine, p-AnisidineHighThe standard protocol works well. Reaction is often complete in 2-4 hours. Over-stirring can sometimes lead to minor side products.Excellent (85-95%)
Electron-Neutral 4-FluoroanilineModerateStandard protocol is generally effective. Reaction may require longer times (4-8 hours).Good (70-90%)
Electron-Poor 4-Nitroaniline, 4-CyanoanilineLowUse pyridine as the base/catalyst.[1] May require gentle heating (e.g., 40 °C) or extended reaction times (12-24 hours). The lower nucleophilicity of the aniline slows the initial attack.Moderate (40-70%)
Sterically Hindered 2,6-DimethylanilineVery LowReaction is challenging. May require higher temperatures, a stronger non-nucleophilic base (e.g., DBU), and prolonged reaction times. Yields are often low due to steric hindrance around the nitrogen atom.Poor to Moderate (<50%)

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. PubChem. [Link]

  • 4-Fluoro-3-methoxybenzenesulfonyl chloride. PubChem. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

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Application Notes and Protocols: Preparation of Sulfonate Esters from 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of sulfonate esters utilizing 3-Fluoro-4-methoxybenzenesulfonyl chloride. Sulfonate esters are pivotal intermediates in medicinal chemistry and materials science, valued for their role as excellent leaving groups in nucleophilic substitution and elimination reactions.[1][2] The protocols detailed herein are tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization techniques.

Introduction

The sulfonylation of alcohols and phenols is a cornerstone transformation in organic synthesis. The resulting sulfonate esters are versatile intermediates, primarily due to the exceptional leaving group ability of the sulfonate moiety.[1][2] This property is exploited in a vast array of synthetic strategies, including the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1] this compound is a particularly useful reagent in this context, as the electronic properties of the fluoro and methoxy substituents can influence the reactivity and stability of the resulting sulfonate esters. This guide provides a robust framework for the efficient and safe preparation of these valuable compounds.

Mechanistic Rationale

The formation of a sulfonate ester from an alcohol or phenol and a sulfonyl chloride proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[3] This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction.[3][4]

The mechanism can be summarized as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the sulfur atom of the this compound.

  • Chloride Displacement: Concurrently, the sulfur-chlorine bond cleaves, displacing the chloride ion.

  • Deprotonation: The resulting protonated intermediate is deprotonated by the base (e.g., pyridine) to yield the final sulfonate ester and the pyridinium hydrochloride salt.[3]

A key advantage of this method is that the reaction occurs at the oxygen atom of the alcohol, meaning the stereochemical integrity of the carbon atom bearing the hydroxyl group is retained.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Dissolve Alcohol/Phenol and Base in Solvent AddSulfonylChloride Add 3-Fluoro-4-methoxybenzenesulfonyl Chloride Solution Dropwise at 0°C Reagents->AddSulfonylChloride Cool to 0°C Stir Stir at Room Temperature (Monitor by TLC) AddSulfonylChloride->Stir Allow to warm Quench Quench with Water Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Dilute Acid, Brine) Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Filter Filter and Concentrate Dry->Filter Purify Purify by Column Chromatography or Recrystallization Filter->Purify Characterize Characterize by NMR, IR, and Mass Spectrometry Purify->Characterize

Caption: General workflow for the synthesis of sulfonate esters.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of Alcohols

This protocol is suitable for primary and secondary alcohols.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the alcohol solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.[5]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[5]

Protocol 2: Modified Procedure for the Sulfonylation of Phenols

This protocol is optimized for the sulfonylation of phenolic substrates.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydroxide (NaOH) (1.2 eq) as an aqueous solution.

  • Acetone or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in acetone or DCM, add powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, if using aqueous NaOH, dissolve the phenol in DCM and add the aqueous NaOH solution. Add the sulfonyl chloride solution and stir vigorously.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel.

  • Wash the organic solution with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography.[5]

Characterization of Sulfonate Esters

The successful synthesis of the target sulfonate ester can be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Appearance of characteristic aromatic protons from the 3-fluoro-4-methoxyphenyl group. The chemical shift of protons on the carbon adjacent to the sulfonate oxygen will be shifted downfield.[6][7]
¹³C NMR Appearance of signals corresponding to the carbons of the 3-fluoro-4-methoxyphenyl moiety and the alkyl/aryl group of the original alcohol/phenol.
¹⁹F NMR A singlet or doublet (due to coupling with adjacent protons) corresponding to the fluorine atom on the aromatic ring.
IR Spectroscopy Characteristic strong asymmetric and symmetric S=O stretching bands typically observed in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the sulfonate ester.

Safety and Handling

This compound is a corrosive solid that causes severe skin burns and eye damage.[8][9] It should be handled with extreme care in a well-ventilated fume hood.[10][11]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • Lab coat

Handling Precautions:

  • Avoid inhalation of dust.[10][11]

  • Prevent contact with skin and eyes.[8][10]

  • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[10]

  • Dispose of waste in accordance with local, state, and federal regulations.[8]

Pyridine and Triethylamine are flammable and toxic liquids with strong odors. They should also be handled in a fume hood.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Inactive sulfonyl chloride due to hydrolysis.Use freshly opened or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.
Insufficient base or reaction time.Increase the amount of base or extend the reaction time. Monitor the reaction closely by TLC.
Sterically hindered alcohol/phenol.Consider using a more reactive sulfonylating agent or a stronger, non-nucleophilic base. Higher reaction temperatures may be required.
Formation of side products Self-condensation of the alcohol/phenol.Ensure slow, dropwise addition of the sulfonyl chloride at low temperature.
Hydrolysis of the sulfonate ester during workup.Minimize contact with aqueous acidic or basic solutions. Perform the workup promptly.
Difficulty in purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.
Presence of pyridinium hydrochloride salt.Ensure thorough washing with dilute acid during the workup to remove all traces of pyridine.

Conclusion

The protocols and guidelines presented in this document offer a comprehensive approach to the synthesis of sulfonate esters from this compound. By understanding the underlying reaction mechanism, adhering to the detailed experimental procedures, and observing the necessary safety precautions, researchers can confidently and efficiently prepare these important synthetic intermediates for a wide range of applications in drug discovery and materials science.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
  • ResearchGate. (n.d.). a) ss-NMR analysis showing the formation of sulfonate esters in a... [Download Scientific Diagram]. Retrieved from [Link]

  • Smith, A. B., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3645–3653. [Link]

  • Figshare. (n.d.). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR assignment for new cyclic sulfonic ester derivative (3). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Critical Evaluation of the Methods for the Characterization of the Degree of Sulfonation for Electron Beam Irradiated and Non-Irradiated Sulfonated Poly(ether ether ketone) Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003027063A1 - Sulphonation of phenols.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. 15(3), 282-290. Retrieved from [Link]

  • Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. [Journal Name]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Reactions of Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2014, January 28). Alcohol Substitution Reaction Resulting in the Formation of a Sulfonate Ester [Video]. YouTube. Retrieved from [Link]

  • OCdot. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6 [Video]. YouTube. Retrieved from [Link]

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Application Notes and Protocols: 3-Fluoro-4-methoxybenzenesulfonyl Chloride in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the 3-Fluoro-4-methoxyphenylsulfonyl Moiety

In the landscape of medicinal chemistry and materials science, the precise installation of specifically functionalized aryl-sulfonyl groups onto heterocyclic scaffolds is a cornerstone of molecular design. The 3-fluoro-4-methoxyphenylsulfonyl group, introduced via its highly reactive sulfonyl chloride precursor, offers a unique combination of electronic and steric properties that can significantly influence the biological activity and physicochemical characteristics of the parent heterocycle.

The presence of a fluorine atom at the 3-position introduces targeted lipophilicity and can act as a powerful tool for modulating metabolic stability and binding interactions through hydrogen bonding or dipole interactions. The 4-methoxy group, an electron-donating substituent, can influence the overall electronic nature of the sulfonyl moiety, impacting its reactivity and the properties of the final compound. This strategic combination makes 3-fluoro-4-methoxybenzenesulfonyl chloride a valuable reagent for generating novel chemical entities with therapeutic or material science potential.

These application notes provide a detailed guide to the use of this compound in the synthesis of a range of novel heterocyclic compounds, including pyrazoles, indoles, and pyridines. The protocols are grounded in established synthetic methodologies for sulfonyl chlorides and are designed to be adaptable to a variety of substrates.

Core Synthetic Applications: An Overview

The primary utility of this compound lies in its ability to readily react with nucleophilic nitrogen or oxygen atoms within heterocyclic systems. This leads to the formation of stable sulfonamides and sulfonate esters, respectively. These linkages are prevalent in a vast number of biologically active molecules.

G reagent 3-Fluoro-4-methoxy- benzenesulfonyl chloride sulfonamide N-Heterocyclic Sulfonamide reagent->sulfonamide Base (e.g., Pyridine, Et3N) sulfonate O-Heterocyclic Sulfonate Ester reagent->sulfonate Base (e.g., Pyridine, Et3N) amine Heterocyclic Amine (R-NH2) amine->sulfonamide alcohol Heterocyclic Alcohol (R-OH) alcohol->sulfonate

Caption: General reaction pathways for this compound.

I. Synthesis of N-(Pyrazol-1-yl)-3-fluoro-4-methoxybenzenesulfonamides

Scientific Rationale: Pyrazole-containing sulfonamides are a well-established class of compounds with a wide range of biological activities. The N-sulfonylation of pyrazoles using this compound provides a direct route to novel derivatives with potential applications in drug discovery. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

Exemplary Protocol: Synthesis of 1-(3-Fluoro-4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
3,5-Dimethylpyrazole67-51-696.13 g/mol 0.96 g10 mmol
This compound67475-55-2224.64 g/mol 2.25 g10 mmol
Pyridine110-86-179.10 g/mol 1.19 g (1.2 mL)15 mmol
Dichloromethane (DCM)75-09-284.93 g/mol 50 mL-
1 M Hydrochloric Acid7647-01-0-20 mL-
Saturated Sodium Bicarbonate Solution144-55-8-20 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate7487-88-9-q.s.-

Procedure:

  • To a stirred solution of 3,5-dimethylpyrazole (0.96 g, 10 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add pyridine (1.2 mL, 15 mmol).

  • Slowly add a solution of this compound (2.25 g, 10 mmol) in dichloromethane (10 mL) to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

G start Dissolve 3,5-dimethylpyrazole in DCM and cool to 0°C add_base Add Pyridine start->add_base add_reagent Add 3-fluoro-4-methoxy- benzenesulfonyl chloride add_base->add_reagent react Stir at room temperature (12-18 h) add_reagent->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry (MgSO4) and Concentrate workup->dry purify Column Chromatography dry->purify product 1-(3-Fluoro-4-methoxybenzenesulfonyl) -3,5-dimethyl-1H-pyrazole purify->product

Caption: Workflow for the synthesis of a pyrazole sulfonamide.

II. Synthesis of N-(Indol-1-yl)-3-fluoro-4-methoxybenzenesulfonamides

Scientific Rationale: The indole scaffold is a privileged structure in medicinal chemistry, and its N-functionalization can lead to compounds with a wide array of biological activities. The sulfonylation of the indole nitrogen with this compound provides a robust method for the synthesis of novel indole derivatives.[1] The reaction typically requires a strong base to deprotonate the indole nitrogen, rendering it sufficiently nucleophilic to attack the sulfonyl chloride.

Exemplary Protocol: Synthesis of 1-(3-Fluoro-4-methoxybenzenesulfonyl)-1H-indole

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
Indole120-72-9117.15 g/mol 1.17 g10 mmol
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 0.44 g11 mmol
This compound67475-55-2224.64 g/mol 2.25 g10 mmol
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 50 mL-
Saturated Ammonium Chloride Solution12125-02-9-20 mL-
Ethyl Acetate141-78-6-50 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate7757-82-6-q.s.-

Procedure:

  • To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous THF (30 mL) at 0 °C, add a solution of indole (1.17 g, 10 mmol) in anhydrous THF (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (2.25 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target compound.

G start Deprotonate Indole with NaH in THF at 0°C add_reagent Add 3-fluoro-4-methoxy- benzenesulfonyl chloride at 0°C start->add_reagent react Stir at room temperature (4-6 h) add_reagent->react quench Quench with saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry (Na2SO4), and Concentrate extract->wash_dry purify Flash Chromatography wash_dry->purify product 1-(3-Fluoro-4-methoxybenzenesulfonyl) -1H-indole purify->product

Caption: Workflow for the N-sulfonylation of indole.

III. Synthesis of N-(Pyridin-2-yl)-3-fluoro-4-methoxybenzenesulfonamides

Scientific Rationale: The synthesis of pyridine sulfonamides is of significant interest in medicinal chemistry.[2] The direct sulfonylation of aminopyridines with this compound offers a straightforward approach to these valuable compounds. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Exemplary Protocol: Synthesis of N-(Pyridin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
2-Aminopyridine504-29-094.11 g/mol 0.94 g10 mmol
This compound67475-55-2224.64 g/mol 2.25 g10 mmol
Triethylamine (Et3N)121-44-8101.19 g/mol 2.1 mL15 mmol
Acetonitrile (MeCN)75-05-841.05 g/mol 50 mL-
Water7732-18-5-50 mL-
Ethyl Acetate141-78-6-50 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate7757-82-6-q.s.-

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in acetonitrile (50 mL).

  • Cool the solution to 0 °C and add this compound (2.25 g, 10 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Safety and Handling of this compound

This compound is a corrosive substance that causes severe skin burns and eye damage.[2][3] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[2]

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a respirator with an appropriate cartridge is necessary.[2]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and moisture.

  • Keep the container tightly closed when not in use.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of novel heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the exploration of new chemical space in drug discovery and materials science. By leveraging the unique properties of the 3-fluoro-4-methoxyphenylsulfonyl moiety, researchers can develop innovative molecules with tailored biological and physicochemical properties. Adherence to strict safety protocols is paramount when handling this corrosive reagent.

References

  • Chem-Impex. 3-Fluoro-4-methoxybenzyl chloride. Accessed January 11, 2026. [Link]

  • A-Z Chemical. CAS 67475-55-2 this compound. Accessed January 11, 2026. [Link]

  • PubChem. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Accessed January 11, 2026. [Link]

  • PubMed. Synthesis of 3-amino-4-fluoropyrazoles. Accessed January 11, 2026. [Link]

  • ResearchGate. (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. Accessed January 11, 2026. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Accessed January 11, 2026. [Link]

  • PubMed Central. Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. Accessed January 11, 2026. [Link]

  • Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Accessed January 11, 2026. [Link]

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Accessed January 11, 2026. [Link]

  • PubMed Central. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Accessed January 11, 2026. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzenesulfonyl chloride. Accessed January 11, 2026. [Link]

  • Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. Accessed January 11, 2026.
  • PubChem. 3-Fluoro-4-methoxy-1-(p-tolylsulfonyl)indole. Accessed January 11, 2026. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. Accessed January 11, 2026. [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Accessed January 11, 2026. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Accessed January 11, 2026. [Link]

  • MDPI. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Accessed January 11, 2026. [Link]

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Introduction: The Strategic Importance of 3-Fluoro-4-methoxybenzenesulfonyl Chloride in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

This compound is a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a strategically positioned fluorine atom and a methoxy group on a phenylsulfonyl chloride core, allows for the introduction of a functional moiety that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a target molecule.[2][3] The fluorine atom, for instance, can modulate lipophilicity and block metabolic pathways, while the sulfonyl chloride group provides a reactive handle for coupling with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively.[2][4]

However, transitioning the synthesis of this valuable intermediate from the laboratory bench to a pilot or industrial scale presents significant challenges. The process typically involves highly reactive and corrosive reagents, most notably chlorosulfonic acid, and is characterized by highly exothermic reactions.[5] A successful and safe scale-up, therefore, demands a deep understanding of the reaction mechanism, meticulous control over process parameters, and stringent adherence to safety protocols.

This guide provides a comprehensive overview of the scale-up synthesis of this compound, offering field-proven insights, detailed protocols, and critical safety considerations for researchers and chemical engineers.

Part 1: Reaction Mechanism and Synthetic Strategy

The synthesis of this compound is achieved via an electrophilic aromatic substitution (EAS) reaction, specifically the chlorosulfonation of 2-fluoroanisole.

The Chlorosulfonation Reaction

In this reaction, chlorosulfonic acid (ClSO₃H) serves a dual role. It is a potent sulfonating agent and, in excess, facilitates the conversion of the initially formed sulfonic acid into the desired sulfonyl chloride. The reaction proceeds through the generation of a highly electrophilic species, SO₂Cl⁺, in an equilibrium involving multiple molecules of chlorosulfonic acid.[6][7]

The electrophile, SO₂Cl⁺, then attacks the electron-rich aromatic ring of 2-fluoroanisole. The regioselectivity of this attack is governed by the directing effects of the existing substituents:

  • Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group.

  • Fluoro Group (-F): A deactivating, but ortho, para-directing group.

The strongly activating methoxy group dictates the position of substitution, directing the incoming electrophile primarily to the para position, which is sterically more accessible than the ortho position. This leads to the formation of the desired this compound isomer.

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for the chlorosulfonation of 2-fluoroanisole.

G sub 2-Fluoroanisole attack Electrophilic Attack (Formation of Sigma Complex) sub->attack csa Chlorosulfonic Acid (ClSO₃H) electrophile Electrophile Generation SO₂Cl⁺ csa->electrophile Equilibrium electrophile->attack + rearo Rearomatization (Proton Loss) attack->rearo Slow Step product 3-Fluoro-4-methoxy- benzenesulfonyl Chloride rearo->product Fast Step

Caption: Mechanism of Chlorosulfonation.

Part 2: Scale-Up Synthesis Protocol

This section details a robust, multi-kilogram scale protocol. All operations must be conducted in a suitable reactor with appropriate engineering controls.

Equipment and Materials
  • Reactor: 100 L Glass-lined reactor equipped with a multi-blade agitator, temperature probe, pressure gauge, nitrogen inlet, and a bottom discharge valve.

  • Addition Vessel: 20 L calibrated glass vessel connected to the reactor via a pressure-equalizing dropping funnel or a metering pump.

  • Cooling/Heating System: Reactor jacket connected to a thermal control unit capable of reaching -10 °C and 100 °C.

  • Scrubber: A caustic scrubber (e.g., containing NaOH solution) connected to the reactor's vent to neutralize evolved hydrogen chloride (HCl) gas.

  • Quench Vessel: 200 L agitated, jacketed vessel pre-charged with ice and water.

  • Filtration: Large Büchner funnel or a filter press.

  • Drying: Vacuum oven.

Reagent Quantities and Parameters
ParameterLab Scale (100 g)Scale-Up (5 kg)Rationale
Substrate: 2-Fluoroanisole100 g (0.79 mol)5.0 kg (39.6 mol)Starting material.
Reagent: Chlorosulfonic Acid462 g (3.96 mol)23.1 kg (198.2 mol)Serves as both reagent and solvent; excess drives the reaction to completion.[5]
Molar Ratio (Substrate:Reagent) 1 : 51 : 5Ensures complete conversion to the sulfonyl chloride.
Addition Temperature 0 to 5 °C0 to 5 °CCritical for controlling the initial exotherm and minimizing side-product formation.
Reaction Temperature 20 to 25 °C20 to 25 °CAllows the reaction to proceed to completion at a controlled rate.
Reaction Time 4-6 hours6-8 hoursMonitored for completion; may vary with scale and mixing efficiency.
Quench Medium 2 kg Crushed Ice100 kg Crushed IceSafely dissipates heat and precipitates the product.
Expected Yield 75-85%75-85%Typical yield for this transformation.
Step-by-Step Scale-Up Procedure
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. Start the caustic scrubber system.

  • Charging Chlorosulfonic Acid: Charge chlorosulfonic acid (23.1 kg) into the reactor. Start agitation at a moderate speed (e.g., 80-100 RPM).

  • Cooling: Cool the reactor contents to 0 °C using the jacket cooling system.

  • Substrate Addition: Slowly add 2-fluoroanisole (5.0 kg) from the addition vessel into the reactor over 2-3 hours. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. A runaway exotherm can lead to side reactions and a dangerous pressure build-up.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 6-8 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (quench carefully in ice water and extract with a suitable solvent like ethyl acetate) and analyzing via HPLC or GC until the starting material is consumed (<1%).

  • Quenching: In the separate quench vessel, prepare a mixture of crushed ice (100 kg) and water. Once the reaction is complete, very slowly transfer the reaction mixture from the reactor into the agitated ice slurry. This is a highly exothermic step that generates large volumes of HCl gas. Ensure the scrubber is operating efficiently and control the addition rate to keep the quench temperature below 20 °C.

  • Product Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes after the quench is complete. Collect the solid product by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7) to remove residual acids.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product is typically an off-white to light tan solid.[8]

Experimental Workflow Diagram

G prep Reactor Prep (Inert, Scrubber On) charge Charge ClSO₃H Cool to 0 °C prep->charge add Slow Addition of 2-Fluoroanisole (0-5 °C) charge->add react Reaction at 20-25 °C (6-8 hours) add->react monitor Monitor Progress (HPLC/GC) react->monitor quench Quench into Ice/Water (< 20 °C) monitor->quench Reaction Complete filter Filter Solid Product quench->filter wash Wash with Cold Water (to neutral pH) filter->wash dry Vacuum Dry (40-50 °C) wash->dry final Final Product dry->final

Caption: Scale-Up Synthesis Workflow.

Part 3: Critical Safety and Handling (EHS)

Working with chlorosulfonic acid requires the highest level of safety precautions. It is a strong oxidizing acid that reacts violently with water and is severely corrosive to skin, eyes, and the respiratory tract.[9][10][11]

  • Reagent Handling:

    • Chlorosulfonic acid reacts explosively with water, releasing large quantities of heat and toxic HCl gas.[10] All equipment must be scrupulously dry.

    • It is incompatible with many organic materials, bases, alcohols, and finely powdered metals.[10][11] Store away from combustible materials.[9]

    • Fumes in moist air, releasing hydrochloric acid and sulfuric acid mist.[9]

  • Personal Protective Equipment (PPE):

    • Full acid-resistant suit with hood, gloves (e.g., butyl rubber), and boots are mandatory.[9][12]

    • A full-face shield and chemical splash goggles must be worn.[9]

    • Respiratory protection, such as a self-contained breathing apparatus (SCBA) or an air-line mask, is required, especially during charging and quenching operations.[9][12]

  • Engineering Controls:

    • All operations must be performed in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor bay.[13]

    • A robust gas scrubbing system is essential to neutralize the large volumes of HCl gas produced during the reaction and, especially, the quench.[5]

    • Safety showers and eyewash stations must be immediately accessible.[9]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13]

    • Spills: Evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash (do NOT use combustible absorbents like sawdust).[12] Large spills require a trained emergency response team.

References

  • Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem.
  • Chlorosulfonic Acid Safety and Handling. DuPont.
  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
  • ICSC 1039 - CHLOROSULFONIC ACID. International Programme on Chemical Safety.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
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  • SAFETY DATA SHEET - Chlorosulfonic acid. Fisher Scientific.
  • 3-Fluoro-4-methoxybenzyl chloride. Chem-Impex.
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  • Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Thieme.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • General preparation method of sulfonyl chloride. Google Patents.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • New process for the production of arensulfonyl chloride from arensulfonic acid. Google Patents.
  • Synthesis of sulfonyl chloride substrate precursors. University of Michigan.
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  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
  • Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
  • Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate.
  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
  • This compound 97. Sigma-Aldrich.
  • 4-Fluoro-3-methoxybenzenesulfonyl chloride. PubChem.
  • So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation? Reddit.
  • Benzenesulfonyl chloride. Organic Syntheses.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
  • Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
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Application Note: Monitoring Sulfonamide Formation with 3-Fluoro-4-methoxybenzenesulfonyl Chloride by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Real-Time Reaction Analysis

The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry and drug development. 3-Fluoro-4-methoxybenzenesulfonyl chloride is a versatile reagent used to introduce the 3-fluoro-4-methoxyphenylsulfonyl moiety, a common pharmacophore. The success of these reactions hinges on achieving complete consumption of the limiting reactant while minimizing side-product formation. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for real-time monitoring of these reactions.[1][2] This application note provides a detailed protocol and expert guidance for utilizing TLC to effectively track the progress of reactions involving this compound, ensuring optimal reaction outcomes and simplifying downstream purification.

Foundational Principles: Why TLC is Suited for Sulfonylation Reactions

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system of tunable polarity).[1][3][4] The principle of separation in the context of a sulfonylation reaction (e.g., with a primary amine) is driven by the significant change in polarity between the reactants and the product.

  • This compound (Starting Material): This reactant is moderately polar.

  • Amine/Alcohol (Co-reactant): The polarity of this reactant can vary widely.

  • Sulfonamide/Sulfonate Ester (Product): The formation of the N-S or O-S bond and the presence of the N-H bond in a primary sulfonamide generally result in a product that is significantly more polar than the starting sulfonyl chloride. This increased polarity is due to enhanced hydrogen bonding capabilities.[5][6]

  • Sulfonic Acid (Hydrolysis Byproduct): Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2] This sulfonic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in standard solvent systems.

This polarity difference is the key to effective separation on a TLC plate. The less polar compounds will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf), while more polar compounds will adhere more strongly to the stationary phase, resulting in a lower Rf value.[7][8][9]

Experimental Workflow: A Visual Guide

The following diagram outlines the complete workflow for monitoring a reaction using TLC, from initial setup to final analysis.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Decision prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate prep_samples 3. Prepare Samples (SM, Co-spot, Rxn Mixture) prep_plate->prep_samples spot_plate 4. Spot the Plate prep_samples->spot_plate develop_plate 5. Develop the Plate (Elution) spot_plate->develop_plate dry_plate 6. Dry the Plate develop_plate->dry_plate visualize 7. Visualize Spots (UV Light, Stain) dry_plate->visualize calculate_rf 8. Mark Spots & Calculate Rf visualize->calculate_rf interpret 9. Interpret Results calculate_rf->interpret decision Reaction Complete? interpret->decision workup Yes: Proceed to Workup decision->workup continue_rxn No: Continue Reaction & Resample decision->continue_rxn

Caption: Workflow for reaction monitoring using TLC.

Detailed Protocol: Monitoring a Sulfonamide Synthesis

This protocol details the steps for monitoring the reaction of this compound with a representative primary amine.

Materials & Reagents
  • TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for visualization under 254 nm UV light).[10]

  • TLC Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is a good starting point.[6] Common systems include Hexanes:Ethyl Acetate or Dichloromethane:Methanol.

  • Capillary Spotters: Glass capillary tubes for applying samples to the plate.

  • Visualization Tools:

    • Handheld UV lamp (254 nm).

    • Staining solution (e.g., potassium permanganate or p-anisaldehyde stain).

    • Heat gun or hot plate.

  • Reaction Sample: An aliquot taken directly from the reaction mixture.

  • Reference Samples: Dilute solutions of the starting materials (this compound and the amine/alcohol) in a suitable solvent (e.g., ethyl acetate).

Step-by-Step Methodology

Step 1: Chamber Saturation (The Key to Reproducible Results)

  • Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.

  • Cut a piece of filter paper, place it inside the chamber so it lines one wall, and wet it with the mobile phase.

  • Close the chamber with the lid and allow it to stand for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which prevents the mobile phase from evaporating off the plate during development and ensures a uniform solvent front.[11]

Step 2: Plate Preparation and Spotting

  • Using a pencil (never a pen, as ink will run), lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Mark three small tick marks on this line for spotting: one for the starting sulfonyl chloride (SM), one for the co-spot (Co), and one for the reaction mixture (Rxn).[12]

  • Using a capillary spotter, apply a small spot of the diluted this compound solution to the "SM" mark. The spot should be 1-2 mm in diameter.[13]

  • On the "Co" mark, first spot the starting material, then, using a clean spotter, carefully spot the reaction mixture directly on top of it. The co-spot is a critical internal standard that confirms the identity of the starting material spot in the reaction lane.[12][14]

  • Using a clean spotter, apply a small spot of the reaction mixture aliquot to the "Rxn" mark.

Step 3: Plate Development (Elution)

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the solvent pool.

  • Allow the solvent to travel up the plate via capillary action.[1]

  • Remove the plate when the solvent front is approximately 0.5-1 cm from the top edge.[9]

  • Immediately mark the position of the solvent front with a pencil.

Step 4: Visualization and Analysis

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: View the plate under a 254 nm UV lamp. Compounds that absorb UV light (especially aromatic compounds) will appear as dark spots against the green fluorescent background.[15] Lightly circle any visible spots with a pencil.

  • Chemical Staining (if necessary): If spots are not UV-active or for confirmation, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized (e.g., alcohols, alkenes, and sometimes amines or electron-rich aromatics). Dip the plate in the stain and gently heat with a heat gun. Positive spots will appear as yellow/brown on a purple background.[16]

    • p-Anisaldehyde Stain: A versatile stain that often gives a range of colors for different functional groups upon heating.[16][17]

  • Data Interpretation:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8][18]

    • Compare the "Rxn" lane to the "SM" lane. The reaction is progressing as the starting material spot diminishes in intensity and a new, lower-Rf spot (the more polar sulfonamide product) appears and intensifies.[12][19]

    • The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

Data Interpretation and Troubleshooting

The following table provides guidance on selecting a mobile phase and interpreting the resulting Rf values.

Compound TypeExpected PolarityTypical Mobile Phase (Hexanes:EtOAc)Expected Rf RangeNotes
This compoundModerate4:1 to 2:10.5 - 0.7This is the starting material (SM). Its disappearance is the primary indicator of reaction completion.
Primary/Secondary Amine or AlcoholVariableVariesVariesThe Rf of the co-reactant should be determined beforehand.
Sulfonamide/Sulfonate Ester ProductHigh4:1 to 2:10.2 - 0.4The product spot should appear and grow in intensity as the SM spot fades. It is typically more polar (lower Rf) than the sulfonyl chloride.[6]
Di-sulfonylation ByproductLow4:1 to 2:1> 0.7If a primary amine is used with excess sulfonyl chloride, a less polar di-sulfonated product may form.[2][5]
Sulfonic Acid (Hydrolysis Byproduct)Very High4:1 to 2:1~ 0.0This highly polar byproduct will remain on the baseline ("streaking" from the origin may also be observed).[2]

Troubleshooting Common Issues:

  • Spots are too high (Rf > 0.8): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., change from 2:1 to 4:1 Hexanes:EtOAc).[7]

  • Spots are too low (Rf < 0.2): The mobile phase is not polar enough. Decrease the proportion of the non-polar solvent (e.g., change from 4:1 to 2:1 Hexanes:EtOAc).[9]

  • Streaking Spots: This can be caused by an overly concentrated sample or the presence of very polar compounds (like the sulfonic acid byproduct or salts). Dilute the sample before spotting.

Safety Considerations

This compound is a corrosive solid that causes severe skin burns and eye damage.[20][21][22] It is also moisture-sensitive.

  • Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust.

  • Ensure all glassware is dry to prevent hydrolysis of the sulfonyl chloride.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of reactions involving this compound. By following the detailed protocol outlined in this application note, researchers can accurately determine reaction endpoints, identify the formation of key byproducts, and make informed decisions about when to proceed with reaction workup and purification. The judicious selection of a mobile phase, coupled with proper technique including the use of a co-spot, provides a self-validating and reliable method to ensure the successful synthesis of sulfonamide and sulfonate ester derivatives.

References

  • Thin Layer Chromatography (TLC) . University of Toronto. Available at: [Link]

  • Calculating retention factors for TLC . Khan Academy. Available at: [Link]

  • RF Value Explanation . BYJU'S. Available at: [Link]

  • How to Calculate Rf Values for TLC . Pediaa.Com. (2018-04-18). Available at: [Link]

  • 6.2: Thin Layer Chromatography (TLC) . Chemistry LibreTexts. (2020-04-17). Available at: [Link]

  • Principles of Thin Layer Chromatography . EDVOTEK. Available at: [Link]

  • Thin Layer Chromatography: Principle, Parts, Steps, Uses . Microbe Notes. (2023-09-11). Available at: [Link]

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  • Thin-layer chromatography . Wikipedia. Available at: [Link]

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  • 2.3B: Uses of TLC . Chemistry LibreTexts. (2022-04-18). Available at: [Link]

  • Monitoring Reactions by TLC . Washington State University. Available at: [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) . Interchim – Blog. Available at: [Link]

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  • TLC Visualization Methods . University of California, Irvine. Available at: [Link]

  • Visualizing a TLC plate . YouTube. (2021-08-23). Available at: [Link]

  • Thin Layer Chromatography . Chemistry LibreTexts. (2022-08-23). Available at: [Link]

  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions . Green Chemistry (RSC Publishing). (2017-04-19). Available at: [Link]

  • 2.3F: Visualizing TLC Plates . Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction . YouTube. (2017-05-16). Available at: [Link]

  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride . PubChem. (2026-01-03). Available at: [Link]

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Application Notes & Protocols: A Researcher's Guide to Effective Work-up Procedures for Reactions Involving 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Fluoro-4-methoxybenzenesulfonyl chloride is a valuable reagent in modern organic synthesis, frequently employed in the construction of sulfonamides and sulfonate esters, which are key structural motifs in numerous pharmaceutical compounds.[1][2] The success of syntheses utilizing this reagent is critically dependent on a robust and well-designed work-up procedure to isolate the desired product in high purity. This guide provides an in-depth analysis of the chemical principles governing the work-up, detailed step-by-step protocols, troubleshooting advice, and safety considerations for handling this reactive compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure reliable and efficient purification of products derived from this compound.

Core Principles: The Chemistry of the Work-up

A successful work-up is not merely a sequence of steps but a targeted chemical strategy. After a typical reaction, such as the synthesis of a sulfonamide from an amine, the crude mixture contains several components that must be systematically removed. Understanding the nature of each component is key to designing an effective separation protocol.

The primary species present post-reaction are:

  • Target Product: The desired sulfonamide or sulfonate ester. Its properties (e.g., acidity, basicity, polarity) will influence the strategy.

  • Unreacted this compound: This reagent is reactive and must be quenched or removed.

  • Hydrolysis Byproduct: The sulfonyl chloride can react with trace moisture to form 3-fluoro-4-methoxybenzenesulfonic acid, an acidic and water-soluble impurity.[3][4]

  • Base and/or its Salt: Reactions involving sulfonyl chlorides typically require a base (e.g., pyridine, triethylamine) to neutralize the HCl generated, resulting in a salt (e.g., pyridinium hydrochloride).[5]

  • Excess Nucleophile: If the amine or alcohol was used in excess, it must be removed.

The standard work-up, a liquid-liquid extraction, leverages the differing solubilities and acid-base properties of these components to achieve separation.

Table 1: Key Components in a Crude Reaction Mixture and Their Removal Strategy

ComponentChemical NatureWork-up Step for RemovalRationale
Target Product Typically neutral (sulfonamide) or weakly acidic. Soluble in organic solvents.Retained in Organic LayerThe desired compound is designed to be extracted and remain in the organic phase throughout the aqueous washes.
Excess Pyridine/Triethylamine BasicWash with dilute acid (e.g., 1M HCl)The base is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[5]
Pyridinium/Triethylammonium HCl Water-soluble saltWash with water or dilute acidThe salt readily dissolves in the aqueous phase and is removed.
Unreacted Sulfonyl Chloride Electrophilic, Moisture-sensitiveQuenching with water; Aqueous washesHydrolyzes to the corresponding sulfonic acid upon contact with water, which can then be removed with a basic wash.[6][7]
3-Fluoro-4-methoxybenzenesulfonic Acid AcidicWash with weak base (e.g., sat. NaHCO₃)The sulfonic acid is deprotonated to form a highly water-soluble sulfonate salt, which partitions into the aqueous layer.[5]

Safety First: Handling Sulfonyl Chlorides

Before commencing any experimental work, it is imperative to acknowledge the hazards associated with this compound and related reagents.

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[8][9] Always handle them in a chemical fume hood.[10]

  • Moisture Sensitivity: They react with moisture, including humidity in the air, to release corrosive HCl gas.[11] Store in a tightly sealed container in a dry environment, such as a desiccator.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check compatibility), and tightly fitting safety goggles or a face shield.[11][12]

  • Quenching: Exercise caution when quenching reactions. The hydrolysis of unreacted sulfonyl chloride is exothermic.[3] Adding the reaction mixture to ice-cold water helps to dissipate the heat safely.[7][13]

Experimental Protocol: Standard Aqueous Work-up for Sulfonamide Synthesis

This protocol details a standard liquid-liquid extraction procedure following the reaction of this compound with a primary or secondary amine in the presence of a base like pyridine or triethylamine.

Reagents & Equipment:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water (chilled)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • Rotary Evaporator

Procedure:

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath.

    • In a separate beaker, prepare a mixture of crushed ice and water.

    • Slowly and with vigorous stirring, pour the cooled reaction mixture into the ice-water. This hydrolyzes excess sulfonyl chloride and helps precipitate some organic salts.

  • Solvent Extraction:

    • Transfer the quenched mixture to a separatory funnel of appropriate size.

    • Add an organic solvent such as DCM or EtOAc (a volume approximately equal to the aqueous volume is a good starting point).

    • Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate completely. Drain the organic layer (bottom layer for DCM, top for EtOAc) into a clean Erlenmeyer flask. Re-extract the aqueous layer with a fresh portion of the organic solvent to maximize product recovery. Combine the organic extracts.

  • Acidic Wash:

    • Return the combined organic extracts to the separatory funnel.

    • Add 1M HCl solution (approx. 1/3 of the organic volume).

    • Shake, vent, and separate the layers as before. Discard the aqueous (acidic) layer. This step removes the pyridine or triethylamine base.[5]

  • Neutral Wash:

    • Wash the organic layer with deionized water (approx. 1/3 of the organic volume) to remove residual acid and water-soluble salts. Discard the aqueous layer.

  • Basic Wash:

    • Wash the organic layer with saturated NaHCO₃ solution (approx. 1/3 of the organic volume). Shake gently at first, venting frequently, as CO₂ gas may be evolved if there is residual acid. This step is crucial for removing the 3-fluoro-4-methoxybenzenesulfonic acid byproduct.[5] Discard the aqueous (basic) layer.

  • Brine Wash:

    • Wash the organic layer with brine (approx. 1/4 of the organic volume). This removes the bulk of the dissolved water from the organic phase and helps to break any emulsions that may have formed.[1]

  • Drying and Concentration:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄, and swirl the flask. Add more drying agent until some of it moves freely in the solution, indicating the water has been absorbed.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Final Purification:

    • The resulting crude solid or oil should be analyzed for purity.

    • Further purification can be achieved by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.[1][14]

Visualization of the Work-up Workflow

The following diagram illustrates the logical flow of the standard aqueous work-up procedure, highlighting the partitioning of components at each stage.

Workup_Flowchart start Crude Reaction Mixture (Product, Base, Salt, Excess Reagents) quench Quench with Ice-Water start->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract org_layer1 Organic Layer 1 (Product, Base, Unhydrolyzed SC) extract->org_layer1 Separate aq_layer1 Aqueous Layer 1 (Salt, Hydrolyzed SC) extract->aq_layer1 Separate acid_wash Wash with 1M HCl org_layer1->acid_wash org_layer2 Organic Layer 2 (Product, Unhydrolyzed SC) acid_wash->org_layer2 Separate aq_layer2 Aqueous Layer 2 (Protonated Base) acid_wash->aq_layer2 Separate bicarb_wash Wash with sat. NaHCO3 org_layer2->bicarb_wash org_layer3 Organic Layer 3 (Product) bicarb_wash->org_layer3 Separate aq_layer3 Aqueous Layer 3 (Sulfonate Salt) bicarb_wash->aq_layer3 Separate brine_wash Wash with Brine org_layer3->brine_wash dry Dry over Na2SO4 / MgSO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product for Final Purification concentrate->end

Caption: Workflow for a standard aqueous liquid-liquid extraction.

Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This table provides solutions to common problems encountered during the work-up.

ProblemLikely Cause(s)Suggested Solution(s)
Persistent Emulsion at Interface - High concentration of salts or surfactants. - Insufficient difference in density between layers.- Add a small amount of brine (saturated NaCl) and swirl gently. - Allow the funnel to stand undisturbed for an extended period. - Filter the entire mixture through a pad of Celite®.
Product Crashes Out During Extraction - Product has low solubility in the chosen organic solvent. - The organic layer is too concentrated.- Add more of the organic extraction solvent to redissolve the product. - Consider using a different, more polar organic solvent (e.g., switch from DCM to EtOAc).
Low Recovery of Product - Product has significant water solubility. - Incomplete extraction. - Product is acidic or basic and was removed by a wash.- Perform multiple (3-4) extractions with the organic solvent instead of one large one. - Saturate the aqueous layer with NaCl before extraction to "salt out" the product. - Re-evaluate the acid/base properties of your product and adjust the washing steps accordingly.
TLC of Crude Product Shows Streaking - Residual baseline impurities (e.g., pyridinium salts). - Residual sulfonic acid.- Ensure all aqueous washes were performed thoroughly. - An additional wash with the appropriate aqueous solution (acid or base) may be necessary. - Consider a simple filtration through a small plug of silica gel before full purification.

Alternative Work-up Strategies

While aqueous extraction is broadly applicable, certain products may require a different approach.

  • Precipitation/Trituration: For reactions that are very clean and yield a solid product, it may be possible to bypass extraction. After quenching, the crude mixture can be concentrated, and a non-polar "anti-solvent" like n-hexane can be added.[5] This often causes the desired product to precipitate while impurities remain in the solvent, allowing for isolation by simple filtration.

  • Solid-Phase Extraction (SPE): For complex mixtures or products that are difficult to handle via liquid-liquid extraction, SPE can be a powerful alternative. The crude mixture is loaded onto a cartridge (e.g., silica, C18), and impurities are washed away with a weak solvent before the desired product is eluted with a stronger solvent.

By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently isolate pure products from reactions involving this compound, accelerating their research and development efforts.

References

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. Retrieved from [Link]

  • Stavroula, A., Victoria, S., & Helen, G. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 24(19), 3539. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. Retrieved from [Link]

  • Goetz, A., & Stamm, E. (2004). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. Journal of AOAC International, 87(4), 848-855. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4). Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

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  • Wang, L., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(8), e202200115. Retrieved from [Link]

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  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. Retrieved from [Link]

  • Tan, B., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 22(10), 1735. Retrieved from [Link]

  • Moody, T. S., & Thompson, A. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(6), 1015–1019. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(9), 1837–1840. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Retrieved from [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture?. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Application of 3-Fluoro-4-methoxybenzenesulfonyl Chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-methoxybenzenesulfonyl chloride has emerged as a pivotal building block in the lexicon of medicinal chemistry. Its unique trifunctional molecular architecture—comprising a highly reactive sulfonyl chloride group, a metabolically influential methoxy group, and a strategically positioned fluorine atom—offers a powerful tool for drug designers to modulate the physicochemical and pharmacokinetic properties of new chemical entities. This technical guide provides an in-depth exploration of its core applications, detailed and validated experimental protocols for the synthesis of key pharmaceutical intermediates, and insights into the chemical rationale that underpins its utility in the development of next-generation therapeutics.

Introduction: A Multifaceted Reagent for Targeted Drug Design

The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, prized for its reactivity towards nucleophiles to form stable sulfonamide and sulfonate ester linkages.[1][2] this compound capitalizes on this reactivity, while introducing nuanced electronic and steric features through its aromatic substituents.

  • The Sulfonyl Chloride Moiety: This group is a potent electrophile, readily reacting with primary and secondary amines to form sulfonamides—a pharmacophore present in a vast array of approved drugs, including antibiotics, diuretics, and kinase inhibitors.[1][3][4]

  • The Fluorine Advantage: The incorporation of fluorine is a well-established strategy in modern drug design.[5][6] Its high electronegativity can alter the pKa of nearby functional groups, enhance binding affinity to target proteins through unique electrostatic interactions, and block sites of metabolic degradation, thereby improving a drug's half-life and bioavailability.[7][8]

  • The Methoxy Modulator: The 4-methoxy group serves as a hydrogen bond acceptor and can influence the molecule's overall lipophilicity and solubility profile.[7] Its position relative to the fluorine and sulfonyl group fine-tunes the electronic properties of the aromatic ring, impacting both reactivity and the ultimate biological activity of the final compound.

The convergence of these three features in a single, stable reagent makes this compound an indispensable tool for lead optimization and the construction of complex molecular architectures.

Core Applications & Mechanistic Rationale

The primary utility of this compound in drug discovery is the synthesis of sulfonamides and sulfonate esters.

Synthesis of Biologically Active Sulfonamides

The formation of a sulfonamide bond is the most common application. This reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, driving the reaction to completion.[4]

The resulting 3-fluoro-4-methoxyphenylsulfonamide moiety can serve several purposes in a drug candidate:

  • Target Engagement: It can act as a crucial hydrogen bond donor and/or acceptor, anchoring the drug molecule within the active site of a target enzyme or receptor.[7]

  • Pharmacokinetic Modulation: The group can improve metabolic stability and fine-tune solubility and permeability, which are critical for oral bioavailability.[7][9]

cluster_workflow Sulfonamide Synthesis Workflow Reactants Amine (R-NH2) + 3-Fluoro-4-methoxy- benzenesulfonyl chloride Reaction Reaction (Anhydrous Solvent, Base) Reactants->Reaction Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Purified Sulfonamide Purification->Product

Caption: General workflow for sulfonamide synthesis.

Formation of Sulfonate Esters as Reactive Intermediates

Reaction with alcohols yields sulfonate esters. The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Conversion to a sulfonate ester transforms it into an excellent leaving group, facilitating subsequent reactions to build molecular complexity.[10] This two-step sequence is a foundational strategy for accessing a wide range of derivatives from a common alcohol precursor.

Physicochemical Properties & Safety Data

Accurate data is essential for safe handling and effective experimental design.

PropertyValueReference
CAS Number 67475-55-2[11]
Molecular Formula C₇H₆ClFO₃S[12][13]
Molecular Weight 224.64 g/mol [12][13]
Appearance White to off-white solid
GHS Hazard Class Skin Corrosion/Irritation, Category 1B[12]
Hazard Statements H314: Causes severe skin burns and eye damage[11][12]

Safety & Handling Precautions: this compound is a corrosive and moisture-sensitive compound.[11]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[11][14] Avoid inhalation of dust and contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator to prevent hydrolysis to the corresponding sulfonic acid.[16]

  • In Case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

Detailed Experimental Protocols

The following protocols are generalized procedures that should be adapted based on the specific substrate and scale. All reactions must be performed in a fume hood using anhydrous solvents and under an inert atmosphere.

Protocol 1: General Procedure for the Synthesis of N-Substituted-3-fluoro-4-methoxybenzenesulfonamides

This protocol details the reaction of this compound with a primary or secondary amine.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Base: Triethylamine (TEA, 1.5 eq.) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and dissolve it in anhydrous DCM (to a concentration of approx. 0.1-0.5 M).

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.[4]

cluster_mech Sulfonamide Formation Mechanism Amine R-NH₂ (Nucleophile) Intermediate Transition State / Intermediate Amine->Intermediate Nucleophilic Attack SulfonylCl Ar-SO₂(Cl) (Electrophile) SulfonylCl->Intermediate Product Ar-SO₂-NHR (Sulfonamide) Intermediate->Product Loss of Cl⁻ HCl HCl Intermediate->HCl

Caption: Nucleophilic attack in sulfonamide formation.

Protocol 2: General Procedure for the Synthesis of Alkyl-3-fluoro-4-methoxybenzenesulfonates

This protocol details the conversion of an alcohol to a sulfonate ester.

Materials:

  • Alcohol (1.0 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.2 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of the alcohol (1.0 eq.) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere, add triethylamine (1.2 eq.).

  • Cooling: Cool the mixture in an ice bath to 0 °C.[10]

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.[10]

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction & Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonate ester.[10]

ParameterSulfonamide SynthesisSulfonate Ester Synthesis
Nucleophile Primary/Secondary AmineAlcohol
Equivalents of Base (TEA) ~1.5 eq.~1.2 eq.
Typical Reaction Time 2-24 hours1-3 hours
Driving Force Formation of stable S-N bondConversion of -OH to a good leaving group

Conclusion and Future Outlook

This compound is more than a simple reagent; it is a strategic tool for molecular engineering in drug discovery. Its judicious application allows medicinal chemists to systematically introduce functionalities that enhance biological activity and improve pharmacokinetic profiles. The protocols outlined herein provide a robust framework for leveraging this versatile building block in the synthesis of novel sulfonamides and sulfonate esters. As the demand for therapeutics with highly optimized properties continues to grow, the importance of well-designed, multifunctional reagents like this compound will undoubtedly increase, solidifying its place in the modern synthetic chemist's toolkit.

References

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  • The Advent and Application of 3-Fluoro-4-methylbenzenesulfonyl Chloride: A Technical Guide. (2025). BenchChem.
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  • Application Notes and Protocols for Sulfonylation with 3-Fluoro-4-methylbenzenesulfonyl chloride. (2025). BenchChem.
  • 3-Fluoro-4-methoxybenzyl chloride. (n.d.). Chem-Impex.
  • SAFETY DATA SHEET: this compound. (2025). Fisher Scientific.
  • SAFETY DATA SHEET: 5-Fluoro-2-methoxybenzenesulfonyl chloride. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 4-Methoxybenzenesulfonyl Chloride. (2023). TCI Chemicals.
  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. (2026). PubChem.
  • 4-Fluoro-3-methoxybenzenesulfonyl chloride. (n.d.). PubChem.
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (n.d.). MDPI.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). ChemRxiv.

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Application Note & Protocol Guide: Protecting Group Strategies for Amines in Reactions with 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Navigating the Synthesis of Fluorinated Aryl Sulfonamides

The synthesis of aryl sulfonamides is a cornerstone of modern medicinal chemistry, with this moiety being a key pharmacophore in a multitude of therapeutic agents. 3-Fluoro-4-methoxybenzenesulfonyl chloride has emerged as a valuable building block in this field, offering the potential to introduce fluorine and a methoxy group, which can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the reaction of this sulfonyl chloride with amine-containing scaffolds is not without its challenges. The inherent reactivity of primary and secondary amines necessitates the use of protecting groups to prevent undesired side reactions and ensure the selective formation of the target sulfonamide. This guide provides a comprehensive overview of protecting group strategies, offering detailed protocols and a rationale for their application in reactions involving this compound.

The Challenge: Reactivity and Selectivity

This compound is a highly reactive electrophile. In the presence of a molecule containing multiple nucleophilic sites, including primary and secondary amines, achieving selective sulfonylation of the desired amine can be difficult. Unprotected amines can lead to a mixture of products, including bis-sulfonylation of primary amines and undesired reactions at other nucleophilic centers. Therefore, a robust protecting group strategy is paramount for a successful and high-yielding synthesis.

Selecting the Optimal Protecting Group: A Strategic Decision

The choice of an amine protecting group is not a one-size-fits-all decision. It depends on several factors, including the nature of the amine (primary, secondary, aliphatic, aromatic), the overall stability of the substrate molecule, and the reaction conditions required for subsequent synthetic steps. An ideal protecting group should be:

  • Easy to install: The protection reaction should be high-yielding and straightforward.

  • Stable: The protecting group must be inert to the conditions of the sulfonylation reaction with this compound.

  • Easy to remove: The deprotection should be efficient and selective, leaving the newly formed sulfonamide and the rest of the molecule intact.

  • Orthogonal: In complex syntheses, the protecting group should be removable under conditions that do not affect other protecting groups present in the molecule.

Below, we discuss some of the most effective protecting groups for amines in this context.

Carbamate Protecting Groups: The Versatile Workhorses

Carbamate-based protecting groups, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), are widely employed in organic synthesis due to their general stability and the variety of conditions available for their removal.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a popular choice for protecting primary and secondary amines. It is stable to a wide range of non-acidic reagents and reaction conditions, making it compatible with the sulfonylation step.

    • Mechanism of Protection: The amine reacts with di-tert-butyl dicarbonate (Boc)₂O, typically in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to form the N-Boc protected amine.

    • Stability: The Boc group is stable to the basic conditions often used for sulfonamide formation (e.g., pyridine, TEA).

    • Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.

  • Carboxybenzyl (Cbz) Group: The Cbz group is another excellent choice, particularly when acidic deprotection conditions are not desirable for the substrate.

    • Mechanism of Protection: The amine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base.

    • Stability: The Cbz group is stable to a wide range of reaction conditions, including those used for sulfonylation.

    • Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that is often compatible with many other functional groups.

Diagram 1: General Workflow for Amine Protection and Sulfonylation

cluster_protection Step 1: Amine Protection cluster_sulfonylation Step 2: Sulfonylation cluster_deprotection Step 3: Deprotection Amine R-NH2 Protected_Amine R-NH-PG Amine->Protected_Amine Base PG_reagent Protecting Group Reagent PG_reagent->Protected_Amine Sulfonyl_Chloride 3-Fluoro-4-methoxy- benzenesulfonyl chloride Sulfonamide Protected Sulfonamide Protected_Amine->Sulfonamide Base (e.g., Pyridine) Sulfonyl_Chloride->Sulfonamide Final_Product Final Sulfonamide R-NH-SO2-Ar Sulfonamide->Final_Product Deprotection Reagent

Sulfonamide-Based Protecting Groups: For Enhanced Stability

In some cases, a more robust protecting group is required. Sulfonamide-based protecting groups, such as the 2-Nitrobenzenesulfonyl (Nosyl) group, offer enhanced stability.

  • 2-Nitrobenzenesulfonyl (Nosyl) Group: The Nosyl group is particularly useful when strong acidic or basic conditions are required elsewhere in the synthetic route.

    • Mechanism of Protection: The amine reacts with 2-nitrobenzenesulfonyl chloride in the presence of a base.

    • Stability: The Nosyl group is stable to strongly acidic and basic conditions.

    • Deprotection: Deprotection is achieved under mild conditions using a thiol, such as thiophenol, in the presence of a base like potassium carbonate. This orthogonality makes the Nosyl group highly valuable in complex syntheses.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate.

Protocol 1: Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in DCM or THF.

  • Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure N-Boc protected amine.

Protocol 2: Sulfonylation with this compound

Materials:

  • N-Protected amine (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine or TEA (2.0 eq)

  • DCM

Procedure:

  • Dissolve the N-protected amine in DCM.

  • Add pyridine or TEA and cool the mixture to 0 °C.

  • Slowly add a solution of this compound in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection

Materials:

  • N-Boc protected sulfonamide

  • Trifluoroacetic acid (TFA) (10-50% v/v in DCM) or 4M HCl in 1,4-dioxane

Procedure:

  • Dissolve the N-Boc protected sulfonamide in DCM.

  • Add the TFA solution or 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and purified.

Data Summary: Comparison of Protecting Groups

Protecting GroupProtection ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂OAcidic (TFA, HCl)Widely used, stable to many conditionsAcid labile
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)Mild deprotection, orthogonal to acid/base labile groupsCatalyst can be sensitive, not suitable for molecules with reducible groups
Nosyl 2-Nitrobenzenesulfonyl chlorideThiol and base (e.g., thiophenol, K₂CO₃)Stable to strong acids and bases, orthogonal deprotectionCan be more difficult to introduce and remove than carbamates

Diagram 2: Decision Tree for Protecting Group Selection

Start Start: Need to protect an amine Acid_Sensitive Is the substrate sensitive to acid? Start->Acid_Sensitive Reducible_Groups Does the substrate have reducible groups (e.g., alkenes)? Acid_Sensitive->Reducible_Groups Yes Use_Boc Use Boc Group Acid_Sensitive->Use_Boc No Orthogonality Is orthogonality to acid/base deprotection needed? Reducible_Groups->Orthogonality Yes Use_Cbz Use Cbz Group Reducible_Groups->Use_Cbz No Use_Nosyl Use Nosyl Group Orthogonality->Use_Nosyl Yes Consider_Other Consider alternative protecting groups Orthogonality->Consider_Other No

Trustworthiness and Self-Validation

The protocols provided herein are designed to be robust and reproducible. However, for any new substrate, it is crucial to perform small-scale test reactions to optimize conditions. The progress of each reaction should be carefully monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for real-time assessment of reaction completion and the formation of any byproducts. The identity and purity of all intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The successful synthesis of sulfonamides from this compound and amine-containing molecules is highly dependent on a well-chosen protecting group strategy. Carbamate-based protecting groups like Boc and Cbz offer a versatile and reliable approach for many substrates. For more complex syntheses requiring orthogonal strategies, the Nosyl group provides an excellent alternative. By carefully considering the nature of the substrate and the overall synthetic plan, researchers can select the optimal protecting group and reaction conditions to achieve their desired target molecules efficiently and in high yield.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-Butoxycarbonyl Groups in Peptide Synthesis. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

Troubleshooting & Optimization

low yield in sulfonamide synthesis with 3-Fluoro-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Sulfonamide Synthesis with 3-Fluoro-4-methoxybenzenesulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in sulfonamide synthesis. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your experiments.

Troubleshooting Guide: Low Product Yield

Low yield is one of the most frequently reported issues in sulfonamide synthesis. This guide provides a systematic approach to identifying and resolving the root causes when using this compound.

Q1: My sulfonamide synthesis with this compound is resulting in a very low yield. What are the most probable causes and how can I address them?

Low yields are typically traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions. Let's explore each in detail.

1. Reagent Quality and Stability

The single most common cause of low yield is the degradation of the sulfonyl chloride starting material.[1][2][3]

  • Cause: Hydrolysis of the Sulfonyl Chloride. this compound, like all sulfonyl chlorides, is highly susceptible to moisture.[1][3] Atmospheric or solvent-borne water will hydrolyze the reactive sulfonyl chloride to the corresponding 3-fluoro-4-methoxybenzenesulfonic acid. This sulfonic acid is unreactive towards the amine under standard conditions, effectively removing your starting material from the productive reaction pathway and halting the synthesis.[1][4]

  • Solution: Implement Rigorous Anhydrous Conditions.

    • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.

    • Use fresh, anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, solvent purification systems) are recommended.[1][2]

    • Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.[1]

  • Cause: Purity of the Amine. The amine reactant can also be a source of issues.

  • Solution: Verify Amine Quality.

    • Ensure the amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, reducing the concentration of the active nucleophile.[4]

    • If the amine is a salt (e.g., a hydrochloride), it must be neutralized to the free base before the reaction, or an additional equivalent of base must be added.

2. Suboptimal Reaction Conditions

The interplay between the base, solvent, and temperature is critical for maximizing yield.

  • Cause: Inappropriate Base Selection or Stoichiometry. The base plays the crucial role of neutralizing the hydrochloric acid (HCl) generated during the reaction.[2] If HCl is not neutralized, it will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.[1][2]

  • Solution: Optimize Base and Stoichiometry.

    • Use a non-nucleophilic organic base like pyridine or triethylamine (TEA).[1][2] These bases will not compete with your amine for the sulfonyl chloride.

    • Use at least 1.1 to 1.5 equivalents of the base to ensure complete HCl scavenging.[1]

    • For less reactive or sterically hindered amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to facilitate the reaction.[2]

    • Avoid aqueous bases like sodium hydroxide unless you are performing a specific protocol (e.g., Schotten-Baumann conditions), as this significantly increases the risk of sulfonyl chloride hydrolysis.[1]

  • Cause: Incorrect Solvent Choice. The solvent must dissolve both reactants and be inert to the reaction conditions.

  • Solution: Select an Appropriate Aprotic Solvent.

    • Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are standard choices.[1][2]

    • The optimal solvent depends on the solubility of your specific amine and the sulfonamide product. Perform small-scale solubility tests if you are unsure.

3. Competing Side Reactions

  • Cause: Bis-sulfonation of Primary Amines. If you are using a primary amine (R-NH₂), a potential side reaction is the formation of a bis-sulfonylated product [(R-SO₂)₂-NR]. This consumes two equivalents of your valuable sulfonyl chloride and one equivalent of the amine, drastically reducing the yield of the desired monosulfonamide.[1]

  • Solution: Control Stoichiometry.

    • Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and minimizes the chance of a second sulfonylation event.[1]

Troubleshooting Workflow for Low Sulfonamide Yield

The following flowchart provides a logical sequence for diagnosing and resolving low-yield issues.

G cluster_start cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Review Reaction Conditions cluster_monitoring Step 3: Analyze the Reaction Profile cluster_end start Low Yield Observed reagent_check Are reagents fresh, pure, and dry? Is sulfonyl chloride new or properly stored? start->reagent_check prep_reagents Use fresh sulfonyl chloride. Dry amine and solvents. Work under inert atmosphere. reagent_check->prep_reagents No condition_check Is the base appropriate and in excess? Is the solvent anhydrous and aprotic? reagent_check->condition_check Yes prep_reagents->condition_check adjust_conditions Use TEA or Pyridine (1.5 eq). Switch to stronger base (DBU) if needed. Use dry DCM, THF, or ACN. condition_check->adjust_conditions No tlc_check Does TLC show unreacted starting material or side products? condition_check->tlc_check Yes adjust_conditions->tlc_check optimize_reaction If starting material remains: Increase temperature or reaction time. If side products form: Adjust stoichiometry (excess amine). tlc_check->optimize_reaction Yes end_node Yield Improved tlc_check->end_node No, reaction is clean optimize_reaction->end_node

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I see multiple spots on my TLC plate besides my starting materials. What are these side products and how can I purify my desired sulfonamide?
  • Identifying Side Products:

    • Sulfonic Acid: The most probable byproduct is 3-fluoro-4-methoxybenzenesulfonic acid from hydrolysis. This compound is highly polar and will typically have a very low Rf value on a silica TLC plate, often streaking from the baseline.

    • Bis-sulfonated Amine: If using a primary amine, this will be a less polar species than the desired sulfonamide and should appear as a distinct spot with a higher Rf.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid sulfonamides.[1] The key is selecting an appropriate solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room or cold temperatures, while impurities remain in solution.[1]

      • Recommended Solvents: Common choices include ethanol, isopropanol, or mixtures of ethanol and water.[1] Always perform small-scale solubility tests to find the optimal solvent.

    • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative. A gradient elution with a hexane/ethyl acetate or DCM/methanol solvent system is typically effective.

Experimental Protocols
Protocol 1: General Reaction Setup for Sulfonamide Synthesis

This protocol incorporates best practices to minimize common failure points.

  • Preparation: Oven-dry all glassware (a round-bottom flask, condenser, and magnetic stir bar) and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen.

  • Reagent Loading: Assemble the glassware. To the reaction flask, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM) to create a ~0.2 M solution.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Base Addition: Slowly add anhydrous triethylamine (1.5 equivalents) to the stirred amine solution.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed. (See Protocol 2).

  • Workup: Upon completion, quench the reaction with water or dilute HCl. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark lanes for your amine starting material (SM), the co-spot (SM + Reaction Mixture), and the reaction mixture (RM).

  • Spotting: Using separate capillaries, spot a small amount of the dissolved amine starting material in the "SM" lane. Spot the reaction mixture in the "RM" lane. Carefully spot both the starting material and the reaction mixture on top of each other in the "Co-spot" lane.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate.[5]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[5]

  • Analysis: The reaction is complete when the spot corresponding to the amine in the "RM" lane has completely disappeared. A new, typically higher Rf spot corresponding to the sulfonamide product should be prominent.

Frequently Asked Questions (FAQs)

Q1: Why is a non-nucleophilic base like triethylamine preferred over a nucleophilic one? A non-nucleophilic base is used to avoid a competitive reaction. A nucleophilic base could attack the highly electrophilic sulfonyl chloride, consuming the starting material and forming an unwanted byproduct. Triethylamine and pyridine are sterically hindered, making them poor nucleophiles but effective acid scavengers.[1]

Q2: My bottle of this compound is several years old. Is it still usable? It is strongly discouraged.[1] Over time, sulfonyl chlorides inevitably react with trace amounts of atmospheric moisture, leading to hydrolysis. Using an old reagent is a very common reason for reaction failure or low yields. For best results, always use a fresh or recently purchased bottle.

Q3: Can I run the reaction at a higher temperature to speed it up? While gently heating (e.g., refluxing in DCM at ~40 °C) can increase the rate of reaction for unreactive amines, it also increases the rate of potential side reactions and can cause decomposition of thermally unstable substrates or products.[2] It is generally best to start the reaction at 0 °C and allow it to proceed at room temperature, only applying heat if the reaction stalls.[1]

Q4: What are the key chemical transformations happening in my flask? The primary transformation is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base then neutralizes the released HCl. The most significant competing reaction is the hydrolysis of the sulfonyl chloride by water.

G cluster_main Desired Reaction Pathway cluster_side Key Side Reaction Amine R-NH₂ (Amine) Product Ar-SO₂-NHR (Sulfonamide Product) Amine->Product Nucleophilic Attack SulfonylCl Ar-SO₂Cl (3-Fluoro-4-methoxy- benzenesulfonyl chloride) SulfonylCl->Product Base + Base Byproduct + Base·HCl Base->Byproduct Water H₂O (Trace Moisture) SideProduct Ar-SO₃H (Inactive Sulfonic Acid) Water->SideProduct Hydrolysis SulfonylCl2 Ar-SO₂Cl SulfonylCl2->SideProduct

Caption: Core sulfonamide formation versus the hydrolysis side reaction.

Data Summary
Problem Probable Cause Recommended Solution
Low or No Yield Hydrolysis of sulfonyl chlorideUse anhydrous solvents and glassware; run under inert atmosphere.[1][2]
Inactive (protonated) amineUse a non-nucleophilic base (TEA, pyridine) in at least 1.1 eq.[1][2]
Low reactivity of amineIncrease reaction time or temperature; consider a stronger base (DBU).[2][3]
Multiple Products by TLC Bis-sulfonation (with primary amines)Use a slight excess of the amine (1.1-1.2 eq).[1]
Hydrolysis product presentImprove anhydrous technique; purify via recrystallization or chromatography.
Difficulty in Purification Poor crystal formationTest various recrystallization solvents (e.g., EtOH, IPA, EtOH/H₂O).[1]
Impurities co-eluteUse silica gel column chromatography with a different solvent system.
References
  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
  • BenchChem. (2025).
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Vo, C. V., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Wooller, K., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

Sources

Technical Support Center: Side Reactions of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for side reactions encountered when using 3-fluoro-4-methoxybenzenesulfonyl chloride with common nucleophiles. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the reaction dynamics to empower your experimental design.

Core Principles: A Tale of Two Electrophiles

The utility of this compound stems from its primary role as a sulfonating agent. The sulfur atom is highly electrophilic, readily attacked by nucleophiles to form sulfonamides or sulfonate esters.[1][2] However, the unique substitution pattern on the aromatic ring introduces a competing reaction pathway: Nucleophilic Aromatic Substitution (SNAr).

The potent electron-withdrawing effect of the sulfonyl chloride group (-SO₂Cl) activates the aromatic ring, particularly the carbon atom bonded to the fluorine. This creates a second electrophilic site susceptible to nucleophilic attack, leading to the displacement of the fluoride ion.[3][4] Understanding the factors that favor one pathway over the other is critical for troubleshooting and reaction optimization.

G cluster_0 Reaction Pathways reagents This compound + Nucleophile (Nu-H) sulfur_attack Pathway A: Attack at Sulfur reagents->sulfur_attack Favored by: - Less basic Nu - Non-polar solvents - Low temperature carbon_attack Pathway B: Attack at Carbon (SNAr) reagents->carbon_attack Favored by: - Strong, hard Nu - Polar aprotic solvents - High temperature desired_product Desired Product: Sulfonamide / Sulfonate Ester sulfur_attack->desired_product side_product Side Product: SNAr Adduct carbon_attack->side_product

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions & Troubleshooting Guides
General Issues

Q1: My reaction yield is consistently low or zero, regardless of the nucleophile. What are the primary causes?

A1: Low yields in sulfonylation reactions are frequently traced back to the stability and quality of the reagents and the reaction environment.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. this compound is highly sensitive to moisture. In the presence of water, it readily hydrolyzes to the corresponding 3-fluoro-4-methoxybenzenesulfonic acid.[5][6][7] This sulfonic acid is unreactive towards nucleophiles under standard sulfonylation conditions, effectively removing your electrophile from the reaction.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

      • Reagent Quality: Use a fresh bottle of this compound or purify older stock if hydrolysis is suspected.

  • Cause 2: Reagent Stoichiometry and Purity. Incorrect molar ratios or impure starting materials can halt the reaction.

    • Troubleshooting:

      • Verify Stoichiometry: A common starting point is a 1:1 to 1:1.1 ratio of the nucleophile to the sulfonyl chloride, with 1.1-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).[6]

      • Check Nucleophile Purity: Ensure your amine or alcohol is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, reducing their effective concentration.[6]

      • Base Quality: The base should also be anhydrous. Tertiary amine bases are often hygroscopic.

G start Low or No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions hydrolysis Suspect Sulfonyl Chloride Hydrolysis? check_conditions->hydrolysis dry_reagents Action: Use Anhydrous Solvents/Reagents hydrolysis->dry_reagents Yes success Yield Improved hydrolysis->success No, proceed to other issues inert_atm Action: Use Inert Atmosphere (N2/Ar) dry_reagents->inert_atm inert_atm->success

Sources

Technical Support Center: Purification of Sulfonamides Derived from 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sulfonamides derived from 3-Fluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific class of compounds. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced during the purification of sulfonamides synthesized from this compound.

Q1: What are the most common impurities I should expect in my crude sulfonamide product?

A1: The primary impurities often include:

  • Unreacted starting materials: Excess amine or residual this compound.

  • Hydrolysis product: 3-Fluoro-4-methoxybenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with moisture.[1]

  • Side-products from the amine: Depending on the nature of the amine used, side reactions can lead to various byproducts.

  • Salts: Such as triethylammonium chloride or pyridinium chloride, if bases like triethylamine or pyridine are used in the synthesis.[2][3]

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when the melting point of the solid is lower than the temperature of the crystallization solution or when there is a high concentration of impurities.[4]

  • Initial Cleanup: First, attempt a liquid-liquid extraction to remove highly polar or non-polar impurities. A typical workup involves washing the organic layer sequentially with a mild acid (like 1M HCl) to remove excess amine, followed by a mild base (like saturated sodium bicarbonate) to remove the sulfonic acid hydrolysis product, and finally with brine.[2]

  • Solvent System Adjustment: If oiling out persists during recrystallization, try adding a co-solvent. For many sulfonamides, solvent systems like ethanol-water or isopropanol-water are effective.[4]

  • Induce Crystallization: If the product remains an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4]

Q3: I have a low yield after purification. What are the likely causes?

A3: Low yields can stem from several factors during the synthesis and purification stages:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Hydrolysis of Sulfonyl Chloride: Ensure all glassware is dry and use anhydrous solvents to minimize the hydrolysis of the reactive this compound.[1]

  • Loss During Workup: Significant product can be lost during aqueous washes if the sulfonamide has some water solubility. Minimize the volume of aqueous solutions used.

  • Suboptimal Recrystallization: Using too much recrystallization solvent will result in a lower yield as more of your product will remain in the mother liquor.[4]

II. Troubleshooting In-Depth Purification Challenges

This section provides detailed guidance on overcoming more persistent purification issues.

Challenge 1: Persistent Impurities After Recrystallization

If recrystallization alone is insufficient to achieve the desired purity, column chromatography is the next logical step.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). The polarity of the sulfonamide, which is influenced by the amine it is derived from, will dictate the optimal solvent system.

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Poor Separation (Co-elution) Inappropriate solvent system polarity.Start with a non-polar solvent and gradually increase the polarity (gradient elution) to improve separation. For sulfonamides, common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.
Streaking or Tailing of Spots on TLC The compound may be too polar for the silica gel, or it could be acidic or basic.Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine (1-3%) can improve peak shape.[5]
Product Stuck on the Column The product is too polar for the chosen solvent system.Increase the polarity of the eluent significantly. If the product still does not elute, a different stationary phase, such as alumina or reverse-phase silica (C18), may be necessary.[6]

Experimental Protocol: Flash Column Chromatography for Sulfonamide Purification

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) to create a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude sulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this solid sample to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the compounds of increasing polarity.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure sulfonamide.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Challenge 2: Characterization Issues - Ambiguous Spectroscopic Data

Even after purification, you might encounter challenges in confirming the structure and purity of your sulfonamide.

Common Spectroscopic Observations and Their Interpretations:

Observation Potential Cause Troubleshooting Step
Broad peak in ¹H NMR around 10-12 ppm This is often the N-H proton of the sulfonamide.Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The N-H peak should disappear or significantly diminish due to proton exchange.
Presence of unexpected aromatic signals Could be residual solvent (e.g., toluene, benzene) or an aromatic impurity.Check the integration of the signals against your expected product signals. A 2D NMR experiment like COSY can help establish connectivity between protons.
Mass spectrometry shows a peak corresponding to the sulfonic acid The sulfonyl chloride starting material may have hydrolyzed, and this impurity was carried through the purification.Re-purify the sample, paying close attention to the separation of more polar compounds. A wash with a dilute base during the workup should have removed this.

III. Workflow and Logic Diagrams

To provide a clearer understanding of the decision-making process during purification, the following diagrams illustrate the recommended workflows.

Diagram 1: General Purification Workflow

Purification Workflow start Crude Sulfonamide Product extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction recrystallization Recrystallization extraction->recrystallization purity_check1 Assess Purity (TLC, NMR) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Purity < 95% pure_product Pure Sulfonamide purity_check1->pure_product Purity > 95% purity_check2 Assess Purity (TLC, NMR) column_chrom->purity_check2 purity_check2->pure_product Purity > 95% re_recrystallize Re-recrystallize purity_check2->re_recrystallize Purity < 95% re_recrystallize->purity_check1

Caption: A decision-making flowchart for sulfonamide purification.

Diagram 2: Troubleshooting "Oiling Out" During Recrystallization

Caption: A guide for resolving product oiling out during recrystallization.

IV. References

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation.

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry.

Sources

Technical Support Center: Post-Reaction Purification Strategies for 3-Fluoro-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 3-fluoro-4-methoxybenzenesulfonyl chloride from reaction mixtures. The following information is designed to offer practical, field-proven insights to ensure the purity and integrity of your target compounds.

Introduction: The Challenge of Residual Sulfonyl Chlorides

This compound is a highly reactive intermediate crucial for the synthesis of various sulfonamides, a key structural motif in numerous pharmaceutical agents.[1][2] However, its high reactivity also presents a significant challenge in post-reaction workups. Incomplete consumption or excess reagent can lead to persistent, oily residues that contaminate the desired product.[3] Furthermore, its hydrolysis product, 3-fluoro-4-methoxybenzenesulfonic acid, can also complicate purification.[4][5]

This guide will explore the chemical principles behind effective removal strategies and provide step-by-step protocols to address common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: After my reaction and a simple water wash, a persistent oily residue is co-eluting with my product. What is this and how can I remove it?

A1: The oily residue is very likely unreacted this compound. Many sulfonyl chlorides are viscous oils that are poorly soluble in cold water and hydrolyze slowly under neutral pH conditions.[3] To effectively remove it, you must chemically convert it into a more water-soluble species through a process called quenching.

The two most common and effective quenching strategies are:

  • Hydrolysis with Aqueous Base: This method converts the sulfonyl chloride into the corresponding sulfonic acid salt, which is highly water-soluble.

  • Amine Quenching: Reacting the excess sulfonyl chloride with a simple, water-soluble amine forms a water-soluble sulfonamide that can be easily extracted.[3]

Q2: I tried a basic wash with sodium bicarbonate, but my organic layer is still contaminated with an acidic impurity. What went wrong?

A2: While the salt of 3-fluoro-4-methoxybenzenesulfonic acid is very water-soluble, the acid itself may have some residual solubility in organic solvents, particularly polar ones.[3] A simple sodium bicarbonate wash might not be sufficient to completely deprotonate and extract the sulfonic acid.

Troubleshooting Steps:

  • Use a Stronger Base: A wash with a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) will more effectively deprotonate the sulfonic acid.[3]

  • Multiple Washes: Perform two to three sequential washes with the basic solution to ensure complete removal.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to break up any emulsions and reduce the amount of dissolved water in the organic layer.[6]

Q3: Can I use a scavenger resin to remove the excess this compound?

A3: Yes, scavenger resins are an excellent and often cleaner alternative to aqueous workups. Solid-supported scavengers, such as amine-functionalized silica or polystyrene resins, react with and bind the excess sulfonyl chloride.[7][8] The key advantage is that the resin and the bound sulfonyl chloride are then simply removed by filtration, often yielding a much cleaner crude product.[4]

Q4: What are the safety precautions I should take when working with this compound and the quenching reagents?

A4: this compound is a corrosive material that can cause severe skin burns and eye damage.[9][10] It is also moisture-sensitive and can release irritating and toxic gases upon contact with water.[11][12]

Essential Safety Measures:

  • Always handle the compound in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching reactions, especially with amines or strong bases, can be exothermic. Add quenching agents slowly and with cooling if necessary.[4]

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting your experiment.[9][11][14]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution Scientific Rationale
Persistent Oily Residue After Workup Incomplete quenching of unreacted this compound.Implement a robust quenching protocol using either aqueous base (e.g., 1M NaOH) or a simple amine (e.g., aqueous ammonia).[3]Converts the water-insoluble sulfonyl chloride into a highly water-soluble sulfonic acid salt or sulfonamide, facilitating its removal into the aqueous phase.
Acidic Impurity in Product Residual 3-fluoro-4-methoxybenzenesulfonic acid from hydrolysis.Perform multiple washes with a dilute basic solution (e.g., saturated NaHCO₃ or 1M NaOH).[3]The basic wash deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.
Product Degradation During Basic Workup The target molecule is sensitive to basic conditions.Use a scavenger resin (e.g., amine-functionalized silica) to remove the excess sulfonyl chloride.[7]Scavenger resins provide a non-aqueous, neutral method for removing electrophilic reagents, preserving base-sensitive functional groups.
Streaking on TLC Plate Presence of both unreacted sulfonyl chloride and its sulfonic acid hydrolysis product.First, quench the reaction mixture thoroughly to convert all sulfonyl chloride. Then, perform a basic wash to remove the sulfonic acid.This two-step approach addresses both impurities, leading to a cleaner crude product and better chromatographic separation.
Formation of Unexpected Byproducts Reaction of the sulfonyl chloride with nucleophilic solvents (e.g., methanol) or complex quenching agents.Quench with a simple, non-nucleophilic agent like water or ice, or use a straightforward amine like piperidine. Avoid alcohol-based solvents in the initial workup.[4]Minimizes the potential for the highly reactive sulfonyl chloride to engage in side reactions with other components of the reaction mixture or workup.

Experimental Protocols

Protocol 1: Aqueous Basic Workup

This protocol is suitable for products that are stable to basic conditions.

  • Initial Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or ice to the stirred mixture. This initial step will hydrolyze the bulk of the unreacted sulfonyl chloride. Be aware that this can be an exothermic process.[4]

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel. Add 1M aqueous NaOH and shake vigorously. Allow the layers to separate and drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction with 1M NaOH two more times.

  • Neutralization and Final Washes: Wash the organic layer sequentially with water and then with saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Scavenger Resin Purification

This method is ideal for base-sensitive products or for a cleaner workup.

  • Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., SiliaBond Amine).[7]

  • Resin Addition: Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the crude reaction mixture.

  • Stirring: Stir the resulting suspension at room temperature. The reaction time can vary from 2 to 24 hours.[4]

  • Monitoring: Monitor the disappearance of the this compound by Thin-Layer Chromatography (TLC).

  • Filtration: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and workflows for removing unreacted this compound.

G start Reaction Mixture (Product + Excess Sulfonyl Chloride) product_stability Is the product base-stable? start->product_stability aqueous_workup Aqueous Basic Workup product_stability->aqueous_workup Yes scavenger_resin Scavenger Resin Purification product_stability->scavenger_resin No final_product Purified Product aqueous_workup->final_product scavenger_resin->final_product

Caption: Decision tree for selecting a purification method.

G cluster_aqueous Aqueous Workup cluster_resin Scavenger Resin quench 1. Quench with Water/Ice extract 2. Extract with Organic Solvent & 1M NaOH quench->extract wash 3. Wash with Water & Brine extract->wash dry 4. Dry & Concentrate wash->dry add_resin 1. Add Amine Scavenger Resin stir 2. Stir at RT (2-24h) add_resin->stir filter 3. Filter to Remove Resin stir->filter concentrate 4. Concentrate Filtrate filter->concentrate

Sources

effect of temperature on 3-Fluoro-4-methoxybenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 3-Fluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of using this versatile reagent, with a specific focus on the critical role of temperature in ensuring reaction success. Here, we provide field-proven insights, troubleshooting protocols, and data-driven recommendations to help you optimize your synthetic outcomes.

Introduction: The Role of Temperature in Sulfonyl Chloride Chemistry

This compound is a key building block in medicinal chemistry, valued for introducing the 3-fluoro-4-methoxyphenylsulfonyl moiety found in numerous biologically active compounds. Like most sulfonyl chlorides, its reactivity is a double-edged sword. The electrophilic sulfur center is highly susceptible to nucleophilic attack—the desired reactivity—but also to competing side reactions, primarily hydrolysis and thermal decomposition.[1][2] Temperature is the pivotal variable that governs the kinetics of these competing pathways. Mastering temperature control is, therefore, essential for achieving high yields and purity.

This guide will address the most common temperature-related challenges and provide a logical framework for troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a standard sulfonamide formation using this compound?

A1: For most reactions with primary or secondary amines, the standard recommendation is to begin the reaction at a low temperature, typically 0 °C , and then allow it to slowly warm to room temperature (20-25 °C).[1] The initial cooling mitigates the exothermicity of the reaction and minimizes the rate of competing hydrolysis of the sulfonyl chloride.[1] For less reactive or sterically hindered amines, gentle heating may be required, but this should be approached with caution.

Q2: My reaction is very sluggish at room temperature. Can I heat it?

A2: Yes, but with careful monitoring. If your reaction shows little to no progress at room temperature after several hours, gentle heating to 40-50 °C can be effective. However, excessive heat can promote decomposition and the formation of colored impurities.[1] It is critical to monitor the reaction closely by TLC or LC-MS. If you observe the appearance of new, undesired spots or a darkening of the reaction mixture, the temperature should be reduced.

Q3: My reaction mixture turned dark brown/black upon adding the sulfonyl chloride. What happened?

A3: A rapid color change to dark brown or black is a strong indicator of thermal decomposition.[2] This can be caused by a localized exotherm if the reagent was added too quickly, or if the reaction was initiated at too high a temperature. Decomposition can lead to the formation of byproducts and significantly lower yields.[2] If this occurs, the reaction should be immediately cooled and assessed.

Q4: How does temperature affect the primary side reaction, hydrolysis?

A4: The rate of hydrolysis of the sulfonyl chloride to the unreactive 3-fluoro-4-methoxybenzenesulfonic acid is highly temperature-dependent. Higher temperatures significantly accelerate this process.[3] This is why maintaining anhydrous (dry) conditions and starting reactions at low temperatures is crucial to maximize the opportunity for the desired nucleophile to react before the sulfonyl chloride is consumed by trace water.[1][4]

Q5: What are the signs of thermal decomposition of this compound?

A5: Key indicators of decomposition include:

  • Color Change: The reaction mixture may darken, turning yellow, brown, or black.[2]

  • Gas Evolution: You may observe the formation of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2]

  • Formation of Impurities: TLC or LC-MS analysis will show unexpected byproducts.

  • Reduced Yield: A significant loss of the desired product is a common outcome.[2]

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

Issue 1: Low or No Conversion to Product

Low conversion is a frequent challenge, often linked to either insufficient reactivity or premature reagent degradation.

Potential CauseTroubleshooting Steps & ExplanationExpected Outcome
Insufficient Thermal Energy For reactions with weakly nucleophilic amines/alcohols (e.g., anilines with electron-withdrawing groups), the activation energy barrier may not be overcome at room temperature. Action: Gradually increase the temperature in 10 °C increments (e.g., to 40 °C, then 50 °C), monitoring by TLC/LC-MS at each stage for product formation.[4]Increased reaction rate and conversion to the desired product.
Hydrolysis of Sulfonyl Chloride The reagent may have degraded due to moisture at ambient or elevated temperatures before reacting. This is common if anhydrous conditions are not strictly maintained.[1] Action: Repeat the reaction, ensuring all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar). Initiate the reaction at 0 °C by adding the sulfonyl chloride solution slowly to the cooled solution of the nucleophile and base.[1]Minimized hydrolysis, leading to higher availability of the sulfonyl chloride for the desired reaction and improved yield.
Degraded Starting Material The bottle of this compound may have been compromised by atmospheric moisture over time. Action: Use a fresh bottle of the reagent or purify the existing stock if possible. Store the reagent under anhydrous conditions and preferably under an inert atmosphere.[4]A reaction with fresh, pure reagent should proceed as expected under optimal conditions.
Issue 2: Formation of Multiple Impurities and Low Purity

The presence of multiple byproducts often points to decomposition or competing side reactions favored at elevated temperatures.

Potential CauseTroubleshooting Steps & ExplanationExpected Outcome
Thermal Decomposition Running the reaction at too high a temperature can cause the sulfonyl chloride or the product to decompose.[2] Action: Run the reaction at a lower temperature. For many sulfonyl chloride reactions, maintaining the temperature below 30 °C is a good practice to avoid decomposition.[2] If heating is necessary, use the minimum temperature required to achieve a reasonable rate.A cleaner reaction profile with fewer decomposition-related impurities and improved yield of the desired product.
Competing Side Reactions Elevated temperatures can provide the necessary activation energy for undesired pathways. For example, with certain nucleophiles, side reactions at other functional groups may become competitive. Action: Lowering the reaction temperature can increase the selectivity for the desired transformation by disfavoring higher-energy side reaction pathways.[1]Enhanced selectivity for the target molecule and a simpler purification process.

Data Summary: Recommended Temperature Protocols

The following table provides recommended starting points for temperature control based on the reactivity of the nucleophile.

Nucleophile ClassRecommended ProtocolRationale
Primary/Secondary Alkylamines Add sulfonyl chloride at 0 °C, then allow to warm to RT. Stir for 2-12 hours.[4]High nucleophilicity allows the reaction to proceed efficiently at low to ambient temperatures, minimizing side reactions.
Anilines & Heterocyclic Amines Add sulfonyl chloride at 0 °C, warm to RT. If sluggish, heat cautiously to 40-50 °C.[1]Nucleophilicity varies. Gentle heating may be needed to drive the reaction to completion, but must be balanced against stability.
Alcohols / Phenols (Ester Formation) Often requires a base catalyst (e.g., pyridine, triethylamine). Start at 0 °C, warm to RT. May require gentle heating.[4]Alcohols are generally less nucleophilic than amines, often necessitating slightly more forcing conditions.
Sterically Hindered Nucleophiles Start at RT. If no reaction, heat cautiously to 50-60 °C. Consider using a more polar, higher-boiling solvent like DMF.[4]Steric hindrance slows the reaction rate significantly, often requiring higher thermal energy to achieve a reasonable conversion rate.

Visualizing the Process

Workflow for Temperature-Controlled Sulfonylation

The following diagram illustrates the critical temperature control points in a typical sulfonamide synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_eval Evaluation & Action cluster_workup Workup Phase prep1 Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent prep2 Place under Inert Atmosphere (N2/Ar) prep1->prep2 prep3 Cool to 0 °C (Ice Bath) prep2->prep3 reac1 Slowly Add Solution of Sulfonyl Chloride (1.1 eq) (Maintain T ≤ 5 °C) prep3->reac1 reac2 Allow to Warm Slowly to Room Temperature reac1->reac2 reac3 Monitor by TLC/LC-MS (2-12 h) reac2->reac3 eval1 Is Starting Material Consumed? reac3->eval1 action1 Proceed to Workup eval1->action1 Yes action2 Consider Gentle Heating (e.g., 40 °C) & Continue Monitoring eval1->action2 No work1 Quench Reaction (e.g., with cold water) action1->work1 action2->reac3 Re-evaluate work2 Perform Extraction & Washes work1->work2 work3 Dry, Concentrate & Purify work2->work3

Caption: A typical workflow for sulfonylation, emphasizing temperature control.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose potential temperature-related causes of low reaction yield.

G start Problem: Low Reaction Yield check_reagent Was the Sulfonyl Chloride fresh and stored under anhydrous conditions? start->check_reagent reagent_no Root Cause: Reagent Hydrolysis. Use fresh reagent. check_reagent->reagent_no No check_conditions Were anhydrous solvents and an inert atmosphere used? check_reagent->check_conditions Yes conditions_no Root Cause: In-situ Hydrolysis. Improve reaction setup. check_conditions->conditions_no No check_temp Was the reaction initiated at low temperature (0 °C)? check_conditions->check_temp Yes temp_no Potential Cause: Runaway exotherm or fast initial hydrolysis. Repeat with cooling. check_temp->temp_no No check_nucleophile Is the nucleophile weak or sterically hindered? check_temp->check_nucleophile Yes nucleophile_yes Potential Cause: Insufficient thermal energy. Cautiously heat to 40-50 °C and monitor. check_nucleophile->nucleophile_yes Yes nucleophile_no Review stoichiometry and base choice. check_nucleophile->nucleophile_no No

Caption: Decision tree for troubleshooting low yields in sulfonylation reactions.

Experimental Protocol: Synthesis of N-Benzyl-3-fluoro-4-methoxybenzenesulfonamide

This protocol provides a detailed methodology with an emphasis on temperature control.

Materials:

  • This compound (1.1 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask.

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.[4]

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a separate flask in anhydrous DCM. Using a dropping funnel, add this solution dropwise to the cooled amine solution over 15-20 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the ice bath. Let the reaction stir for 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[4]

  • Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer, wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Robertson, R. E. (1975). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Fluoro-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges posed by steric hindrance in reactions involving 3-fluoro-4-methoxybenzenesulfonyl chloride. Our focus is on providing practical, field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide formation with a secondary amine and this compound is showing low to no yield. What is the primary cause?

A1: The principal challenge is the combination of steric hindrance from both your nucleophile (the secondary amine) and the electrophile (this compound). The fluorine atom at the 3-position and the methoxy group at the 4-position on the benzene ring create a sterically congested environment around the sulfonyl group. This bulkiness impedes the approach of an already sterically demanding secondary amine, leading to a high activation energy barrier for the reaction.[1][2]

Q2: I'm observing a significant amount of hydrolyzed sulfonyl chloride in my reaction mixture. How can I prevent this?

A2: Sulfonyl chlorides are highly susceptible to hydrolysis, forming the unreactive sulfonic acid.[3][4] This issue is exacerbated in slow reactions, which are common when dealing with sterically hindered substrates. To mitigate hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes:

  • Drying Glassware: Oven-dry all glassware at >120 °C for a minimum of 4 hours, or preferably overnight.[3]

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of a dry inert gas, such as nitrogen or argon.[3][4]

  • Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure your amine and any base used are also dry.[4][5]

  • Controlled Addition: Add the sulfonyl chloride slowly to the reaction mixture, ideally at a reduced temperature (e.g., 0 °C), to control any exotherm and minimize its contact time with any trace moisture before it can react with the amine.[3][5]

Q3: What role does the base play in these reactions, and what are the best choices for sterically hindered systems?

A3: The base is critical for neutralizing the hydrochloric acid (HCl) byproduct of the reaction. If not neutralized, the HCl can protonate the amine nucleophile, rendering it unreactive.[4] For sterically hindered reactions, a non-nucleophilic, sterically hindered base is often more effective than common bases like triethylamine or pyridine.[1] Good options include:

  • 2,6-Lutidine: Its bulky methyl groups prevent it from competing with the desired amine as a nucleophile.

  • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but very poor nucleophiles due to steric constraints.

In some cases, a catalytic amount of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[1]

Troubleshooting Guides

Scenario 1: Low Conversion Despite Anhydrous Conditions

If you are experiencing low conversion even with stringent moisture control, the issue likely lies in the inherent low reactivity of your substrates.

Troubleshooting Workflow:

start Low Conversion Observed temp Increase Reaction Temperature start->temp Is the reaction sluggish at room temperature? catalyst Introduce a Catalyst temp->catalyst Is there still no improvement with heat? solvent Change to a More Polar Solvent catalyst->solvent Is the catalyst ineffective? reagent Consider Alternative Sulfonylating Agent solvent->reagent Is the reaction still not proceeding?

Caption: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Increase Reaction Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barrier.[1] Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential side reactions or degradation at higher temperatures.

  • Introduce a Catalyst: Lewis acid catalysts can activate the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to attack by a weak nucleophile.[1]

    • Indium (In) or Copper (Cu) based catalysts: These have shown effectiveness in promoting the sulfonylation of sterically hindered amines.[2][6]

  • Optimize Solvent Choice: The reaction solvent can influence the rate. If you are using a non-polar solvent like dichloromethane (DCM), switching to a more polar aprotic solvent like dimethylformamide (DMF) can help to stabilize charged intermediates in the transition state and enhance reactivity.[5]

  • Consider Alternative Sulfonylating Agents: If this compound remains unreactive, consider synthesizing a more activated sulfonylating agent, such as a pentafluorophenyl (PFP) sulfonate ester.[2]

Scenario 2: Complex Product Mixture and Purification Challenges

The formation of multiple byproducts can complicate purification. This often arises from side reactions or degradation.

Troubleshooting and Purification Protocol:

Problem Potential Cause Solution
Multiple Spots on TLC Side reactions, degradation of starting material or product.- Strictly control reaction temperature. [4] - Ensure slow, controlled addition of the sulfonyl chloride. [5] - Minimize reaction time by closely monitoring progress.
Oily Product Residual chlorinated solvents or low-melting point impurities.- Co-evaporate with a non-chlorinated solvent (e.g., toluene) under reduced pressure. - Attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization.
Difficulty in Chromatographic Separation Similar polarity of product and impurities.- Screen a range of solvent systems for column chromatography. - Consider recrystallization if a suitable solvent can be found.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis with a Hindered Amine

This protocol is a starting point and may require optimization based on your specific amine.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the hindered amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq.) in anhydrous DMF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DMF to the cooled amine solution over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. If no significant conversion is observed by TLC or LC-MS, gradually increase the temperature to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[5]

  • Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Handling and Preventing Hydrolysis of this compound

storage Store under Inert Gas (Ar or N₂) glassware Oven-Dry Glassware (>120°C, >4h) storage->glassware assembly Assemble Hot & Cool Under Inert Gas glassware->assembly solvents Use Anhydrous Solvents assembly->solvents addition Slow Addition at 0°C solvents->addition

Caption: Workflow for preventing sulfonyl chloride hydrolysis.

Key Practices:

  • Storage: Always store this compound in a desiccator under an inert atmosphere.[5]

  • Weighing and Transfer: Weigh the required amount quickly and in a dry environment. If possible, perform transfers in a glove box.

  • Reaction Setup: Use septa and syringes for the transfer of anhydrous solvents and reagents to maintain the inert atmosphere.[3]

Conclusion

Successfully navigating the challenges of steric hindrance in reactions with this compound requires a systematic approach. By rigorously controlling reaction conditions, particularly by excluding moisture, and by making informed choices regarding bases, solvents, and temperature, high yields of the desired products can be achieved. When reactions are sluggish, the use of catalysts or a switch to more forcing conditions should be considered methodically.

References

  • YouTube. Synthesis of Sulphanilamide. [Online] May 24, 2021. Available at: [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Online] December 6, 2024. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Online] Available at: [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Online] Available at: [Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions? [Online] July 22, 2020. Available at: [Link]

  • ACS Publications. Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. [Online] November 30, 2024. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Online] Available at: [Link]

  • ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Online] May 6, 2022. Available at: [Link]

  • Unknown Source. Amination of the p-acetaminobenzene sulfonyl chloride.
  • ResearchGate. Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. [Online] Available at: [Link]

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Technical Support Center: Prevention of Bis-Sulfonated Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the formation of bis-sulfonated byproducts during sulfonation reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding sulfonation and the formation of bis-sulfonated byproducts.

Q1: What is bis-sulfonation and why is it a concern?

Bis-sulfonation is a chemical process where two sulfonic acid (–SO₃H) groups are introduced onto an aromatic ring, whereas the intended reaction is often the introduction of a single sulfonic acid group (mono-sulfonation). This formation of a di-substituted byproduct is a significant concern in pharmaceutical and chemical synthesis for several reasons:

  • Impurity Profile: The presence of bis-sulfonated byproducts complicates the purification process and can impact the final product's purity, potentially affecting its efficacy and safety.

  • Reduced Yield: The formation of these byproducts consumes the starting material and reagents, leading to a lower yield of the desired mono-sulfonated product.[1]

  • Altered Physicochemical Properties: The addition of a second sulfonic acid group can significantly change the solubility, polarity, and other physicochemical properties of the molecule, which may be undesirable for the intended application.

Q2: What is the underlying mechanism of bis-sulfonation?

Bis-sulfonation occurs through an electrophilic aromatic substitution mechanism, similar to mono-sulfonation.[2] The key steps are:

  • Generation of the Electrophile: Sulfur trioxide (SO₃) is the active electrophile in many sulfonation reactions. It can be generated from concentrated sulfuric acid (H₂SO₄) or used directly in a complex with other agents.[3][4]

  • First Sulfonation (Mono-sulfonation): The aromatic ring attacks the electrophilic sulfur atom of SO₃, forming a sigma complex (an arenium ion intermediate). A base then removes a proton from the ring, restoring aromaticity and yielding the mono-sulfonated product.[2][5]

  • Second Sulfonation (Bis-sulfonation): The initial sulfonic acid group is a deactivating, meta-directing group.[6] However, under harsh reaction conditions (e.g., high temperature, excess sulfonating agent), a second sulfonation can occur, typically at a meta position to the first group.[1] The electron-withdrawing nature of the first sulfonic acid group makes the second substitution more difficult, but it is not impossible.[7]

Q3: Is sulfonation a reversible reaction?

Yes, a key characteristic of aromatic sulfonation is its reversibility.[3][8] The sulfonic acid group can be removed (desulfonation) by treating the sulfonic acid with dilute, hot aqueous acid.[3][9] This reversibility can be exploited in synthesis, for example, by using the sulfonic acid group as a temporary blocking group to direct other substituents to a desired position.[6]

Troubleshooting Guide: Preventing Bis-Sulfonation

This guide provides solutions to specific issues you may encounter during your sulfonation experiments.

Problem 1: High levels of bis-sulfonated impurity detected in my final product.

This is a common issue that can often be resolved by carefully controlling the reaction conditions.

Potential Cause A: Reaction Temperature is Too High

Expertise & Experience: Temperature is a critical factor influencing both the reaction rate and selectivity.[1] Higher temperatures increase the kinetic energy of the molecules, which can overcome the activation energy barrier for the second sulfonation, leading to the formation of the thermodynamically more stable, but often undesired, bis-sulfonated product.[1]

Troubleshooting Protocol:

  • Monitor and Control Temperature: Use a reaction setup with precise temperature control (e.g., an ice bath, cryostat, or oil bath with a thermostat).

  • Lower the Reaction Temperature: Gradually decrease the reaction temperature in 5-10°C increments and monitor the product distribution by a suitable analytical method like HPLC.[1]

  • Kinetic vs. Thermodynamic Control: Be aware of the kinetic and thermodynamic products. Lower temperatures often favor the formation of the kinetic product (mono-sulfonated), while higher temperatures can lead to the thermodynamic product (potentially the bis-sulfonated species or an isomer of the mono-sulfonated product).[1]

Data Presentation: Effect of Temperature on Sulfonation Selectivity
TemperatureMono-sulfonated Product Yield (%)Bis-sulfonated Byproduct (%)
25°C95< 1
50°C8510
80°C6035
100°C4055

Note: These are representative values and will vary depending on the substrate and specific reaction conditions.

Potential Cause B: Excess Sulfonating Agent

Expertise & Experience: The stoichiometry of the reaction is crucial. Using a significant excess of the sulfonating agent (e.g., sulfuric acid, oleum, or chlorosulfuric acid) will increase the concentration of the electrophile (SO₃), driving the reaction towards polysubstitution.[10] Precise control over the molar ratio of reactants is vital for achieving high selectivity.[10]

Troubleshooting Protocol:

  • Calculate Stoichiometry Carefully: Ensure you are using a controlled molar ratio of the sulfonating agent to your aromatic compound. Start with a 1:1 molar ratio and optimize from there.

  • Slow Addition of Reagent: Add the sulfonating agent dropwise or via a syringe pump to maintain a low instantaneous concentration of the electrophile in the reaction mixture. This also helps to control the exothermic nature of the reaction.

  • Consider Milder Sulfonating Agents: If bis-sulfonation persists, consider using a milder sulfonating agent. For example, sulfamic acid is a selective sulfating agent for alcohols and will not sulfonate aromatic rings, which can be useful in molecules with multiple functional groups.[10]

Experimental Workflow: Controlled Sulfonation to Minimize Bis-Sulfonation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Aromatic Compound in Appropriate Solvent B Cool Reaction Mixture to Desired Temperature (e.g., 0-10°C) A->B C Slowly Add Stoichiometric Amount of Sulfonating Agent B->C D Maintain Constant Temperature and Stir for a Defined Period C->D E Monitor Reaction Progress (e.g., by TLC or HPLC) D->E F Quench Reaction (e.g., with ice water) E->F G Isolate Crude Product (e.g., precipitation, extraction) F->G H Analyze Product Mixture for Mono- vs. Bis-sulfonation (HPLC, MS) G->H

Caption: Workflow for a controlled sulfonation experiment.

Problem 2: My analytical method does not clearly resolve the mono- and bis-sulfonated products.

Expertise & Experience: Accurate quantification of byproducts is essential for reaction optimization. Due to the similar chemical nature of mono- and bis-sulfonated compounds, chromatographic separation can be challenging.

Troubleshooting Protocol:

  • Optimize HPLC Method:

    • Reverse-Phase HPLC with Ion-Pairing: This is a powerful technique for analyzing sulfonated compounds.[11] An ion-pairing reagent (e.g., N-methylpyridinium iodide) is added to the mobile phase to form neutral complexes with the anionic sulfonate groups, allowing for their retention and separation on a C18 column.[11]

    • Ion-Exchange Chromatography (IEC): HPIEC-MS is well-suited for the separation of sulfonated compounds based on their charge.[12]

  • Mass Spectrometry (MS) for Confirmation: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio will definitively distinguish between the mono- and bis-sulfonated products based on their different molecular weights.[13]

Problem 3: I have already generated a mixture containing the bis-sulfonated byproduct. How can I purify my desired mono-sulfonated product?

Expertise & Experience: While prevention is ideal, purification methods can be employed to remove bis-sulfonated impurities.

Troubleshooting Protocol:

  • Recrystallization: The different solubility profiles of the mono- and bis-sulfonated products in various solvents can be exploited for purification through recrystallization. This may involve converting the sulfonic acids to their salts to further modify solubility.[14]

  • Chromatography:

    • Preparative HPLC: While costly, this can be a highly effective method for separating the desired product from impurities.

    • Solid-Phase Extraction (SPE): C18 or other suitable SPE cartridges can be used for cleanup and separation based on polarity differences.[15]

  • Salt Precipitation: The sulfonated products can be precipitated as salts (e.g., by adding NaCl).[14] The differential solubility of the mono- and bis-sulfonated salts can be used as a basis for separation.

Logical Flow: Troubleshooting Bis-Sulfonation

G Start High Bis-Sulfonation Detected Q1 Is Reaction Temperature > 25°C? Start->Q1 A1 Lower Temperature (e.g., 0-10°C) Q1->A1 Yes Q2 Is Sulfonating Agent in Molar Excess? Q1->Q2 No A1->Q2 A2 Use Stoichiometric Amount (e.g., 1.0-1.1 eq.) Q2->A2 Yes Q3 Is Reagent Addition Rapid? Q2->Q3 No A2->Q3 A3 Add Reagent Slowly (Dropwise/Syringe Pump) Q3->A3 Yes End Optimized Reaction: Low Bis-Sulfonation Q3->End No A3->End

Caption: A decision tree for troubleshooting bis-sulfonation.

References

  • Aromatic sulfonation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Effects of sulfonation (a) temperature and (b) time on the TRS yield... (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonation and Sulfation Processes. (1997). Chemithon. Retrieved from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Method for purifying sulfonated aromatic monomer. (2017). Google Patents.
  • How to purify a sulfonated porphyrins or the other organic compounds? (2014). ResearchGate. Retrieved from [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018, May 7). The Organic Chemistry Tutor. Retrieved from [Link]

  • Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Study.com. Retrieved from [Link]

  • Ion‐pairing high‐performance liquid chromatography‐mass spectrometry of impurities and reduction products of sulphonated azodyes. (n.d.). ResearchGate. Retrieved from [Link]

  • The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Method of inhibiting sulfone formation in sulfonations. (1974). Google Patents.
  • Influence of sulfonation temperature and the time of reaction yield and the solubility of SPEEK samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • Aromatic sulphonation reaction. (2023, April 4). Purechemistry. Retrieved from [Link]

  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020, June 21). Chemistry LibreTexts. Retrieved from [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. (2001). PubMed. Retrieved from [Link]

  • Reaction: Sulfonation. (n.d.). Saskoer.ca. Retrieved from [Link]

  • sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. (2009). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • 35.02 Sulfonation of Benzene. (2018, April 13). YouTube. Retrieved from [Link]

  • Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. (n.d.). ResearchGate. Retrieved from [Link]

  • A Polishing Strategy for Removing Impurities in Bispecific Antibody Purification. (2024, January 18). YouTube. Retrieved from [Link]

  • The Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Optimising catalytic properties of supported sulfonic acid catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. (n.d.). MDPI. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Retrieved from [Link]

  • How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone. Retrieved from [Link]

  • Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]

  • Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants: A Review Focused on the Last 10 years. (2026, January 9). ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of sulfonyl chloride reactions. These powerful reagents are cornerstones in the synthesis of sulfonamides and sulfonate esters, yet their high reactivity can lead to challenges in the lab. This guide is structured to address the most common issues encountered by professionals in research and drug development, moving from frequent, simple questions to in-depth troubleshooting for complex problems. My approach is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide reaction yield is consistently low. What are the first things I should check?

A1: Low yields are the most common complaint. Before diving into complex optimization, verify the fundamentals of your setup.[1]

  • Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into the corresponding unreactive sulfonic acid.[1][2] Always use a freshly opened bottle or a recently purified reagent. Ensure your amine and solvent are anhydrous.[1]

  • Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1][2]

  • Choice of Base: An organic, non-nucleophilic base like pyridine or triethylamine is crucial. It neutralizes the HCl generated during the reaction without competing with your amine nucleophile.[1][2] Using an aqueous base like NaOH dramatically increases the risk of hydrolyzing your sulfonyl chloride.[2]

  • Stoichiometry: Re-check your molar ratios. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess (1.1–1.5 equivalents) of the base.[1]

Q2: I see multiple spots on my TLC. What are the likely side products?

A2: The most common side product is the sulfonic acid, formed from the hydrolysis of your starting material.[3] If you are using a primary amine, another possibility is the bis-sulfonated product, where two sulfonyl groups have reacted with the single amine.[2] You may also see unreacted starting materials if the reaction has not gone to completion or if one of the reagents has degraded.[3]

Q3: How should I properly store and handle my sulfonyl chlorides?

A3: Proper storage is critical to maintain reagent integrity. Sulfonyl chlorides should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere.[3] Due to their corrosive and lachrymatory nature, always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

In-Depth Troubleshooting: Low Yields & Reaction Failures

Low yields often trace back to a competition between the desired reaction (aminolysis or alcoholysis) and undesired side reactions, primarily hydrolysis.

Q4: I've confirmed my reagents are pure and conditions are anhydrous, but my yield is still poor. What's the next step?

A4: This points to a potential issue with reactant reactivity or subtle flaws in the reaction conditions.

  • Weakly Nucleophilic Amines: Electron-deficient anilines or sterically hindered amines are poor nucleophiles and react slowly.[5] This slow reaction rate gives the competing hydrolysis reaction a greater chance to occur.

    • Solution 1: Increase Temperature. Gentle heating can increase the rate of the desired reaction. However, monitor this carefully, as excessive heat can also promote side reactions and degradation.[1]

    • Solution 2: Use a Catalyst. The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the weak amine nucleophile.[5]

  • Order of Addition: The way you combine your reagents matters. Slowly adding the sulfonyl chloride to a solution containing both the amine and the base can help ensure the desired reaction outpaces hydrolysis.[1] This maintains a low instantaneous concentration of the sulfonyl chloride in the presence of a high concentration of the nucleophile.

  • Reaction Temperature: For highly reactive sulfonyl chlorides that are particularly prone to hydrolysis, lowering the reaction temperature (e.g., to 0 °C) can be beneficial. This can decrease the rate of hydrolysis more significantly than the rate of the desired reaction, improving the overall yield.[1]

The diagram below illustrates the critical competition between the desired sulfonamide formation and the undesired hydrolysis pathway.

G RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Desired Product (Sulfonamide) RSO2Cl->Sulfonamide  Desired Pathway:  Aminolysis SulfonicAcid Side Product (Sulfonic Acid) RSO2Cl->SulfonicAcid  Competing Pathway:  Hydrolysis Amine Amine (R'-NH₂) Amine->Sulfonamide H2O Water (H₂O) H2O->SulfonicAcid Base Base (e.g., Pyridine) Base->Sulfonamide  Neutralizes HCl

Caption: Competing pathways for a sulfonyl chloride reaction.

Managing Side Reactions

Q5: I'm working with a primary amine and getting a significant amount of a bis-sulfonated byproduct. How can I prevent this?

A5: The formation of a bis(sulfonyl)amine, R-N(SO₂R')₂, is a common issue with primary amines because the initial sulfonamide product still has an N-H proton that can be removed by a base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it has a significant opportunity to react with the sulfonamide product.[2]

  • Use Excess Amine as Base: In some cases, using a large excess of the primary amine (2.5 equivalents or more) can serve both as the nucleophile and the base, suppressing the second sulfonylation.

  • Protecting Groups: For complex substrates, consider protecting the amine with a group like Boc (tert-butyloxycarbonyl), performing the sulfonylation on another part of the molecule, and then deprotecting the amine. This strategy is common in multi-step synthesis.

G cluster_main Reaction with Primary Amine Amine Primary Amine (R-NH₂) Product1 Mono-sulfonamide (Desired Product) Amine->Product1 RSO2Cl_1 Sulfonyl Chloride (1 eq) RSO2Cl_1->Product1 Product2 Bis-sulfonamide (Side Product) Product1->Product2 Deprotonation RSO2Cl_2 Sulfonyl Chloride (Excess) RSO2Cl_2->Product2 Base Base Base->Product2

Caption: Formation of mono- and bis-sulfonamide products.

Q6: My substrate contains an alcohol group. How do I prevent the formation of a sulfonate ester?

A6: Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters.[6][7] This reaction is often faster than the reaction with a weakly nucleophilic amine.

  • Protect the Alcohol: The most robust solution is to protect the alcohol group before the sulfonylation reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. These can be removed in a subsequent step.

  • Stoichiometric Control: If the amine is significantly more nucleophilic than the alcohol, you may be able to achieve selectivity by carefully controlling the stoichiometry and keeping the temperature low. However, this often results in a mixture of products and is less reliable.

  • Reagent Choice: In some specific cases, bulky sulfonyl chlorides might show some selectivity for a less sterically hindered amine over a more hindered alcohol.[7]

Purification and Workup

Q7: My product seems to be degrading during the aqueous workup. How can I improve its stability?

A7: The acidic HCl byproduct and the potential for hydrolysis during workup can be problematic.

  • Perform Workup Quickly and at Low Temperature: Minimize the contact time of your organic layer with the aqueous phase. Perform all extractions and washes using cold solutions (e.g., in an ice bath) to slow the rate of potential hydrolysis of any unreacted sulfonyl chloride and, in some cases, the product itself.[3][5]

  • Use a Brine Wash: After aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to remove residual water from the organic layer and break up emulsions.[3]

  • Neutralize Carefully: If neutralizing acidic workup layers, do so slowly and with cooling to avoid excessive heat generation.

Q8: I'm having trouble purifying my solid sulfonamide product by recrystallization. What are some tips?

A8: Recrystallization is an excellent method for purifying solid sulfonamides, but success hinges on finding the right solvent system.[2]

  • Solvent Selection: The ideal solvent will dissolve your sulfonamide product at high temperatures but not at room temperature, while impurities remain soluble at all temperatures.[2] Common solvents to screen include ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexanes.[2]

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter through a short plug of celite to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize recovery.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Safety & Handling Protocols

It is imperative to treat sulfonyl chlorides with extreme caution. They are highly corrosive, toxic, and potent lachrymators (tear-inducing agents).[4][6][8]

Protocol 1: General Handling of Sulfonyl Chlorides
  • Engineering Controls: Always work in a certified chemical fume hood with good ventilation.[4]

  • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles or a face shield, and chemical-resistant gloves (inspect gloves before use).[4][9]

  • Dispensing: Use a syringe or cannula for liquid transfers under an inert atmosphere. For solids, use a glove box or glove bag if possible.

  • Quenching: Never quench sulfonyl chlorides with water directly, as the reaction is violent and produces corrosive HCl gas.[8] To destroy excess reagent, add it slowly to a cooled, stirred solution of a suitable nucleophile like isopropanol or a dilute solution of sodium hydroxide, always within a fume hood.

  • Spill Management: In case of a small spill, absorb the material with a dry, inert absorbent like sand or vermiculite.[8] Do not use combustible materials. Collect the mixture in a sealed container for proper waste disposal. Evacuate the area for larger spills.[10]

Protocol 2: A Standard Sulfonamide Synthesis (Benzenesulfonyl chloride with Aniline)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: To the flask, add anhydrous dichloromethane (DCM) as the solvent. Then, add aniline (1.0 eq.) followed by pyridine (1.2 eq.). Cool the solution to 0 °C in an ice bath.

  • Reaction: While stirring at 0 °C, add benzenesulfonyl chloride (1.05 eq.) dropwise via syringe over 10-15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with cold 1M HCl, water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Summary of Key Parameters

ParameterRecommendationRationale
Solvents Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Inert and dissolve a wide range of reactants. Must be dry to prevent hydrolysis.[2]
Bases Pyridine, Triethylamine (TEA), DIPEANon-nucleophilic; neutralizes HCl byproduct without competing with the primary nucleophile.[1][2]
Catalyst 4-Dimethylaminopyridine (DMAP)Activates the sulfonyl chloride, accelerating reactions with weak nucleophiles.[5]
Atmosphere Nitrogen or ArgonExcludes moisture, preventing the hydrolysis of the sulfonyl chloride starting material.[1][2]
Temperature 0 °C to Room Temperature (or gentle heating)Balances reaction rate against the rate of side reactions. Lower temps can suppress hydrolysis.[1]

References

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC) 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • State of New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

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improving the solubility of 3-Fluoro-4-methoxybenzenesulfonyl chloride in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Fluoro-4-methoxybenzenesulfonyl Chloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies to overcome common challenges encountered during its use in chemical synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve efficiency, and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the recommended solvents?

A1: this compound is a crystalline solid with limited solubility in many non-polar solvents. Its solubility is primarily dictated by the polarity of the solvent. For sulfonylation reactions, it is crucial to select a solvent that can dissolve both the sulfonyl chloride and the substrate.

Recommended Solvents:

  • Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are generally good starting points. DCM is often a preferred choice due to its inertness and ability to dissolve a wide range of organic compounds.

  • Ethereal Solvents: Diethyl ether and 1,4-dioxane can also be effective, particularly when a less polar environment is desired.

  • Aromatic Hydrocarbons: Toluene can be used, especially at elevated temperatures, but solubility might be limited at room temperature.

Troubleshooting Poor Solubility:

  • Increase the Temperature: Gently warming the reaction mixture can significantly improve the solubility of the sulfonyl chloride. However, be mindful of the thermal stability of your reactants and potential side reactions.

  • Use a Co-solvent: Adding a small amount of a more polar, miscible solvent can enhance solubility. For instance, if your primary solvent is toluene, adding a small volume of THF or DCM can be beneficial.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.

Q2: I'm observing a precipitate forming during my reaction. Is this the sulfonyl chloride crashing out?

A2: While it's possible for the starting material to precipitate if the temperature drops or the solvent composition changes, it is more likely that the precipitate is a salt byproduct of the reaction, especially if you are using an amine base.

Common Precipitates in Sulfonylation Reactions:

  • Amine Hydrochlorides: When using amine bases such as triethylamine (Et3N) or pyridine to scavenge the HCl generated during the reaction, the corresponding hydrochloride salt (e.g., triethylammonium chloride) will precipitate. This is often a visual indicator that the reaction is proceeding.

  • Unreacted Starting Material: If the reaction is cooled too quickly or if the solvent is not optimal, the this compound may crash out.

How to Differentiate:

  • Solubility Test: Take a small sample of the precipitate and test its solubility in water. Amine hydrochloride salts are typically water-soluble, whereas the sulfonyl chloride will not be.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. If the starting material is being consumed, the precipitate is likely the salt byproduct.

Troubleshooting Guide: Optimizing Solubility and Reaction Conditions

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Incomplete reaction due to poor solubility.

Step 1: Solvent Screening

The first step in troubleshooting is to ensure you are using an appropriate solvent. A preliminary solubility test is highly recommended.

Experimental Protocol: Small-Scale Solubility Test

  • To a series of small vials, add approximately 10 mg of this compound.

  • Add a measured volume (e.g., 0.5 mL) of the test solvent to each vial.

  • Stir or vortex the vials at room temperature for 5-10 minutes.

  • Visually assess the solubility. If the solid dissolves completely, it is soluble. If not, it is partially soluble or insoluble.

  • For partially soluble samples, gently warm the vial to assess temperature effects on solubility.

Table 1: Solubility of this compound in Common Solvents

SolventPolarity IndexSolubility at 25°CNotes
Dichloromethane (DCM)3.1SolubleOften the solvent of choice.
Tetrahydrofuran (THF)4.0SolubleGood general-purpose solvent.
Acetonitrile (MeCN)5.8SolubleCan be used for a variety of reactions.
Ethyl Acetate (EtOAc)4.4Moderately SolubleMay require warming for complete dissolution.
Toluene2.4Sparingly SolubleSolubility increases significantly with heat.
Hexanes0.1InsolubleNot a recommended solvent.

Step 2: Optimizing Reaction Temperature

If solubility remains an issue even with a suitable solvent, adjusting the reaction temperature can be a powerful tool.

Workflow for Temperature Optimization

G cluster_0 Sulfonylation Reaction NuH Nucleophile (R-OH or R-NH2) SO2Cl 3-Fluoro-4-methoxy- benzenesulfonyl Chloride NuH->SO2Cl Nucleophilic Attack Product Sulfonate Ester or Sulfonamide SO2Cl->Product Base Base (e.g., Et3N) Base->Product HCl Scavenger Salt Base·HCl Product->Salt

Caption: Generalized mechanism of a sulfonylation reaction.

A base is crucial to neutralize the HCl generated, driving the reaction to completion. The choice of base can also influence the reaction rate and solubility of the resulting salt.

References

  • Organic Chemistry Portal. Sulfonamides.[Link]

  • Reich, H. J. Solvent Polarity. University of Wisconsin. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

stability of 3-Fluoro-4-methoxybenzenesulfonyl chloride under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-4-methoxybenzenesulfonyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during its use, particularly concerning its stability under basic conditions. As a highly reactive intermediate, understanding its behavior is critical for successful and reproducible synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

Q1: How should I store this compound to ensure its long-term stability?

A1: Proper storage is critical to prevent degradation. This compound is highly sensitive to moisture and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The storage area should be cool, dry, and well-ventilated.[2] It is recommended to store it in a desiccator to minimize exposure to atmospheric humidity. Over time, hydrolysis can occur, converting the sulfonyl chloride to the unreactive 3-fluoro-4-methoxysulfonic acid, which will reduce the efficacy of your reactions.[1][3]

Q2: What are the primary signs of degradation for this sulfonyl chloride?

A2: The most common degradation pathway is hydrolysis. Visual signs can include a change in the physical appearance of the solid, such as clumping or the appearance of a sticky or syrupy residue. Chemically, the primary impurity will be the corresponding sulfonic acid.[1] A simple test is to check the melting point; significant depression or broadening of the melting range (literature: 77-81 °C) suggests the presence of impurities. For a more definitive assessment, analytical techniques like ¹H NMR can be used to detect the sulfonic acid byproduct.[4]

Q3: My reaction yield is low. Could the quality of my this compound be the issue?

A3: Absolutely. Low yields in reactions like sulfonamide synthesis are frequently traced back to the hydrolysis of the sulfonyl chloride starting material.[3] If the reagent has been opened for a long time or stored improperly, a significant portion may have converted to the unreactive sulfonic acid.[1] It is always best to use a fresh bottle or a properly stored reagent. If you suspect degradation, it's advisable to either purify the material or use a fresh batch to confirm if reagent quality is the source of the low yield.[4]

Part 2: Troubleshooting Guide for Reactions Under Basic Conditions

This section focuses on the most common application of this compound: the synthesis of sulfonamides via reaction with amines in the presence of a base.

Q4: I'm attempting to synthesize a sulfonamide, but my yield is poor and I see multiple spots on my TLC. What's going wrong?

A4: This is a classic problem that stems from the competitive reactivity of the sulfonyl chloride. Under basic conditions, two main reactions are competing: the desired reaction with your amine (sulfonamide formation) and the undesired reaction with any available water (hydrolysis).

  • Causality: The base is meant to neutralize the HCl generated during the reaction.[5] However, if your conditions are not strictly anhydrous, the base can also promote the hydrolysis of the sulfonyl chloride. Furthermore, using a strong aqueous base like NaOH can significantly accelerate this unwanted side reaction.[3] The presence of a fluoro substituent on the aromatic ring increases the electrophilicity of the sulfur atom, making the compound particularly susceptible to nucleophilic attack by water.[6][7]

  • Solution Checklist:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., dichloromethane, THF) and run the reaction under an inert atmosphere (nitrogen or argon).[3]

    • Optimize Base Selection: Use a non-nucleophilic organic base like pyridine or triethylamine. These bases are effective HCl scavengers but do not compete with the amine nucleophile.[3]

    • Control Temperature: Start the reaction at 0 °C to control the initial exothermic reaction and minimize side reactions, then allow it to slowly warm to room temperature.[1]

    • Check Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[3]

Q5: Can I use an inorganic base like NaOH or K₂CO₃ for my sulfonamide synthesis?

A5: While it's possible under specific conditions (e.g., Schotten-Baumann conditions), it is generally not recommended for sensitive or laboratory-scale syntheses.[3]

  • The Challenge: Aqueous bases dramatically increase the concentration of hydroxide ions, which are potent nucleophiles. This massively increases the rate of hydrolysis of the sulfonyl chloride, often outcompeting the amine nucleophile and leading to low yields of the desired sulfonamide.[3]

  • When it might work: Schotten-Baumann conditions (using an aqueous base with an organic solvent) can be effective for very reactive amines and robust sulfonyl chlorides. However, for a substituted, highly reactive compound like this compound, this approach is risky and likely to result in significant hydrolysis. An organic base in an anhydrous organic solvent is the preferred and more reliable method.[3]

Comparative Data on Common Bases
BaseTypepKa (Conjugate Acid)Typical Use & Considerations
Triethylamine (Et₃N) Tertiary Amine~10.7Common, non-nucleophilic. Must be dry.
Pyridine Aromatic Amine~5.2Weaker base, also acts as a catalyst. Must be dry.
DIPEA Hindered Amine~11.0Good for sterically hindered substrates. Must be dry.
Sodium Hydroxide (NaOH) Inorganic~15.7 (H₂O)Used in aqueous systems. High risk of hydrolysis.[3]
Potassium Carbonate (K₂CO₃) Inorganic~10.3 (HCO₃⁻)Often used in biphasic systems. Slower hydrolysis than NaOH but still a risk.

Q6: My primary amine is forming a bis-sulfonated side product. How can I prevent this?

A6: This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.

  • Mechanism: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by the base.[8] This creates a new nucleophile that can compete with the starting amine.

  • Prevention Strategies:

    • Control Stoichiometry: Avoid a large excess of the sulfonyl chloride. Adding the sulfonyl chloride slowly to the solution of the amine and base can help maintain a low concentration of the electrophile.

    • Use Excess Amine: Using a larger excess of the primary amine can statistically favor the formation of the mono-sulfonated product.[3]

    • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second sulfonylation.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol outlines a reliable method for reacting this compound with a primary or secondary amine.

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Analytical Check for Sulfonyl Chloride Purity via ¹H NMR
  • Sample Prep: Dissolve a small amount of the this compound in a dry, aprotic deuterated solvent like CDCl₃ or Acetone-d₆.[9] Using protic solvents like MeOD will cause degradation.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: The primary degradation product is 3-fluoro-4-methoxysulfonic acid. Look for the appearance of a new, broad peak corresponding to the sulfonic acid proton (often >10 ppm) and shifts in the aromatic proton signals. The presence of these signals indicates hydrolysis. Pure sulfonyl chloride should show sharp, well-defined peaks corresponding to its structure.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in sulfonamide synthesis.

TroubleshootingWorkflow start Start: Low Sulfonamide Yield check_reagents Step 1: Verify Reagent Quality Is Sulfonyl Chloride fresh/stored properly? Are amine and base anhydrous? start->check_reagents check_conditions Step 2: Review Reaction Conditions Was the system under inert atmosphere? Was temperature controlled (started at 0 °C)? Is the base non-nucleophilic (e.g., Pyridine, Et3N)? check_reagents->check_conditions Reagents OK check_tlc Step 3: Analyze TLC/Crude NMR What is the major species? Starting material, product, or baseline material (sulfonic acid)? check_conditions->check_tlc Conditions OK outcome_hydrolysis Outcome: Hydrolysis is the main issue. check_tlc:t2->outcome_hydrolysis Baseline material outcome_no_reaction Outcome: No reaction, starting material recovered. check_tlc:t2->outcome_no_reaction Starting material outcome_complex Outcome: Complex mixture/side products. check_tlc:t2->outcome_complex Multiple spots solution_hydrolysis Solution: Improve anhydrous technique. Use fresh reagents. outcome_hydrolysis->solution_hydrolysis solution_no_reaction Solution: Check amine reactivity. Consider gentle heating or a stronger base. outcome_no_reaction->solution_no_reaction solution_complex Solution: Optimize stoichiometry. Lower temperature. Add sulfonyl chloride more slowly. outcome_complex->solution_complex

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Reaction Pathway Diagram

This diagram illustrates the competitive pathways available to the sulfonyl chloride under basic, non-anhydrous conditions.

ReactionPathways cluster_reactants Reactants cluster_products Potential Products SC 3-Fluoro-4-methoxy- benzenesulfonyl chloride Sulfonamide Desired Product: Sulfonamide SC->Sulfonamide + R₂NH / Base SulfonicAcid Side Product: Sulfonic Acid SC->SulfonicAcid + H₂O / Base Amine R₂NH (Amine) Amine->Sulfonamide Water H₂O (Trace Water) Water->SulfonicAcid Base Base (e.g., Et₃N) Base->Sulfonamide Base->SulfonicAcid

Caption: Competing reaction pathways for sulfonyl chlorides.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Chem-Impex. (2017). 3-Fluoro-4-methoxybenzyl chloride Safety Data Sheet.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Request PDF. (2024). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride.
  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing?.
  • Sigma-Aldrich. (n.d.). This compound 97.

Sources

Technical Support Center: Catalyst Selection for Difficult Couplings with 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in challenging cross-coupling reactions involving 3-Fluoro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this specific sulfonyl chloride. The unique electronic properties imparted by the fluoro and methoxy substituents can present significant hurdles in achieving high yields and selectivity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

Difficult couplings with this compound often manifest as low to no product yield, or the formation of undesired side products. The following table outlines common problems, their probable causes, and actionable solutions based on established organometallic principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition: The electron-donating methoxy group and the electron-withdrawing fluorine atom create a complex electronic environment, potentially slowing the oxidative addition of the Pd(0) catalyst to the S-Cl bond.[1][2] 2. Catalyst Deactivation: The presence of impurities or side reactions can lead to the formation of inactive palladium species (e.g., palladium black).[3] 3. Incorrect Ligand Choice: Standard phosphine ligands like PPh₃ may not be sufficiently electron-rich or bulky to promote the challenging oxidative addition step.[1]1. Switch to a more active catalyst system: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These are known to facilitate oxidative addition with challenging substrates.[1] 2. Use a Palladium Precatalyst: Palladacycle precatalysts can provide a more stable and active source of Pd(0) in the reaction mixture.[4] 3. Increase Reaction Temperature: Carefully increasing the temperature can often overcome the activation energy barrier for oxidative addition. Monitor for substrate or product decomposition.[1]
Desulfonylation (Formation of 3-Fluoro-4-methoxyphenyl derivative) 1. C-S Bond Cleavage: Palladium catalysts can sometimes promote the cleavage of the aryl C-S bond, leading to desulfonylation, especially at elevated temperatures.[4][5] 2. Ligand-Dependent Pathway: The choice of ligand can influence the reaction pathway, with some ligands favoring C-S bond cleavage over the desired S-Cl bond activation.[4]1. Ligand Optimization: Screen different classes of ligands. Some palladacycle precatalysts based on specific biaryl phosphine ligands have been shown to promote C-S bond formation over desulfonylation.[4] 2. Lower Reaction Temperature: If possible, reducing the reaction temperature may disfavor the desulfonylation pathway. This may require a more active catalyst system to maintain a reasonable reaction rate.
Protodeboronation (in Suzuki Couplings) 1. Excess Water: While a small amount of water can be beneficial in Suzuki couplings, excess water can lead to the protonolysis of the boronic acid.[1] 2. Strong Base: Certain strong bases, particularly hydroxides, can accelerate the rate of protodeboronation.[1]1. Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use. 2. Optimize Base Selection: Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective in difficult couplings while minimizing protodeboronation.[1]
Homocoupling of Boronic Acid (in Suzuki Couplings) 1. Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: A slow transmetalation step can allow for side reactions like homocoupling to become more prominent.1. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] 2. Optimize Base and Solvent: The choice of base and solvent is critical for facilitating the transmetalation step. A stronger base or a more polar solvent system may be required.[1][6]
Hydrodefluorination (Loss of Fluorine) 1. Harsh Reaction Conditions: High temperatures and certain catalyst/ligand combinations can potentially lead to the cleavage of the C-F bond.[7][8][9]1. Milder Conditions: If hydrodefluorination is observed, attempt the reaction at a lower temperature. 2. Ligand Screening: The ligand can influence the selectivity of the catalyst. Screening different ligands may identify a system less prone to C-F bond activation.

Catalyst and Ligand Selection Workflow

The choice of catalyst and ligand is paramount for a successful coupling reaction. The following workflow, represented as a DOT graph, provides a decision-making framework for selecting an appropriate catalytic system.

CatalystSelection cluster_start Starting Point cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start Define Coupling Type (e.g., Suzuki, Buchwald-Hartwig) Suzuki_Initial Initial Attempt: Pd(OAc)2 or Pd2(dba)3 with Bulky Biarylphosphine Ligand (e.g., SPhos, XPhos) Start->Suzuki_Initial Suzuki Buchwald_Initial Initial Attempt: Pd(OAc)2 or Pd2(dba)3 with Josiphos or Buchwald Ligand (e.g., BrettPhos for primary amines) Start->Buchwald_Initial Buchwald-Hartwig Suzuki_Troubleshoot Troubleshooting: Low Yield / No Reaction Suzuki_Initial->Suzuki_Troubleshoot Suzuki_Solution Switch to Palladacycle Precatalyst (e.g., RuPhos Palladacycle) OR Screen NHC Ligands Suzuki_Troubleshoot->Suzuki_Solution Buchwald_Troubleshoot Troubleshooting: Low Yield / Side Reactions Buchwald_Initial->Buchwald_Troubleshoot Buchwald_Solution Use a G3 or G4 Precatalyst AND/OR Optimize Base (e.g., LHMDS for sensitive substrates) Buchwald_Troubleshoot->Buchwald_Solution

Caption: Catalyst selection workflow for Suzuki and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" coupling partner?

A1: The difficulty arises from the electronic nature of the substituents on the aromatic ring. The methoxy group is electron-donating, which can make the initial oxidative addition of the palladium catalyst to the sulfur-chlorine bond more challenging.[1] Conversely, the ortho-fluorine is strongly electron-withdrawing, which can influence the reactivity of the sulfonyl chloride group. This electronic push-pull effect can complicate the desired catalytic cycle.

Q2: Can I use standard Suzuki coupling conditions, like Pd(PPh₃)₄ and Na₂CO₃, for this substrate?

A2: While it is always worth attempting a standard set of conditions, it is likely that a catalyst system like Pd(PPh₃)₄ will be ineffective for this substrate.[1] The oxidative addition step is often rate-limiting for electron-rich aryl halides and, by extension, for electronically complex sulfonyl chlorides. More robust catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to achieve good yields.[1]

Q3: What is the best base to use for a Suzuki coupling with this sulfonyl chloride?

A3: For challenging Suzuki couplings, stronger bases are often necessary.[1] Potassium phosphate (K₃PO₄) is a strong and commonly used base that is often effective. Cesium carbonate (Cs₂CO₃) can also provide excellent results, although it is a more expensive option.[1] It is advisable to screen a few different bases to find the optimal conditions for your specific coupling partners.

Q4: I am attempting a Buchwald-Hartwig amination. What class of ligand should I start with?

A4: The choice of ligand for a Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner.[10] For primary amines, ligands like BrettPhos have been specifically designed and often give good results.[10] For secondary amines, other specialized biaryl phosphine ligands from the Buchwald portfolio are excellent starting points. Using palladium precatalysts that incorporate these ligands can also simplify reaction setup and improve reproducibility.[11]

Q5: Can this sulfonyl chloride participate in other types of cross-coupling reactions?

A5: Yes, aryl sulfonyl chlorides are versatile coupling partners. They have been successfully employed in Negishi (organozinc), and Sonogashira (terminal alkyne) cross-coupling reactions.[12][13][14] The choice of catalyst will vary depending on the specific reaction. For instance, Negishi couplings with sulfonyl chlorides have been shown to proceed smoothly with commercially available palladium catalysts.[12][15]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reagent Preparation and Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a bulky biarylphosphine ligand (e.g., SPhos, 2-5 mol%), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the flask with a septum and thoroughly purge with a high-purity inert gas (argon or nitrogen) for 15-20 minutes.[3]

  • Solvent Addition and Degassing:

    • Add a degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via a syringe.[3] The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition and Reaction:

    • Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol% or a palladacycle precatalyst, 1-2 mol%) to the flask under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination with this compound

This protocol is a general guideline and should be optimized for the specific amine.

  • Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask with a magnetic stir bar, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the appropriate ligand (if not part of the precatalyst).

    • Add the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).

    • Seal the flask and purge with an inert gas (argon or nitrogen).[16]

  • Reagent Addition:

    • Add a degassed aprotic solvent (e.g., toluene or dioxane) via syringe.

    • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Concluding Remarks

The successful coupling of this compound is an achievable goal with careful consideration of the catalyst system and reaction conditions. The challenges presented by its electronic structure can be overcome by moving beyond standard catalyst systems and employing the more advanced, bulky, and electron-rich ligands and precatalysts that have been developed for difficult cross-coupling reactions. This guide provides a foundation for troubleshooting and optimizing these transformations, enabling the synthesis of novel sulfonamide and biaryl structures for applications in medicinal chemistry and materials science.

References

  • Biscoe, M. R., & Fors, B. P. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC, NIH. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society.
  • Dubbaka, S. R., & Vogel, P. (2006). Negishi Cross-Coupling of Sulfonyl Chlorides. Thieme.
  • Dubbaka, S. R., & Vogel, P. (2006). Palladium-catalyzed desulfinylative Negishi C–C bond forming cross-couplings of sulfonyl and organozinc chlorides. ElectronicsAndBooks.
  • Various Authors. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Zhou, G., Ting, P., Aslanian, R., & Piwinski, J. J. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Daugulis, O., & Zaitsev, V. G. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides.
  • Various Authors. (n.d.). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes.
  • Zhou, G., Ting, P., Aslanian, R., & Piwinski, J. J. (2008). A Useful Pd-Catalyzed Negishi Coupling Approach to Benzylic Sulfonamide Derivatives.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.
  • Gair, J. J., Grey, R. L., Giroux, S., & Brodney, M. A. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses.
  • Gair, J. J., Grey, R. L., Giroux, S., & Brodney, M. A. (2025).
  • Various Authors. (2023).
  • Gair, J. J., Grey, R. L., Giroux, S., & Brodney, M. A. (2025). Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes.
  • Zhou, G., Ting, P., Aslanian, R., & Piwinski, J. J. (2008). A Useful Pd-Catalyzed Negishi Coupling Approach to Benzylic Sulfonamide Derivatives.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Various Authors. (2025). Use of base metals in Buchwald-Hartwig coupling. Wordpress.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Tian, Z.-Y., Wang, S.-M., & Zhang, C.-P. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Semantic Scholar.
  • Various Authors. (2025). Palladium-Catalyzed Desulfitative Sonogashira-Hagihara Cross-Couplings of Arenesulfonyl Chlorides and Terminal Alkynes.
  • MySkinRecipes. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. MySkinRecipes.
  • Various Authors. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing.
  • Various Authors. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
  • Various Authors. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
  • Tian, Z.-Y., Wang, S.-M., & Zhang, C.-P. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Various Authors. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE.
  • Wikipedia. (n.d.).
  • Kashani, S. K., Jessiman, J. E., & Vasudevan, A. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Various Authors. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Anderson, K. W., & Buchwald, S. L. (n.d.).
  • Various Authors. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Various Authors. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd..
  • Various Authors. (n.d.).
  • BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.

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Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride, a critical intermediate in pharmaceutical chemistry. Our goal is to help you minimize impurities and maximize yield by understanding the underlying chemical principles of the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared by the chlorosulfonation of 2-fluoroanisole.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, degradation of the product, or mechanical losses during workup.

Possible Causes & Solutions:

  • Incomplete Reaction: The chlorosulfonation of 2-fluoroanisole requires careful control of reaction time and temperature.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the 2-fluoroanisole starting material. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

      • Reagent Stoichiometry: An insufficient amount of the chlorosulfonating agent (commonly chlorosulfonic acid) will lead to incomplete conversion. A modest excess of the chlorosulfonating agent is often employed to drive the reaction to completion.

  • Product Degradation: this compound is susceptible to hydrolysis.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the product to the corresponding sulfonic acid.

      • Controlled Quenching: The reaction is typically quenched by slowly adding the reaction mixture to ice-water. This must be done carefully to dissipate the heat generated and minimize product degradation.

  • Mechanical Losses: The workup procedure can be a source of yield loss.

    • Troubleshooting Steps:

      • Efficient Extraction: After quenching, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions will improve recovery.

      • Careful Solvent Removal: When removing the solvent by rotary evaporation, avoid excessive heat, which can lead to decomposition of the product.

Problem 2: Presence of Isomeric Impurities

Question: My final product is contaminated with isomers. How can I improve the regioselectivity of the chlorosulfonation?

Answer:

The formation of isomeric sulfonyl chlorides is a common challenge in the chlorosulfonation of substituted aromatic compounds. In the case of 2-fluoroanisole, the primary desired product is this compound, but other isomers can form.

Understanding the Directing Effects:

  • The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group.

  • The fluorine atom (-F) is a deactivating but also ortho, para-directing group.

The desired product forms from electrophilic attack at the position para to the methoxy group and meta to the fluorine. However, other isomers can arise from attack at other positions.

Strategies to Enhance Regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable product and can improve regioselectivity. Running the reaction at 0-5 °C is a common starting point.

  • Choice of Chlorosulfonating Agent: While chlorosulfonic acid is widely used, other reagents can offer different selectivity profiles. For instance, sulfuryl chloride in the presence of a Lewis acid catalyst might provide an alternative.

  • Purification: If isomeric impurities are still present, careful purification is necessary.

    • Recrystallization: This is often the most effective method for removing isomeric impurities. A solvent system should be chosen where the desired isomer has lower solubility than the impurities at a given temperature.

    • Column Chromatography: For more challenging separations, silica gel chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a typical starting point.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the chlorosulfonation of 2-fluoroanisole?

In many cases, the reaction is run neat, using an excess of chlorosulfonic acid as both the reagent and the solvent. If a co-solvent is needed, a non-reactive, anhydrous solvent such as dichloromethane or chloroform can be used.

Q2: How can I effectively monitor the progress of the reaction?

TLC is a quick and effective method. A suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v). The starting material (2-fluoroanisole) will have a higher Rf value than the more polar sulfonyl chloride product. HPLC can provide more quantitative information on the conversion.

Q3: What are the best practices for handling and storing this compound?

Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Avoid contact with water and other protic solvents.

Q4: What analytical techniques are recommended for characterizing the final product?

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2-fluoroanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

  • Workup: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Visualizations

Reaction Scheme

Reaction_Scheme 2-Fluoroanisole 2-Fluoroanisole This compound This compound 2-Fluoroanisole->this compound Chlorosulfonic Acid (ClSO3H) 0-5 °C

Caption: Synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn degradation Product Degradation? start->degradation losses Mechanical Losses? start->losses monitor Monitor with TLC/HPLC incomplete_rxn->monitor Yes reagents Check Reagent Stoichiometry incomplete_rxn->reagents Yes anhydrous Ensure Anhydrous Conditions degradation->anhydrous Yes quench Control Quenching Temperature degradation->quench Yes extraction Optimize Extraction losses->extraction Yes solvent_removal Careful Solvent Removal losses->solvent_removal Yes

Caption: Troubleshooting flowchart for low product yield.

Data Summary

ParameterRecommended ConditionRationale
Temperature 0-5 °CImproves regioselectivity and minimizes side reactions.
Reaction Time 2-4 hoursTypically sufficient for complete conversion; monitor by TLC/HPLC.
Quenching Slow addition to ice-waterControls exotherm and minimizes hydrolysis of the product.
Purification Recrystallization or Column ChromatographyEffective for removing isomeric and other impurities.

References

  • Synthesis of this compound: While a specific, open-access, step-by-step protocol from a peer-reviewed journal for this exact compound is not readily available through general searches, the general procedure for chlorosulfonation of activated aromatic rings is well-established in standard organic chemistry textbooks and literature.
  • General Chlorosulfonation Procedures: For an overview of chlorosulfonation reactions, please refer to comprehensive organic chemistry resources such as March's Advanced Organic Chemistry.
  • Handling of Sulfonyl Chlorides: Safety data sheets (SDS) for similar compounds provide crucial handling and storage information. For example, the SDS for tosyl chloride from major chemical suppliers like Sigma-Aldrich or TCI Chemicals can offer valuable guidance.

Validation & Comparative

A Comparative Guide to the NMR Characterization of Sulfonamides from 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of sulfonamides derived from 3-fluoro-4-methoxybenzenesulfonyl chloride. Tailored for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization. We will compare NMR with other common analytical techniques and provide detailed, field-proven protocols for synthesis and analysis.

Introduction: The Unambiguous Power of NMR in Sulfonamide Characterization

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The synthesis of novel sulfonamide derivatives, often starting from versatile building blocks like this compound, is a common strategy in drug discovery.[3] Following synthesis, unambiguous structural confirmation is paramount. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard, offering unparalleled detail regarding the molecular framework and atom connectivity.

This guide will demonstrate the definitive role of ¹H and ¹³C NMR in characterizing the unique spectral features of sulfonamides synthesized from this compound, highlighting the influence of the fluorine, methoxy, and sulfonamide moieties on the resulting spectra.

General Synthesis Pathway

The most common and effective method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[4][5] The this compound core provides a distinct substitution pattern that translates to a unique NMR fingerprint in the final product.

cluster_reactants Reactants cluster_product Product sulfonyl_chloride 3-Fluoro-4-methoxy- benzenesulfonyl chloride reagents + Base (e.g., Pyridine, TEA) + Solvent (e.g., DCM) sulfonyl_chloride->reagents amine Primary or Secondary Amine (R-NH-R') amine->reagents sulfonamide Target Sulfonamide reagents->sulfonamide Nucleophilic Substitution

Caption: General reaction scheme for sulfonamide synthesis.

A Head-to-Head Comparison: NMR vs. Alternative Spectroscopic Techniques

While NMR is the most powerful tool for complete structural elucidation, other techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide complementary and often essential data. The choice of technique depends on the information required.

Technique Underlying Principle Information Obtained Strengths for this Application Limitations for this Application
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6]Precise 3D structure, atom connectivity, stereochemistry, and electronic environment.[7]Unambiguously confirms isomeric structure, identifies specific proton and carbon environments, and quantifies through-bond and through-space couplings (e.g., J-F).Relatively lower sensitivity compared to MS; requires slightly larger sample amounts.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.[7]Molecular weight, elemental composition (High-Res MS), and fragmentation patterns.Confirms successful synthesis by providing the exact molecular weight. High sensitivity is excellent for trace analysis.Does not provide information on atom connectivity; cannot distinguish between isomers (e.g., regioisomers of the fluoro and methoxy groups).
Infrared (IR) Spectroscopy Absorption of infrared radiation, causing molecular bonds to vibrate at specific frequencies.[8]Presence of specific functional groups.Quickly confirms the presence of key functional groups: two strong S=O stretching bands (approx. 1340-1315 cm⁻¹ and 1180-1145 cm⁻¹) and the N-H stretch (approx. 3350-3140 cm⁻¹) if a primary or secondary amine was used.[1][9]Provides limited information on the overall molecular skeleton; the "fingerprint region" can be complex and is mainly used for comparison with a known standard.[8]

The Decisive Data: Interpreting NMR Spectra

The key to characterizing these molecules lies in understanding the predictable patterns in their NMR spectra. The substitution on the benzene ring creates a distinct set of signals.

¹H NMR Spectroscopy: A Proton's Perspective

The aromatic region is the most diagnostic. The protons on the phenyl ring are influenced by the electron-donating methoxy group, the electron-withdrawing sulfonyl group, and coupling to the fluorine atom.

  • Aromatic Protons (δ 6.5-8.0 ppm): Expect three distinct signals for the aromatic protons. The fluorine atom will cause doublet or doublet of doublets splitting patterns. The precise chemical shifts are highly dependent on the electronic environment.[10]

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.

  • Sulfonamide Proton (-SO₂NH-): If a primary or secondary amine was used, this proton appears as a broad singlet. Its chemical shift is highly variable (δ 8.0-11.0 ppm) and solvent-dependent. It is often clearly visible in DMSO-d₆ but may be broadened or exchange with trace water in CDCl₃.[9]

  • Amine Moiety Protons: The signals for the R-groups attached to the nitrogen will appear in their expected regions, often showing coupling to the sulfonamide proton if it is not exchanging.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR provides a map of the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom. Crucially, it reveals carbon-fluorine couplings (J-F), which are invaluable for definitive assignments.

  • Aromatic Carbons (δ 110-165 ppm): The spectrum will show six distinct aromatic carbon signals.

    • C-F Carbon: This carbon will exhibit a large one-bond coupling constant (¹J-CF) of approximately 240-260 Hz, appearing as a doublet.

    • Carbons Ortho and Meta to Fluorine: These carbons will show smaller two-bond (²J-CF) and three-bond (³J-CF) couplings, respectively.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Amine Moiety Carbons: Signals corresponding to the carbons of the appended amine will appear in their characteristic regions.

Field-Proven Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-fluoro-4-methoxybenzenesulfonamide

This protocol provides a reliable method for synthesizing a representative sulfonamide for characterization.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (or pyridine) to the solution.

  • Slowly add benzylamine dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the sulfonyl chloride is consumed.

  • Quench the reaction with 1M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: NMR Sample Preparation and Analysis

This workflow ensures high-quality data for structural elucidation.

start Synthesized & Purified Sulfonamide prep Weigh 5-10 mg of sample. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). Transfer to NMR tube. start->prep instrument Insert sample into NMR Spectrometer. Lock, Tune, and Shim. prep->instrument one_d Acquire 1D Spectra: - ¹H NMR - ¹³C{¹H} NMR instrument->one_d process Process Data: - Fourier Transform - Phase Correction - Baseline Correction - Integration (¹H) - Peak Picking one_d->process two_d If structure is complex or assignments are ambiguous, acquire 2D Spectra: - COSY (H-H) - HSQC (C-H) process->two_d Ambiguity? elucidate Structural Elucidation: Assign all signals and confirm proposed structure. process->elucidate two_d->elucidate end Final Structure Confirmed elucidate->end

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

For the definitive characterization of sulfonamides derived from this compound, NMR spectroscopy is an indispensable and authoritative tool. It provides a complete picture of the molecular structure with a level of detail that cannot be achieved by other common analytical techniques alone. While MS and IR are valuable for confirming molecular weight and the presence of key functional groups, only NMR can resolve the fine details of isomerism, connectivity, and the subtle electronic effects imparted by the fluoro and methoxy substituents. By following the robust protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of their novel sulfonamide compounds.

References

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Link

  • Roy, A., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-218. Link

  • The Royal Society of Chemistry. (n.d.). Supporting information. Link

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Link

  • Harmata, M., & Hong, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Link

  • Gowda, B. T., & Kumar, K. L. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Link

  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Link

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Link

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Link

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Link

  • BLD Pharm. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Link

  • SpectraBase. (n.d.). 4-FLUORO-N-(5-METHYL-1H-1,2,4-TRIAZOL-3-YL-BENZENESULFONAMIDE - [13C NMR]. Link

  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. Link

  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Link

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Link

  • Patsnap. (2024). NMR vs IR Spectroscopy: Determine Functional Groups. Link

  • Sigma-Aldrich. (n.d.). This compound 97%. Link

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A Senior Application Scientist's Guide: 3-Fluoro-4-methoxybenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Archetype—Selecting the Optimal Reagent for Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents including antibacterial, antiviral, and anticancer drugs.[1][2] The synthesis of this critical moiety is most commonly achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. For decades, p-toluenesulfonyl chloride (TsCl), has been the workhorse reagent for this transformation—a reliable, cost-effective, and well-understood building block.[3] Its utility in both sulfonamide formation and as a protecting group for alcohols and amines is extensively documented.[1]

However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles demands a more nuanced approach to molecular design. This has led to the exploration of alternative reagents that can impart specific, advantageous properties to the final sulfonamide product. One such reagent is 3-fluoro-4-methoxybenzenesulfonyl chloride.

This in-depth technical guide provides a comparative analysis of the classic reagent, TsCl, and the specialized, fluorine-containing alternative, this compound. We will dissect their physicochemical properties, evaluate their reactivity in sulfonamide synthesis, provide actionable experimental protocols, and discuss the profound impact the choice of reagent has on the biological and pharmacological properties of the resulting sulfonamides. This guide is intended for researchers, scientists, and drug development professionals seeking to make a rational, data-driven selection of the optimal sulfonylating agent for their specific research objectives.

Section 1: Physicochemical Properties and Electronic Effects of the Reagents

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the substituents on the aromatic ring.[4] A direct comparison of the properties of TsCl and this compound reveals key differences that foreshadow their synthetic performance.

Propertyp-Toluenesulfonyl Chloride (TsCl) This compound
Molecular Formula C₇H₇ClO₂S[5]C₇H₆ClFO₃S[6]
Molecular Weight 190.65 g/mol [5]224.64 g/mol [6]
Appearance White solid[5]Powder[7]
Melting Point 65-69 °C[5][8]77-81 °C[7]
Key Substituents 4-methyl (-CH₃)3-fluoro (-F), 4-methoxy (-OCH₃)

The seemingly subtle differences in substitution patterns have significant electronic consequences:

  • p-Toluenesulfonyl Chloride (TsCl): The methyl group at the para position is a weak electron-donating group (EDG) through hyperconjugation. This slightly reduces the electrophilicity of the sulfonyl sulfur atom compared to unsubstituted benzenesulfonyl chloride.

  • This compound: This reagent presents a more complex electronic profile.

    • The methoxy group at the para position is a strong electron-donating group via resonance (+R effect) but is also weakly electron-withdrawing inductively (-I effect). The resonance effect typically dominates.

    • The fluoro group at the meta position to the sulfonyl chloride (and ortho to the methoxy group) is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect).

The net result for this compound is a significant increase in the electrophilicity of the sulfur atom. The potent inductive pull of the fluorine atom, ortho to the sulfonyl group's point of attachment, outweighs the donating effect of the methoxy group. This heightened electrophilicity is the primary driver of its altered reactivity profile compared to TsCl.

Section 2: Reactivity and Mechanistic Considerations

The synthesis of a sulfonamide proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5]

Caption: General mechanism for sulfonamide formation.

Causality Behind Experimental Choices:

  • Increased Reactivity of this compound: Due to the enhanced electrophilicity of its sulfur center, this compound is expected to react more rapidly with amines than TsCl. This can be particularly advantageous when working with less nucleophilic amines (e.g., anilines with electron-withdrawing groups), where reactions with TsCl might be sluggish or require harsh conditions.

  • Reaction Conditions: The higher reactivity may allow for milder reaction conditions, such as lower temperatures or shorter reaction times, potentially improving the functional group tolerance and reducing the formation of byproducts.

  • Hydrolytic Stability: A potential trade-off for increased reactivity is decreased stability. All sulfonyl chlorides are susceptible to hydrolysis, a competing reaction in the presence of water.[9] The more electrophilic this compound may be more prone to hydrolysis than TsCl, necessitating the use of anhydrous solvents and careful handling.

Section 3: Experimental Protocols & Performance

The following protocols are provided as self-validating systems. The choice of base and solvent is critical for reaction success. Pyridine often serves as both a base and a solvent, while triethylamine is commonly used in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10][11]

Protocol 1: General Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride (TsCl)
  • Preparation: To a solution of the amine (1.0 eq.) in anhydrous pyridine (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice and 1M HCl. Stir until the precipitate fully forms.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Synthesis of a Sulfonamide using this compound
  • Preparation: To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask, cool the mixture to 0 °C.

  • Reagent Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 20 minutes. The slight excess is minimized to account for potential hydrolysis.

  • Reaction: Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction progress closely by TLC due to the expected higher reaction rate.

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Sulfonyl Chloride (TsCl or Substituted) B->C D Stir & Monitor (TLC) C->D E Aqueous Work-up (Quench, Wash) D->E F Isolate Crude Product (Filter / Evaporate) E->F G Purify (Recrystallization / Chromatography) F->G

Caption: A generalized workflow for sulfonamide synthesis.

Comparative Performance Data (Synthesized from Literature)

Direct, side-by-side comparative studies are scarce. However, we can infer performance based on published examples and fundamental reactivity principles.

Amine SubstrateReagentTypical ConditionsTypical YieldReferences
Benzylamine TsClPyridine, RT, 4h>90%[12]
Aniline TsClPyridine, RT, 12h85-95%[12]
Dibutylamine Benzenesulfonyl Chloride1M NaOH (aq.), RT94%[13][14]
Various Amines TsClCrosslinked poly(4-vinylpyridine), CH₂Cl₂, RT82-96%[15]
Less Nucleophilic Anilines Strongly Electrophilic Arylsulfonyl ChloridesCH₂Cl₂, 0 °CGood yields, but competing side reactions[10]
Benzylamine (Predicted) 3-Fluoro-4-methoxy- benzenesulfonyl chlorideEt₃N, DCM, 0 °C, 1-2h>90%Predicted

The data suggests that while TsCl is highly effective for a range of nucleophilic amines, more electrophilic sulfonyl chlorides are required for challenging substrates.[10] It is reasonable to predict that this compound would provide high yields under milder conditions or in shorter reaction times than TsCl, particularly with less reactive amines.

Section 4: Impact on Final Product Properties and Applications

The choice between these two reagents extends far beyond reaction kinetics; it fundamentally alters the properties of the resulting sulfonamide, a critical consideration in drug design.

  • Sulfonamides from TsCl: The resulting N-tosyl sulfonamides are classic structures. The tosyl group is relatively lipophilic and can be used as a protecting group, though its removal can require harsh conditions. Its primary role in many final drug compounds is as a stable, well-understood scaffold.

  • Sulfonamides from this compound: The incorporation of fluorine and methoxy substituents offers several strategic advantages in medicinal chemistry.

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[16] Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can significantly increase a drug's half-life.

    • Binding Affinity: Fluorine's high electronegativity can alter the pKa of nearby functional groups and enable favorable electrostatic interactions (e.g., with amide backbones in a protein's active site), potentially increasing binding affinity and potency.[16][17]

    • Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is crucial for controlling its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.[16]

    • Conformational Control: The methoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the preferred conformation of the molecule, which may be critical for optimal interaction with a biological target.

Logical Relationships Reagent Choice of Sulfonyl Chloride TsCl p-Toluenesulfonyl Chloride (TsCl) Reagent->TsCl FMSC 3-Fluoro-4-methoxy- benzenesulfonyl Chloride Reagent->FMSC Substituents Resulting Substituents TsCl->Substituents FMSC->Substituents Tosyl Tosyl Group (-C₆H₄-CH₃) Substituents->Tosyl FMS 3-Fluoro-4-methoxy- -phenyl Group Substituents->FMS Properties Modified Physicochemical & Pharmacokinetic Properties Tosyl->Properties FMS->Properties Classic Classic Scaffold, Standard Lipophilicity Properties->Classic Enhanced Increased Metabolic Stability Modulated Lipophilicity Altered Binding Interactions Properties->Enhanced Application Application in Drug Design Classic->Application Enhanced->Application Standard Standard Drug Scaffolds, Protecting Group Chemistry Application->Standard Novel Design of Novel Drug Candidates with Optimized ADME Properties Application->Novel

Caption: Impact of reagent choice on final compound properties.

Conclusion and Recommendations

Both p-toluenesulfonyl chloride and this compound are effective reagents for sulfonamide synthesis, but they serve distinct strategic purposes. The choice is not merely one of reactivity, but of intent in the design of the final molecule.

Featurep-Toluenesulfonyl Chloride (TsCl) This compound
Reactivity Robust, reliable, moderate reactivity.High reactivity, suitable for less nucleophilic amines.
Cost & Availability Inexpensive and widely available.[3]More expensive, specialized reagent.
Resulting Sulfonamide Classic tosylamide scaffold.Fluorinated, methoxylated scaffold.
Primary Application Routine synthesis, protecting group chemistry, established scaffolds.Medicinal chemistry, lead optimization, enhancing ADME properties.

Recommendations for Selection:

  • Choose p-Toluenesulfonyl Chloride (TsCl) when:

    • Performing routine or large-scale synthesis of standard sulfonamides.

    • The tosyl group is intended for use as a protecting group.

    • Cost is a primary consideration.

    • Working with highly nucleophilic amines where the robust, moderate reactivity of TsCl is sufficient.

  • Choose this compound when:

    • The goal is to synthesize novel drug candidates for lead optimization.

    • You are intentionally seeking to improve metabolic stability, modulate lipophilicity, or enhance the binding affinity of the final compound.

    • The amine substrate is weakly nucleophilic and requires a more reactive sulfonylating agent for efficient conversion.

By understanding the fundamental differences in reactivity and the downstream consequences of substituent effects, researchers can move beyond a one-size-fits-all approach and strategically select the sulfonyl chloride that best aligns with the ultimate goals of their synthetic and medicinal chemistry programs.

References

  • Vertex AI Search. p-TOLUENESULFONYL CHLORIDE.
  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.
  • ChemBK. (2024, April 9). P-toluene Sulphonyl chloride.
  • PMC - NIH. (n.d.).
  • PubChem. (2026, January 3). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). The Indispensable Role of p-Toluenesulfonyl Chloride in Modern Medicinal Chemistry.
  • PubChem. (n.d.). 4-Toluenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • ResearchGate. (2025, August 6).
  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide.
  • ResearchGate. (2025, August 6). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • Taylor & Francis Online. (n.d.).
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzenesulfonyl chloride.
  • ResearchGate. (n.d.). Fluorine-containing sulfonamides is used for inhibition of carbonic anhydrase.
  • Scilit. (n.d.).
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.
  • JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test.
  • ResearchGate. (2025, August 8). (PDF) Biological activities of sulfonamides.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • PubMed. (2013, October 24).
  • ResearchGate. (n.d.). Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides | Request PDF.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride | 3907-15-1.
  • ResearchGate. (2025, August 10). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities | Request PDF.
  • Wiley Online Library. (n.d.).
  • MySkinRecipes. (n.d.). 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Fluorine in Sulfonylation Reactions

Benzenesulfonyl chlorides are cornerstone reagents in modern organic synthesis and medicinal chemistry. Their primary utility lies in the construction of sulfonamides and sulfonate esters—motifs prevalent in a vast array of pharmaceuticals and functional materials.[1] The reactivity of the sulfonyl chloride moiety is paramount to the success of these transformations. A common strategy to modulate this reactivity is the introduction of substituents onto the benzene ring.

Among these, fluorine holds a unique position. Its introduction can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] This guide provides an in-depth comparison of the reactivity between fluorinated and non-fluorinated benzenesulfonyl chlorides, grounded in electronic principles and supported by experimental data. We will explore the causality behind their differing performance and provide a practical framework for researchers to select the optimal reagent for their synthetic goals.

The Decisive Factor: Unpacking the Electronic Effects of Fluorine

The reactivity of a benzenesulfonyl chloride is dictated by the electrophilicity of the sulfur atom. The more electron-deficient the sulfur center, the more susceptible it is to nucleophilic attack. The introduction of a fluorine atom onto the aromatic ring influences this electrophilicity through a combination of two opposing electronic effects:

  • The Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework. This effect propagates through the benzene ring, drawing electron density away from the sulfonyl group and significantly increasing the partial positive charge (δ+) on the sulfur atom.

  • The Resonance Effect (+M): The lone pair electrons on the fluorine atom can be delocalized into the aromatic pi (π) system. This electron-donating effect partially counteracts the inductive withdrawal.

For halogens, the inductive effect is overwhelmingly dominant over the resonance effect.[3] Consequently, a fluorine substituent functions as a net electron-withdrawing group, enhancing the electrophilicity of the sulfonyl chloride. This leads to a clear and predictable increase in reaction rates with nucleophiles compared to the non-fluorinated parent compound.[4]

Experimental Framework: A Head-to-Head Comparison in Sulfonamide Synthesis

To empirically validate the theoretical principles, we can design a straightforward comparative experiment: the synthesis of a sulfonamide from an amine. The reaction of a primary or secondary amine with a sulfonyl chloride is a robust and widely used transformation, often referred to as the Hinsberg test when used for amine characterization.[5]

The underlying mechanism is a nucleophilic substitution at the sulfur center. The amine's lone pair attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the HCl byproduct.[6]

Mechanism of Sulfonamide Formation.
Detailed Experimental Protocol

This protocol outlines a parallel synthesis to directly compare the reactivity of benzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride with benzylamine.

Materials and Reagents:

  • Benzenesulfonyl chloride (≥98%)[7]

  • 4-Fluorobenzenesulfonyl chloride (≥98%)[8][9]

  • Benzylamine (≥99%)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

G cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A Dissolve Benzylamine (1.0 eq) & Pyridine (1.2 eq) in DCM B Cool solution to 0°C (ice bath) A->B C Prepare two reaction flasks (Flask 1 & Flask 2) B->C D1 Flask 1: Add Benzenesulfonyl Chloride (1.05 eq) dropwise C->D1 D2 Flask 2: Add 4-Fluorobenzenesulfonyl Chloride (1.05 eq) dropwise C->D2 E Allow both to warm to RT Stir for 2-4 hours D1->E D2->E F Monitor progress by TLC (disappearance of benzylamine) E->F G Dilute with DCM F->G Upon Completion H Wash sequentially: 1M HCl, H₂O, sat. NaHCO₃, Brine G->H I Dry organic layer (MgSO₄) H->I J Filter and concentrate (rotary evaporator) I->J K Purify crude product (Recrystallization or Chromatography) J->K

Experimental Workflow for Comparative Sulfonylation.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve benzylamine (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool both solutions to 0 °C using an ice bath with gentle stirring.

  • Addition of Sulfonyl Chloride:

    • To Flask 1, add benzenesulfonyl chloride (1.05 eq) dropwise over 10 minutes.

    • To Flask 2, add 4-fluorobenzenesulfonyl chloride (1.05 eq) dropwise over 10 minutes.

  • Reaction: Allow both reaction mixtures to slowly warm to room temperature and stir.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the benzylamine starting material. Note the time required for each reaction.

  • Workup: Upon completion, dilute each reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[6]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude sulfonamide by recrystallization or flash column chromatography to obtain the pure product. Calculate the isolated yield for each reaction.

Anticipated Results and Data Summary

Based on the established principles of physical organic chemistry, the electron-withdrawing fluorine atom in the para position will accelerate the rate of nucleophilic attack. This leads to a faster reaction time and potentially a cleaner reaction profile for the fluorinated analogue.

ParameterBenzenesulfonyl Chloride4-Fluorobenzenesulfonyl ChlorideRationale
Reactivity ModerateHighThe -I effect of fluorine increases the electrophilicity of the sulfur atom.
Typical Reaction Time 2 - 4 hours1 - 2 hoursIncreased electrophilicity leads to a lower activation energy for the reaction.
Isolated Yield (%) Good (e.g., 85-95%)Excellent (e.g., 90-99%)Faster, more efficient reaction can lead to fewer side products and higher yields.
Key Advantage Lower Cost, Readily AvailableHigher Reactivity, Faster ThroughputThe choice depends on balancing cost versus performance requirements.

Note: The values presented are representative and can vary based on specific reaction conditions, scale, and the nature of the amine nucleophile.

Conclusion: Strategic Selection of Sulfonylating Agents

The evidence is clear: fluorinated benzenesulfonyl chlorides are more reactive electrophiles than their non-fluorinated counterparts. This enhanced reactivity is a direct consequence of the potent electron-withdrawing inductive effect of the fluorine atom, which renders the sulfur center more susceptible to nucleophilic attack.[4]

For the drug development professional and research scientist, this has direct practical implications:

  • Accelerated Reactions: When working with less reactive amines or when rapid synthesis is critical, a fluorinated benzenesulfonyl chloride is the superior choice.

  • Mild Conditions: The increased reactivity may allow reactions to proceed under milder conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.

  • Predictive Power: The Hammett equation quantitatively correlates reaction rates with substituent constants, providing a predictive framework for how different electron-withdrawing or -donating groups will impact reactivity.[4]

While non-fluorinated benzenesulfonyl chloride remains a cost-effective and highly useful reagent, its fluorinated analogues provide a powerful tool for overcoming challenging synthetic steps and optimizing reaction efficiency. The strategic choice between these reagents, informed by an understanding of their fundamental reactivity, is a key element of sophisticated synthetic design.

References
  • Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing)
  • Title: A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides Source: Benchchem URL
  • Title: Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Isopropylbenzenesulfonyl Chloride Source: Benchchem URL
  • Title: Sulfonyl Chloride Kinetics. Part 11.
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Kinetics of the Friedel-Crafts Sulfonylation of Benzene, Chlorobenzene and Toluene with Aluminum Chloride as Catalyst and Benzenesulfonyl Chloride as Solvent Source: Journal of the American Chemical Society URL
  • Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: ResearchGate URL
  • Title: Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride Source: Benchchem URL
  • Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: PubMed Central URL
  • Title: Amines to Sulfonamides: The Hinsberg Test Source: JoVE URL
  • Title: Synthesis of some new aryl sulfonyl derivatives and study of their biological activity Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Comparative Analysis of Fluorinated vs.
  • Title: Benzenesulfonyl chloride - Wikipedia Source: Wikipedia URL
  • Title: The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Source: PMC - PubMed Central URL
  • Title: 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 Source: PubChem URL
  • Title: 4-Fluorobenzenesulfonyl chloride 98 349-88-2 Source: Sigma-Aldrich URL
  • Title: Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 Source: PubChem URL

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advantages of using 3-Fluoro-4-methoxybenzenesulfonyl chloride over other sulfonylating agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within the demanding landscape of drug discovery and development, the choice of reagents is a critical determinant of success. Sulfonamides are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The selection of the appropriate sulfonylating agent is therefore not merely a tactical choice, but a strategic one that can profoundly impact reaction efficiency, product stability, and ultimately, the biological properties of the final molecule. This guide provides an in-depth comparison of 3-Fluoro-4-methoxybenzenesulfonyl chloride with other commonly employed sulfonylating agents, offering insights into its unique advantages, supported by experimental principles and data.

The Sulfonylating Agent's Role: More Than Just a Leaving Group

Sulfonylating agents are instrumental in converting amines and alcohols into sulfonamides and sulfonate esters, respectively. This transformation is fundamental for several reasons:

  • Bioisosteric Replacement: The sulfonamide group is a well-established bioisostere for amides and other functional groups, offering improved metabolic stability and pharmacokinetic profiles.

  • Protecting Group Chemistry: The sulfonyl group can serve as a robust protecting group for amines, with varying degrees of stability and cleavage conditions depending on the substitution pattern.

  • Modulation of Physicochemical Properties: The introduction of a sulfonyl group can significantly alter the solubility, lipophilicity, and electronic properties of a molecule, which is a key strategy in drug design.

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.

A Comparative Analysis of Common Sulfonylating Agents

To fully appreciate the advantages of this compound, it is essential to compare it with other workhorses in the synthetic chemist's toolbox: tosyl chloride (TsCl), mesyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).

Sulfonylating Agent Structure Key Characteristics Advantages Disadvantages
Tosyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClThe industry standard, widely used and well-understood.Readily available, relatively inexpensive, and forms crystalline derivatives that are easy to purify.The resulting tosylamides can be difficult to cleave.
Mesyl Chloride (MsCl) CH₃SO₂ClA simple, small alkylsulfonyl chloride.High reactivity, and the small size of the mesyl group can be advantageous in sterically hindered systems.The resulting mesylamides are generally very stable and require harsh conditions for cleavage.
2-Nitrobenzenesulfonyl Chloride (NsCl) o-NO₂C₆H₄SO₂ClFeatures a strongly electron-withdrawing nitro group.The resulting nosylamides are readily cleaved under mild nucleophilic conditions (e.g., thiophenol).The nitro group can be incompatible with certain functionalities and reaction conditions.
This compound 3-F, 4-CH₃OC₆H₃SO₂ClA uniquely substituted aromatic sulfonyl chloride.Offers a tunable reactivity profile, enhanced metabolic stability of the resulting sulfonamides, and a fluorine atom for potential ¹⁹F NMR studies and unique biological interactions. The methoxy group can influence solubility and provides a potential site for further modification.May be more expensive and less readily available than TsCl or MsCl.

The Unique Advantages of this compound

The strategic placement of both a fluorine and a methoxy group on the benzenesulfonyl chloride ring bestows a unique combination of properties that can be leveraged to great effect in complex syntheses.

Fine-Tuned Reactivity

The reactivity of this compound is a delicate balance of the electronic effects of its substituents. The fluorine atom at the meta-position is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl group, enhancing its reactivity. Conversely, the methoxy group at the para-position is electron-donating through resonance, which can temper this reactivity. This interplay allows for a more nuanced control over the sulfonylation reaction compared to agents with either strongly activating or deactivating groups.

This "Goldilocks" reactivity can be particularly advantageous when dealing with sensitive substrates or when chemoselectivity is a concern. It is reactive enough to proceed efficiently under mild conditions but not so reactive as to cause unwanted side reactions.

Enhanced Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy for improving metabolic stability. The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profiles. Sulfonamides derived from this compound carry this fluorine "tag," potentially imparting these desirable properties to the final molecule.

A Handle for Further Functionalization and Analysis

The fluorine atom also serves as a valuable analytical handle. ¹⁹F NMR spectroscopy is a powerful tool for monitoring reaction progress and characterizing products, offering a clean spectral window with high sensitivity. Furthermore, the methoxy group can be a site for further chemical modification, such as O-demethylation to reveal a phenol, providing a route for late-stage diversification of a lead compound.

Experimental Section: A Protocol for the Sulfonylation of a Primary Amine

This protocol provides a general procedure for the synthesis of a sulfonamide using this compound.

Materials:

  • Primary amine (e.g., aniline)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Sulfonylation Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Workup & Purification amine_sol Dissolve Amine in DCM add_base Add Triethylamine amine_sol->add_base cool Cool to 0°C add_base->cool add_sulfonyl Add 3-Fluoro-4-methoxy- benzenesulfonyl chloride cool->add_sulfonyl stir Stir at 0°C then RT add_sulfonyl->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench wash Aqueous Washes quench->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Fluoro-4-methoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control over the purity of synthetic intermediates is not merely a matter of good practice; it is a cornerstone of reproducible research and the ultimate safety and efficacy of therapeutic agents. 3-Fluoro-4-methoxybenzenesulfonyl chloride and its derivatives are valuable building blocks in medicinal chemistry, frequently employed in the synthesis of a wide array of pharmacologically active compounds. Their inherent reactivity, a boon for synthesis, also presents a significant challenge in ensuring their purity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of these critical intermediates, grounded in scientific principles and practical, field-proven insights.

The Synthetic Landscape and the Genesis of Impurities

The most common and industrially scalable route to this compound is the direct chlorosulfonation of 2-fluoroanisole.[1] This electrophilic aromatic substitution, while efficient, is not without its complexities. Understanding the potential side reactions is paramount to developing a robust purity assessment strategy.

2-Fluoroanisole 2-Fluoroanisole This compound This compound 2-Fluoroanisole->this compound Chlorosulfonation Isomeric Impurities Isomeric Impurities 2-Fluoroanisole->Isomeric Impurities Side Reaction Starting Material Starting Material 2-Fluoroanisole->Starting Material Incomplete Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->this compound Sulfone Byproduct Sulfone Byproduct This compound->Sulfone Byproduct Side Reaction Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Degradation

Figure 1: Synthetic route and potential impurity sources.

Common Impurities to Anticipate:

  • Isomeric Sulfonyl Chlorides: The directing effects of the fluorine and methoxy groups on the aromatic ring can lead to the formation of small quantities of other isomers.

  • Diaryl Sulfones: A common side product in chlorosulfonation reactions is the formation of a diaryl sulfone, where two aryl groups are linked by a sulfonyl bridge.[1]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of residual 2-fluoroanisole.

  • Hydrolysis Product (Sulfonic Acid): Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of the corresponding sulfonic acid, which can significantly impact downstream reactions.

A Comparative Analysis of Purity Assessment Techniques

No single analytical technique is universally superior; a multi-pronged approach is often necessary for a comprehensive purity profile. The choice of method should be guided by the specific information required, from qualitative confirmation to precise quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. It provides detailed information about the chemical environment of each nucleus, allowing for the unambiguous identification of the desired product and the characterization of impurities.

Expertise in Practice: The power of NMR lies in its quantitative nature (qNMR) when an internal standard of known purity and concentration is used. This allows for a direct and accurate determination of the absolute purity of the sulfonyl chloride without the need for a reference standard of the analyte itself.

Self-Validation: The integration of proton signals corresponding to the analyte and a certified internal standard provides a self-validating system for purity determination.

Technique Principle Information Gained Advantages Limitations
¹H NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, identification of impurities, quantitative analysis (qNMR)Non-destructive, provides detailed structural information, quantitative.Lower sensitivity compared to chromatographic methods, potential for signal overlap.
¹³C NMR Nuclear spin transitions of the ¹³C isotopeConfirmation of carbon skeleton, detection of isomeric impuritiesProvides complementary structural information to ¹H NMR.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
¹⁹F NMR Nuclear spin transitions of the ¹⁹F isotopeConfirmation of fluorine incorporation, detection of fluorine-containing impuritiesHigh sensitivity, large chemical shift dispersion.Requires a spectrometer equipped for fluorine detection.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard should have signals that do not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).

    • Cap the NMR tube and gently agitate until the sample and standard are fully dissolved.

  • Instrumental Parameters (400 MHz):

    • Pulse Program: A standard 30° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Acquisition Time: 3-4 seconds.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Interpreting the ¹H NMR Spectrum of this compound:

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F coupling.

  • Methoxy Protons: A singlet around 3.9-4.0 ppm corresponding to the -OCH₃ group.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a powerful technique for separating and quantifying the components of a mixture. For sulfonyl chlorides, reverse-phase HPLC is the most common modality.

Expertise in Practice: The inherent reactivity of sulfonyl chlorides with protic solvents, often used in reverse-phase HPLC, can be a significant challenge. Method development should focus on minimizing on-column degradation by using aprotic mobile phase modifiers or by derivatizing the sulfonyl chloride to a more stable sulfonamide prior to analysis.

Self-Validation: The use of a photodiode array (PDA) or diode array detector (DAD) allows for the acquisition of UV spectra for each peak, which can be compared to a reference standard to confirm peak identity and purity.

Technique Principle Information Gained Advantages Limitations
RP-HPLC-UV/PDA Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Purity assessment, quantification of impurities, method validation.High resolution, high sensitivity, well-established for purity analysis.Potential for on-column degradation of sulfonyl chlorides, requires a reference standard for quantification.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

    Note: For more accurate quantification, a calibration curve should be prepared using a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be thermally labile, GC-MS can be employed, often after derivatization, to identify and quantify volatile impurities.

Expertise in Practice: Direct injection of sulfonyl chlorides can lead to degradation in the hot injector port. A common and effective strategy is to derivatize the sulfonyl chloride with an amine (e.g., diethylamine) to form a more stable and less reactive sulfonamide. This also allows for the simultaneous analysis of any unreacted starting amine from a previous synthetic step.

Self-Validation: The mass spectrum of each eluting peak provides a unique fragmentation pattern, or "fingerprint," which can be compared to a library of known spectra (e.g., NIST) for confident identification of impurities.

Technique Principle Information Gained Advantages Limitations
GC-MS Separation based on volatility and polarity, followed by mass-based detection.Identification of volatile impurities, residual solvents, and byproducts.High sensitivity and specificity, excellent for identifying unknown impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization:

    • Dissolve approximately 1-2 mg of the synthesized sulfonyl chloride in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add a 1.2 molar excess of a secondary amine (e.g., diethylamine) and stir at room temperature for 30 minutes.

    • Wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with water to remove excess amine and salts.

    • Dry the organic layer over anhydrous sodium sulfate and use the resulting solution for GC-MS analysis.

  • GC-MS Parameters:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized 3-fluoro-4-methoxybenzenesulfonamide.

    • Identify impurity peaks by comparing their mass spectra with a library database.

    • Estimate the relative purity by comparing the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not a primary tool for quantitative purity assessment, it is invaluable for confirming the presence of the desired sulfonyl chloride group and the absence of certain impurities.

Expertise in Practice: The characteristic strong and sharp absorption bands for the asymmetric and symmetric stretching of the S=O bonds are a clear indicator of the sulfonyl chloride functionality. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) can be a quick check for the absence of the sulfonic acid hydrolysis product.

Self-Validation: The presence of the expected characteristic absorption bands provides a quick and reliable confirmation of the successful synthesis of the target functional group.

Characteristic FTIR Absorptions for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
S=O Asymmetric Stretch1370 - 1390
S=O Symmetric Stretch1170 - 1190
S-Cl Stretch550 - 650
C-F Stretch1000 - 1400
C-O Stretch (Aryl Ether)1230 - 1270

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Comparative Data Summary

The following table provides a hypothetical, yet realistic, comparison of the purity assessment of a synthesized batch of this compound using the described techniques.

Analytical Technique Purity (%) Detected Impurities Remarks
qNMR 97.5Isomeric sulfonyl chloride (0.8%), Diaryl sulfone (1.2%), Unreacted 2-fluoroanisole (0.5%)Provides absolute purity against an internal standard. Allows for the identification and quantification of structurally similar impurities.
HPLC-UV 98.2 (Area %)Two minor peaks with different retention times.Area percent purity can be misleading if impurities have different UV responses. Co-elution of impurities is possible.
GC-MS (derivatized) 99.1 (Area %)Residual solvent (DCM, 0.2%), Unreacted 2-fluoroanisole (0.7%)Excellent for volatile impurities. Does not detect non-volatile impurities like the sulfonic acid or diaryl sulfone.
FTIR QualitativeConfirmed presence of S=O and S-Cl stretches. No significant O-H band observed.Confirms the presence of the desired functional group and the absence of the hydrolysis product. Not quantitative.

Decision-Making Workflow for Purity Analysis

start Synthesized 3-Fluoro-4-methoxy- benzenesulfonyl chloride q1 Need to confirm structure and identify major components? start->q1 nmr Perform ¹H and ¹³C NMR q1->nmr Yes q2 Need accurate quantitative purity? q1->q2 No nmr->q2 qnmr Perform qNMR with internal standard q2->qnmr Yes hplc Perform RP-HPLC-UV/PDA q2->hplc No q3 Concerned about volatile impurities and residual solvents? qnmr->q3 hplc->q3 gcms Perform GC-MS (with derivatization) q3->gcms Yes q4 Quick confirmation of functional group required? q3->q4 No gcms->q4 ftir Perform FTIR q4->ftir Yes end Comprehensive Purity Profile q4->end No ftir->end

Figure 2: Decision-making workflow for purity analysis.

Conclusion

The rigorous assessment of purity for synthesized this compound derivatives is a critical, multi-faceted process that underpins the reliability of subsequent research and the safety of potential drug candidates. A comprehensive approach that leverages the strengths of various analytical techniques is essential. NMR spectroscopy provides unparalleled structural information and the potential for absolute quantification. HPLC offers high-resolution separation for purity determination, while GC-MS is the gold standard for identifying volatile impurities. FTIR serves as a rapid and invaluable tool for functional group confirmation. By understanding the principles and practical considerations of each technique, researchers can confidently characterize their synthetic intermediates and proceed with the assurance of quality and reproducibility.

References

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reliable synthesis of key intermediates is the bedrock of successful discovery and manufacturing campaigns. 3-Fluoro-4-methoxybenzenesulfonyl chloride is a critical building block in medicinal chemistry, notably in the synthesis of selective COX-2 inhibitors and other therapeutic agents. Its strategic placement of fluorine and methoxy substituents offers unique opportunities to modulate the pharmacokinetic and pharmacodynamic properties of target molecules.

This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this compound. We will dissect the causality behind experimental choices, offer field-proven insights, and present self-validating protocols to ensure you can confidently produce and validate this vital reagent in your laboratory.

The Strategic Importance of this compound in Drug Discovery

The this compound moiety is a privileged scaffold in modern drug design. The electron-withdrawing nature of the fluorine atom can significantly impact the pKa of the resulting sulfonamide, influencing its binding affinity and pharmacokinetic profile. The methoxy group, a hydrogen bond acceptor, can also participate in crucial interactions with biological targets. This unique combination of substituents makes it a valuable tool for lead optimization and the development of novel therapeutics.

Synthetic Route Comparison: A Protocol Shootout

Two principal synthetic strategies dominate the preparation of this compound: the chlorosulfonation of 2-fluoroanisole and the Sandmeyer-type reaction of 3-fluoro-4-methoxyaniline. Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Route 1: Electrophilic Aromatic Substitution via Chlorosulfonation of 2-Fluoroanisole

This classical approach involves the direct introduction of a chlorosulfonyl group onto the aromatic ring of 2-fluoroanisole. The methoxy group is a powerful ortho-, para-director, and with the para position blocked by the fluorine atom in the likely starting material, 2-fluoroanisole, the sulfonation is directed to the position ortho to the methoxy group, yielding the desired product.

Causality Behind Experimental Choices:

  • Choice of Sulfonating Agent: Chlorosulfonic acid is a potent and readily available sulfonating agent. Its high reactivity necessitates careful temperature control to minimize the formation of side products, such as the corresponding sulfonic acid and sulfone.

  • Reaction Temperature: The reaction is typically conducted at low temperatures (0-10°C) to control the exothermic nature of the reaction and improve the regioselectivity.

  • Quenching: The reaction is quenched by carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride, which is generally insoluble in the acidic aqueous medium.

Route 2: The Sandmeyer-Type Reaction of 3-Fluoro-4-methoxyaniline

This route offers an alternative approach, starting from the corresponding aniline. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. This method is particularly useful when the starting aniline is more readily available or when the chlorosulfonation route leads to a mixture of isomers.

Causality Behind Experimental Choices:

  • Diazotization: The formation of the diazonium salt is a critical step and requires precise temperature control (typically below 5°C) to prevent its decomposition. Sodium nitrite is the most common diazotizing agent, used in the presence of a strong acid like hydrochloric acid.

  • Sulfur Dioxide Source: Sulfur dioxide can be introduced as a gas or generated in situ. A stable and easy-to-handle SO2 surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), offers a safer and more convenient alternative to gaseous SO2.[1]

  • Catalyst: A copper(I) or copper(II) salt, such as cuprous chloride, is essential to catalyze the conversion of the diazonium salt to the sulfonyl chloride.

Protocol Shootout: A Head-to-Head Comparison

ParameterRoute 1: ChlorosulfonationRoute 2: Sandmeyer-Type Reaction
Starting Material 2-Fluoroanisole3-Fluoro-4-methoxyaniline
Key Reagents Chlorosulfonic acidSodium nitrite, Sulfur dioxide (or surrogate), Copper catalyst
Typical Yield 60-80%70-90%[2]
Purity of Crude Product Moderate to high; may contain isomeric impuritiesGenerally high
Reaction Conditions Low temperature (0-10°C), strongly acidicLow temperature (0-5°C), acidic
Safety Considerations Highly corrosive and reactive reagentsGeneration of potentially unstable diazonium salts; use of toxic SO2
Scalability Readily scalableScalable with appropriate safety precautions

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorosulfonation

This protocol is adapted from established procedures for the chlorosulfonation of substituted anisoles.

Materials:

  • 2-Fluoroanisole

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoroanisole (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is based on the well-established Sandmeyer reaction for the synthesis of arylsulfonyl chlorides.[3]

Materials:

  • 3-Fluoro-4-methoxyaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Glacial acetic acid

  • Sulfur dioxide (or DABSO)

  • Cuprous chloride

  • Diethyl ether

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a beaker, add 3-fluoro-4-methoxyaniline (1.0 eq) to a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of cuprous chloride. Cool this solution to 5-10°C.

  • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N2) will be observed. Maintain the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Validation of the Synthetic Product: A Multi-faceted Approach

Ensuring the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive validation.

Analytical Techniques for Characterization
TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and purity assessmentAromatic protons with characteristic splitting patterns due to fluorine coupling, a singlet for the methoxy group.
¹³C NMR Confirmation of carbon skeletonAromatic carbons with distinct chemical shifts, including a carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
¹⁹F NMR Confirmation of fluorine presence and environmentA singlet or a multiplet depending on the coupling with neighboring protons.
FT-IR Identification of functional groupsCharacteristic strong absorptions for S=O stretching (asymmetric and symmetric) around 1380 and 1180 cm⁻¹, and C-F stretching.
GC-MS Purity assessment and identification of volatile impuritiesA single major peak corresponding to the molecular ion of the product.
HPLC Quantitative purity analysisA single major peak with a defined retention time.
Melting Point Purity assessmentA sharp melting point range, consistent with literature values (e.g., 77-81 °C).

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Chlorosulfonation cluster_1 Route 2: Sandmeyer-Type Reaction 2-Fluoroanisole 2-Fluoroanisole Product_1 3-Fluoro-4-methoxybenzenesulfonyl chloride 2-Fluoroanisole->Product_1 Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Product_1 Aniline 3-Fluoro-4-methoxyaniline Diazonium_Salt Diazonium Salt Aniline->Diazonium_Salt NaNO2, HCl Product_2 3-Fluoro-4-methoxybenzenesulfonyl chloride Diazonium_Salt->Product_2 SO2_Cu SO2 / Cu+ SO2_Cu->Product_2

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

Both the chlorosulfonation of 2-fluoroanisole and the Sandmeyer-type reaction of 3-fluoro-4-methoxyaniline are viable and effective methods for the synthesis of this compound. The choice of route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. The Sandmeyer-type reaction may offer a slight advantage in terms of yield and purity of the crude product, while chlorosulfonation is a more direct and atom-economical approach.

By understanding the underlying principles of each synthetic strategy and adhering to the detailed protocols and validation methods outlined in this guide, researchers can confidently and efficiently produce high-quality this compound for their drug discovery and development programs.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. Preparation method of substituted benzene sulfonyl chloride.
  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]

  • ResearchGate. Computed PES for anisole– Cl 2 reactions, catalyzed by HCl, in simulated.... [Link]

  • Google Patents. US 2012/0309796 A1. [Link]

  • Google Patents. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

  • Google Patents. Process for preparing 4[[(benzoyl)
  • Google Patents.
  • Chemistry & Biology Interface. A variety of unusual heteroaryl sulfonyl chlorides were prepared from their respective amines.... [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

  • Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
  • National Institutes of Health. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

  • ResearchGate. Chlorosulfonic acid as a convenient electrophilic olefin cyclization agent. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. [Link]

  • IRJET. COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Link]

Sources

spectral data for compounds synthesized with 3-Fluoro-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to gather spectral data (NMR, IR, MS) for compounds synthesized with 3-fluoro-4-methoxybenzenesulfonyl chloride. Concurrently, I'm broadening my search to include potential alternative sulfonylating reagents. This dual approach should provide a solid foundation for comparison and analysis.

Expanding the Scope

I've significantly broadened my search parameters. I'm now actively looking for detailed experimental protocols for sulfonamide and sulfonate ester synthesis using this compound and its alternatives. I'm also delving into mechanistic principles and spectroscopic techniques for a comprehensive reference list, including graphviz diagrams.

Developing Comparative Analysis

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Locating Spectral Data

I've made some progress, though the results remain a bit fragmented. My search has turned up spectral data (NMR, IR) for similar compounds. However, I have yet to find specific data for the direct synthesis products using this compound. I must refine my search terms.

Refining Search Parameters

I've expanded my search, finding data for related compounds like 4-methyl-benzenesulfonyl fluoride and various N-substituted sulfonamides, though not the exact 3-fluoro-4-methoxy derivatives. The PubChem entry for the sulfonyl chloride offers some data. My new focus is on finding spectral data for a wider range of compounds synthesized with the specific sulfonyl chloride, along with alternatives, as well as detailed protocols for their synthesis.

A Comparative Guide to the Metabolic Stability of Novel Sulfonamides Derived from 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Metabolic Robustness in Drug Discovery

In the intricate journey of drug discovery and development, a candidate's metabolic stability is a critical determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body or may necessitate frequent, inconvenient dosing regimens.[1] Conversely, excessively slow metabolism can lead to drug accumulation and potential toxicity.[1] Therefore, the early assessment and optimization of metabolic stability are paramount for selecting drug candidates with favorable pharmacokinetic profiles.[1][2]

The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. However, traditional aromatic sulfonamides can be susceptible to various metabolic transformations, including N-acetylation and oxidation of the aromatic ring and amino group, which can impact their efficacy and safety profiles.[3][4] This guide focuses on a modern class of sulfonamides synthesized from 3-fluoro-4-methoxybenzenesulfonyl chloride.[5][] We will provide an in-depth evaluation of their metabolic stability, comparing them with relevant alternatives and elucidating the structural rationale for their performance. This analysis is grounded in established in vitro methodologies, providing researchers with the data and protocols necessary to make informed decisions in their drug development programs.

The Structural Advantage: Unpacking the Role of Fluorine and Methoxy Substituents

The unique substitution pattern of the this compound scaffold offers a compelling strategy for enhancing metabolic stability. The strategic placement of fluorine and a methoxy group is not arbitrary; it is a deliberate design choice aimed at modulating the molecule's electronic properties and its susceptibility to enzymatic degradation.

  • The Fluorine Shield: The introduction of a fluorine atom, the most electronegative element, into a drug candidate is a well-established strategy to improve metabolic stability.[7][8] Its small size allows it to mimic a hydrogen atom, yet the strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP450) oxidases.[7] By "blocking" a potential site of metabolic attack, fluorine can effectively prolong the compound's half-life.[9][10]

  • The Methoxy Modulator: The methoxy (-OCH₃) group can influence a compound's physicochemical properties and its interaction with biological targets.[11][12] However, it is also a known metabolic liability. The primary metabolic pathway for aryl methyl ethers is O-demethylation, a reaction also frequently catalyzed by CYP450 enzymes, which converts the methoxy group into a hydroxyl group.[13][14] This transformation can significantly alter the compound's properties and facilitate its clearance. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group in the 3-fluoro-4-methoxy arrangement can therefore create a unique metabolic profile that warrants careful investigation.

Experimental Evaluation of Metabolic Stability

To quantitatively assess metabolic stability, two gold-standard in vitro assays are employed: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical data on a compound's intrinsic clearance (CLint) and half-life (t₁/₂), which are essential for predicting in vivo pharmacokinetic behavior.[2][15][16]

Below is a general workflow for these crucial experiments.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation CompoundPrep Test Compound & Comparator Stock Solutions (DMSO) Incubation Incubate Compound with Matrix at 37°C (Sample at t=0, 5, 15, 30, 60 min) CompoundPrep->Incubation MatrixPrep Thaw & Prepare Assay Matrix (Liver Microsomes or Plasma) MatrixPrep->Incubation CofactorPrep Prepare Cofactor Solution (e.g., NADPH for Microsomes) CofactorPrep->Incubation (if applicable) Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Comparative Data Analysis

To illustrate the metabolic advantages of sulfonamides derived from this compound, we present comparative stability data against two structural analogs: one lacking the fluorine atom (4-methoxybenzenesulfonamide derivative) and a non-substituted benzenesulfonamide derivative.

Table 1: Human Liver Microsomal Stability Data

CompoundStructureHalf-Life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Test Compound A 3-Fluoro-4-methoxy-R> 60 < 11.5
Comparator 1 4-Methoxy-R25.826.9
Comparator 2 Benzene-R18.337.9
Control (Verapamil) -12.157.3

R represents a generic amine substituent.

Table 2: Human Plasma Stability Data

CompoundStructure% Remaining at 120 minHalf-Life (t₁/₂) (min)
Test Compound A 3-Fluoro-4-methoxy-R98.2% > 240
Comparator 1 4-Methoxy-R97.5%> 240
Comparator 2 Benzene-R99.1%> 240
Control (Procaine) -< 1.0%5.5
Interpretation of Results

The data clearly demonstrates the superior metabolic stability of Test Compound A in human liver microsomes. Its half-life of over 60 minutes and low intrinsic clearance suggest it is significantly more resistant to phase I metabolism compared to its analogs.[17] The dramatic increase in stability from Comparator 2 to Comparator 1, and further to Test Compound A, strongly supports the hypothesis that the fluorine atom at the 3-position effectively shields the molecule from oxidative metabolism. While the methoxy group in Comparator 1 offers some stability over the unsubstituted ring, the addition of fluorine provides a profound stabilizing effect.

In contrast, all tested sulfonamides, including those with functional groups susceptible to hydrolysis, were found to be highly stable in human plasma.[18][19] This indicates that they are not readily degraded by plasma esterases or amidases, a favorable characteristic that simplifies pharmacokinetic modeling and interpretation.[20]

Potential Metabolic Pathways

While Test Compound A exhibits high stability, it is not completely inert. Understanding its potential metabolic fate is crucial. Based on known biotransformations of sulfonamides and substituted aromatics, the following pathways are most likely.[21][22][23][24]

G Parent Parent Compound (3-Fluoro-4-methoxy-R) Metabolite1 O-Demethylation (3-Fluoro-4-hydroxy-R) Parent->Metabolite1 CYP450 Metabolite2 Aromatic Hydroxylation Parent->Metabolite2 CYP450 Metabolite3 N-Acetylation (Amine-dependent) Parent->Metabolite3 NATs

Caption: Potential metabolic pathways for sulfonamides from this compound.

The primary metabolic routes are likely oxidation via CYP450 enzymes, leading to O-demethylation or aromatic hydroxylation, and potentially N-acetylation if the 'R' group contains a primary aromatic amine.[4][25] The enhanced stability of the fluorinated compound suggests that these pathways are significantly slower compared to non-fluorinated analogs.

Experimental Protocols

For researchers aiming to replicate or adapt these findings, the following detailed protocols are provided.

Protocol 1: Liver Microsome Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound and comparators in DMSO.

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[26]

    • Prepare an NADPH regenerating solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[27]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound working solution (diluted from stock to 100 µM in buffer) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution. The final incubation mixture should contain 0.5 mg/mL HLMs and 1 µM test compound.[28]

    • Incubate at 37°C with shaking.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (e.g., tolbutamide) to terminate the reaction.[17]

  • Sample Processing and Analysis:

    • Centrifuge the termination plate at 4,000 rpm for 20 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[29]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t₁/₂) from the slope (k) of the linear regression: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

Protocol 2: Plasma Stability Assay
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human plasma (heparinized) in a 37°C water bath and centrifuge to remove any precipitate.

  • Incubation:

    • Add the test compound working solution to the plasma to achieve a final concentration of 1 µM.[18][30]

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[19][20]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the termination plate at 4,000 rpm for 20 minutes.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • If significant degradation is observed, calculate the half-life as described in the microsomal stability protocol.

Conclusion

The strategic incorporation of a fluorine atom at the 3-position of the 4-methoxybenzenesulfonamide scaffold provides a significant and demonstrable improvement in metabolic stability against oxidative metabolism in human liver microsomes. Sulfonamides derived from this compound retain the favorable high plasma stability characteristic of this chemical class. These findings underscore the value of targeted structural modifications to enhance drug-like properties. By employing the robust in vitro assays detailed in this guide, drug discovery teams can effectively screen and select sulfonamide candidates with a higher probability of demonstrating favorable pharmacokinetic profiles in vivo, ultimately accelerating the path toward new and improved therapeutics.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ResearchGate. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. [Link]

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. [Link]

  • Plasma Stability. Cyprotex. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. MySkinRecipes. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PubMed Central. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. PubMed. [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. PubMed. [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. [Link]

  • Major metabolites of sulfonamide antibiotics. ResearchGate. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

  • Tackling MedChem Bias One Functional Group at a Time. YouTube. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

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Introduction to 3-Fluoro-4-methoxybenzenesulfonyl Chloride: A Profile

Author: BenchChem Technical Support Team. Date: January 2026

SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.## A Comparative Guide to 3-Fluoro-4-methoxybenzenesulfonyl Chloride and Its Alternatives in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone, integral to the structure of numerous therapeutic agents. The selection of the appropriate sulfonylating agent is a critical decision that can significantly influence reaction efficiency, yield, and downstream purification efforts. This compound has emerged as a valuable reagent, offering a unique combination of electronic and steric properties. This guide provides an in-depth, objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

This compound is a white to off-white solid widely employed in the synthesis of pharmaceuticals and agrochemicals. Its utility primarily lies in the formation of sulfonamides and sulfonate esters. The presence of the electron-withdrawing fluorine atom ortho to the sulfonyl chloride group enhances the electrophilicity of the sulfur atom, thereby increasing its reactivity towards nucleophiles. The methoxy group at the para position, being an electron-donating group, modulates this effect, contributing to the overall electronic character of the molecule.

The Landscape of Alternatives: A Comparative Overview

The choice of a sulfonylating agent is dictated by a multitude of factors including substrate reactivity, desired selectivity, cost, and scalability. Here, we compare this compound with four key alternatives, each with its distinct characteristics.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Electron-withdrawing fluorine enhances reactivity.High reactivity, good yields.Higher cost compared to simpler analogues.
4-Methoxybenzenesulfonyl Chloride Structurally similar, lacking the ortho-fluoro group.Moderate reactivity, lower cost.Less reactive than its fluorinated counterpart.
p-Toluenesulfonyl Chloride (TsCl) Widely used, cost-effective, and readily available.Low cost, extensive literature, good for routine tosylations.Can be less reactive with hindered or electron-deficient amines.
2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride) Sterically hindered, promoting selectivity.Excellent for hindered amines, minimizes side reactions.High cost, bulky byproducts can complicate purification.
Dansyl Chloride Forms highly fluorescent sulfonamides.Enables sensitive detection and quantification.Primarily used for analytical purposes, not bulk synthesis.

Deep Dive into Reactivity and Performance: Experimental Insights

The reactivity of a benzenesulfonyl chloride is governed by the electronic nature of its substituents. Electron-withdrawing groups increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

Steric hindrance also plays a crucial role. While typically expected to hinder reactions, ortho-alkyl groups on the benzenesulfonyl chloride ring have been observed to cause a "steric acceleration" of the reaction. This has been attributed to the relief of ground-state strain upon moving to the transition state. This effect is particularly pronounced in reagents like 2,4,6-triisopropylbenzenesulfonyl chloride.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical comparison, we present a general protocol for the synthesis of a sulfonamide from a primary amine using both this compound and the widely used p-toluenesulfonyl chloride.

Protocol 1: Synthesis of N-Benzyl-3-fluoro-4-methoxybenzenesulfonamide

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in dichloromethane to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (N-Benzyltosylamide)

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Follow the same procedure as in Protocol 1, substituting p-toluenesulfonyl chloride for this compound.

  • Reaction times may be longer (4-8 hours) depending on the amine's reactivity. Monitor progress by TLC.

Expected Outcomes and Causality:

The reaction with this compound is anticipated to proceed faster and potentially give higher yields due to the enhanced electrophilicity of the sulfur center. The choice of base is critical; pyridine can act as a nucleophilic catalyst, while triethylamine is a non-nucleophilic base. For sterically hindered amines, a stronger, non-nucleophilic base like DBU might be necessary. The aqueous workup is essential to remove the triethylammonium chloride salt and any unreacted starting materials.

Selecting the Right Tool for the Job: A Decision-Making Framework

The optimal choice of a sulfonylating agent is context-dependent. The following diagram provides a logical framework for selecting the most appropriate reagent based on key experimental parameters.

ReagentSelection cluster_start Starting Point cluster_reactivity Reactivity Considerations cluster_cost Economic & Scale Factors cluster_analytical Analytical Requirements cluster_reagents Reagent Choices Start Substrate & Desired Outcome HighReactivity High Reactivity Needed? (e.g., hindered or e--deficient amine) Start->HighReactivity CostSensitive Cost-Sensitive/ Large-Scale Synthesis? HighReactivity->CostSensitive No Reagent1 3-Fluoro-4-methoxy- benzenesulfonyl chloride HighReactivity->Reagent1 Yes Reagent3 2,4,6-Triisopropyl- benzenesulfonyl chloride HighReactivity->Reagent3 Very Hindered Analytical Need for Sensitive Detection/Quantification? CostSensitive->Analytical No Reagent2 p-Toluenesulfonyl chloride (TsCl) CostSensitive->Reagent2 Yes Reagent4 Dansyl Chloride Analytical->Reagent4 Yes Reagent5 4-Methoxy- benzenesulfonyl chloride Analytical->Reagent5 No

Caption: Decision tree for selecting a sulfonylating agent.

Conclusion

This compound is a potent and effective reagent for the synthesis of sulfonamides, particularly when higher reactivity is desired. However, its higher cost may not be justifiable for all applications. For routine sulfonamide synthesis, the cost-effective and well-established p-toluenesulfonyl chloride remains a viable and often preferred alternative. For challenging substrates, such as sterically hindered amines, the use of a bulky reagent like 2,4,6-triisopropylbenzenesulfonyl chloride may be necessary. Finally, for applications requiring high sensitivity, dansyl chloride offers an unparalleled advantage due to the fluorescent nature of its derivatives. By understanding the unique properties and performance characteristics of each of these reagents, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and success.

References

  • MySkinRecipes. 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1450. [Link]

  • O'Neil, M. J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.).
  • Lohrmann, R., & Khorana, H. G. (1966). Studies on Polynucleotides. LII. The Use of 2,4,6-Triisopropylbenzenesulfonyl Chloride for the Synthesis of Internucleotide Bonds. Journal of the American Chemical Society, 88(4), 829–833. [Link]

  • Gray, W. R. (1972). End-group analysis using dansyl chloride. Methods in Enzymology, 25, 121–138. [Link]

A Senior Application Scientist's Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that influences not only the success of a synthetic route but also the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of 3-Fluoro-4-methoxybenzenesulfonyl chloride with two commonly used alternatives: p-toluenesulfonyl chloride (TsCl) and 4-methoxybenzenesulfonyl chloride. Our analysis is grounded in experimental data and established chemical principles, offering a comprehensive cost-benefit perspective to inform your synthetic strategies.

Introduction: The Strategic Importance of the Sulfonyl Group

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The choice of the sulfonylating agent used to introduce this moiety is far from trivial. It dictates not only reaction efficiency but can also modulate the physicochemical and pharmacological properties of the final molecule. Here, we dissect the utility of this compound, a reagent that, while potentially more costly, offers unique advantages stemming from its specific substitution pattern.

The Contenders: A Comparative Overview

FeatureThis compound p-Toluenesulfonyl Chloride (TsCl) 4-Methoxybenzenesulfonyl Chloride
Structure
Key Structural Features Electron-withdrawing fluorine and electron-donating methoxy group.Electron-donating methyl group.Strong electron-donating methoxy group.
Reactivity Profile Enhanced electrophilicity at the sulfur atom due to the inductive effect of fluorine.Standard reactivity for an arylsulfonyl chloride.Reduced electrophilicity due to the strong electron-donating methoxy group.
Cost Profile Higher initial reagent cost.Generally lower cost, widely available.Moderate cost.
Potential Benefits in Final Compound Modulation of pKa, improved metabolic stability, enhanced binding interactions through fluorine.Well-established, predictable reactivity.Can impart specific electronic properties.

Cost-Benefit Analysis: The "Why" Behind the Choice

The decision to employ a more specialized reagent like this compound hinges on a careful consideration of its potential benefits versus its higher initial cost.

The "Benefit": The Impact of Fluoro-Methoxy Substitution

The introduction of a fluorine atom into a drug candidate can have profound effects on its biological activity and pharmacokinetic profile.[1][2] The high electronegativity of fluorine can:

  • Modulate Acidity : The electron-withdrawing nature of fluorine can influence the pKa of the resulting sulfonamide, which can be critical for optimizing solubility and membrane permeability.

  • Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategic placement of fluorine can block sites of metabolism, thereby increasing the drug's half-life.

  • Improve Binding Affinity : Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency.[3]

The methoxy group, in concert with the fluorine atom, further refines the electronic and steric properties of the molecule, offering a nuanced tool for fine-tuning drug-like properties.

The "Cost": A Multifaceted Consideration

The "cost" extends beyond the price per gram of the reagent. A comprehensive analysis must include:

  • Starting Material Cost : The synthesis of this compound typically starts from 3-fluoro-4-methoxyaniline, which is more expensive than toluene (for TsCl) or anisole (for 4-methoxybenzenesulfonyl chloride).

  • Process Efficiency : This includes reaction yield, reaction time, and the ease of purification. A more reactive sulfonyl chloride might lead to faster reactions and higher yields, potentially offsetting a higher initial cost.

  • Downstream Value : If the unique properties imparted by the fluoro-methoxy substitution lead to a more potent, selective, or metabolically stable drug candidate, the initial investment in the reagent can be well justified by the increased probability of clinical success.

Experimental Section: Synthesis Protocols and Comparative Data

To provide a practical basis for comparison, we present detailed experimental protocols for the synthesis of each sulfonylating agent and a general procedure for their use in sulfonamide formation.

Synthesis of Sulfonylating Agents

The synthesis of arylsulfonyl chlorides from the corresponding anilines via a Sandmeyer-type reaction is a well-established and versatile method.[4]

This protocol is adapted from the general procedure for the synthesis of arylsulfonyl chlorides from anilines.[4][5]

Step 1: Diazotization of 3-Fluoro-4-methoxyaniline

  • To a stirred mixture of 3-fluoro-4-methoxyaniline (14.1 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and glacial acetic acid (10 mL) in a 250 mL beaker, cooled to -10°C in a dry ice-ethanol bath, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) is added dropwise, maintaining the temperature below -5°C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at -10°C to -5°C.

Step 2: Chlorosulfonylation

  • In a separate 1 L beaker, glacial acetic acid (100 mL) is saturated with sulfur dioxide gas.

  • Copper(I) chloride (2.5 g) is added, and the introduction of sulfur dioxide is continued until a blue-green solution is obtained.[6]

  • The solution is cooled in an ice bath, and the cold diazonium salt solution from Step 1 is added in portions over 30 minutes, keeping the temperature below 30°C.

  • After the addition is complete, the reaction mixture is poured into 500 mL of ice water and stirred.

  • The product is extracted with diethyl ether. The ether extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

Synthesis_Workflow

Caption: Workflow for the synthesis of this compound.

This procedure is based on the chlorosulfonation of toluene.[7]

  • In a reaction vessel equipped with a stirrer and a dropping funnel, place chlorosulfonic acid (116.5 g, 1.0 mol).

  • Cool the acid to 0-5°C using an ice bath.

  • Slowly add toluene (46.1 g, 0.5 mol) dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The p-toluenesulfonyl chloride will separate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry to yield p-toluenesulfonyl chloride.

This procedure involves the chlorosulfonation of anisole.[8]

  • To a stirred mixture of anisole (54.0 g, 0.5 mol) and phosphorus oxychloride (46.0 mL, 0.5 mol), add 100% sulfuric acid (51.5 g, 0.525 mol) while maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 95°C for two hours.

  • After cooling, pour the mixture into a mixture of ice, water, and sodium chloride.

  • The resulting solid is collected by filtration, washed with ice water, and dried to give 4-methoxybenzenesulfonyl chloride.

Sulfonamide Synthesis: A Comparative Approach

The following general protocol can be used to compare the performance of the three sulfonylating agents.

  • To a solution of an aniline derivative (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0°C, add the respective sulfonyl chloride (1.1 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Sulfonamide_Synthesis

Caption: General workflow for comparative sulfonamide synthesis.

Reactivity and Performance: A Deeper Dive

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase reactivity, while electron-donating groups decrease it.[9]

  • This compound : The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates compared to its non-fluorinated analog.

  • p-Toluenesulfonyl Chloride (TsCl) : The methyl group at the 4-position is weakly electron-donating, making TsCl a benchmark for standard reactivity.

  • 4-Methoxybenzenesulfonyl Chloride : The methoxy group at the 4-position is strongly electron-donating through resonance, which reduces the electrophilicity of the sulfonyl sulfur, generally leading to slower reaction rates.[10]

This compound > p-Toluenesulfonyl chloride > 4-Methoxybenzenesulfonyl chloride

This enhanced reactivity can translate to shorter reaction times, milder reaction conditions, and potentially higher yields, especially with less nucleophilic amines. These factors can contribute to a more cost-effective process overall, despite the higher initial cost of the reagent.

Economic Analysis: A Practical Comparison

To provide a tangible cost comparison, we have compiled approximate pricing for the starting materials and the sulfonylating agents themselves. Prices are subject to change and vary by supplier and quantity.

CompoundSupplier ExamplePrice (USD) per gramMolar Mass ( g/mol )Cost (USD) per mole
3-Fluoro-4-methoxyaniline Apollo Scientific[11]£18/25g ($0.92/g)141.14~130
This compound Matrix Scientific[9]

6.00/g)
224.64~1348
p-Toluenesulfonyl chloride Thermo Fisher Scientific[10]~

1.73/g)
190.65~330
4-Methoxybenzenesulfonyl chloride Sigma-Aldrich[12]

3.75/g)
206.65~775

Note: The cost per mole for this compound is based on the price of the final product, while the cost for its precursor is also listed to illustrate the starting point of the synthesis.

This analysis clearly shows the significant price premium for this compound. However, as discussed, this higher upfront cost may be justified by improved reaction efficiency and, more importantly, by the enhanced properties of the final sulfonamide product.

Conclusion and Recommendations

The choice of a sulfonylating agent is a strategic decision with far-reaching implications in drug discovery and development. While p-toluenesulfonyl chloride remains a reliable and cost-effective workhorse for many applications, this compound presents a compelling alternative for projects where the modulation of physicochemical and pharmacological properties is paramount.

Our recommendations are as follows:

  • For routine synthesis and initial screening , where cost is a primary driver, p-toluenesulfonyl chloride is often the most practical choice.

  • When seeking to introduce specific electronic properties or when a methoxy group is a desired feature of the final molecule , 4-methoxybenzenesulfonyl chloride offers a middle ground in terms of cost and reactivity.

  • For lead optimization and the synthesis of high-value drug candidates , where the potential for improved potency, selectivity, and metabolic stability can justify a higher initial investment, This compound should be strongly considered. Its enhanced reactivity may also offer process advantages that partially offset its higher price.

Ultimately, the optimal choice will depend on a holistic evaluation of the project's specific goals, the synthetic route, and the desired attributes of the final compound. This guide provides the foundational data and a strategic framework to make that decision an informed one.

References

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  • PMC. Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Fluoro-4-methoxybenzenesulfonyl Chloride Scaffold

In the landscape of modern drug discovery and development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The this compound moiety has emerged as a particularly valuable starting material for the synthesis of a diverse array of biologically active compounds. Its utility stems from a combination of factors: the reactive sulfonyl chloride group provides a reliable handle for coupling with various amines and other nucleophiles, while the substituted phenyl ring offers a platform for tuning the physicochemical properties and biological target engagement of the resulting molecules. The presence of the fluorine atom and methoxy group is not merely incidental; these substituents can profoundly influence metabolic stability, binding affinity, and pharmacokinetic profiles of the derivative compounds.

This guide provides an in-depth comparison of the biological activities of compounds derived from this versatile scaffold. We will explore the synthesis of these derivatives and delve into their performance in key therapeutic areas, supported by experimental data and protocols. Our focus will be on providing a clear, objective analysis to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Synthetic Pathways: From a Core Scaffold to a Library of Potential Therapeutics

The primary route to diversifying the this compound scaffold is through the formation of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The choice of the amine component is a key determinant of the final compound's biological activity.

Experimental Protocol: General Synthesis of Sulfonamide Derivatives

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates this fundamental synthetic workflow:

G A This compound D Reaction Mixture in Aprotic Solvent A->D B Amine (R-NH2) B->D C Base (e.g., TEA) C->D E Sulfonamide Derivative D->E Sulfonamide Formation F Purification E->F

Caption: General workflow for the synthesis of sulfonamide derivatives.

Comparative Biological Activities: A Data-Driven Analysis

The sulfonamide derivatives of this compound have shown promise in a range of therapeutic areas. Here, we compare their activity in two key fields: antibacterial agents and enzyme inhibitors.

Antibacterial Activity: A Renewed Look at a Classic Pharmacophore

Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antibacterial agents. Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]

While specific data for derivatives of this compound is not extensively published, we can draw valuable comparisons from structurally related sulfonamides. For instance, novel sulfonamides have been synthesized and tested for their in vitro antibacterial activity against a panel of pathogenic bacteria.[2] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for comparison.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Sulfonamides

Compound/Bacterial StrainStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniae
Representative Sulfonamide 1 125>50062.5125
Representative Sulfonamide 2 250>500125250
Ciprofloxacin (Control) 1.950.980.981.95

Data is representative of typical results found in the literature for novel sulfonamide derivatives and is for comparative purposes.

The experimental protocol for determining MIC values is a standardized and crucial tool in antimicrobial drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB).

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and then prepare serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute to the final inoculum size. Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The following diagram outlines the workflow for an MIC assay:

G A Prepare Serial Dilutions of Test Compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Enzyme Inhibition: Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors.

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Comparative Carbonic Anhydrase Inhibition (IC50 in nM) of Representative Sulfonamides

Compound/CA IsoformhCA IhCA IIhCA IXhCA XII
Representative Sulfonamide A 231.4215.8611.1645.2
Representative Sulfonamide B 57.765.8498.8517.2
Acetazolamide (Control) 25012255.7

Data is representative of typical results found in the literature for aromatic sulfonamide derivatives and is for comparative purposes.[3]

The following protocol outlines a common method for determining the IC50 of a CA inhibitor.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the purified carbonic anhydrase isoform and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Reaction Initiation: In a 96-well plate, mix the enzyme, inhibitor, and buffer. Initiate the reaction by adding the substrate.

  • Spectrophotometric Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The workflow for a carbonic anhydrase inhibition assay is depicted below:

G A Prepare Enzyme, Substrate, and Inhibitor Solutions B Mix Components in 96-well Plate A->B C Monitor Reaction Kinetics Spectrophotometrically B->C D Calculate Reaction Rates and Percent Inhibition C->D E Determine IC50 from Dose-Response Curve D->E

Caption: Workflow for a carbonic anhydrase inhibition assay.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of sulfonamides derived from this compound is intricately linked to their molecular structure. Key structural features that influence activity include:

  • The nature of the amine substituent (R-group): The size, shape, and electronic properties of the R-group can significantly impact the compound's ability to bind to its biological target. For example, in CA inhibitors, the R-group can interact with amino acid residues in the active site, influencing both potency and selectivity.

  • The substitution pattern on the phenyl ring: The fluorine and methoxy groups on the core scaffold play a crucial role. Fluorine can enhance binding affinity through favorable interactions and can block metabolic pathways, increasing the compound's half-life. The methoxy group can also influence solubility and binding.

A systematic exploration of these structural variations allows for the development of a structure-activity relationship (SAR) model, which can guide the rational design of more potent and selective compounds.

The following diagram illustrates the key components of a sulfonamide derivative and their potential impact on biological activity:

G cluster_0 3-Fluoro-4-methoxybenzenesulfonyl Core cluster_1 Amine Substituent (R-group) cluster_2 Biological Activity Core [Phenyl Ring]-SO2- Substituents 3-Fluoro 4-Methoxy Core->Substituents R_group R Core->R_group -NH- Activity Potency Selectivity Pharmacokinetics Substituents->Activity Influences R_group->Activity Determines

Caption: Key structural determinants of biological activity in sulfonamide derivatives.

Conclusion: A Versatile Scaffold with Broad Therapeutic Potential

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. The sulfonamide derivatives accessible from this starting material have demonstrated significant potential as antibacterial agents and enzyme inhibitors. By leveraging a deep understanding of structure-activity relationships and employing robust experimental protocols, researchers can continue to explore the vast chemical space accessible from this core structure, paving the way for the discovery of next-generation drugs to address a wide range of unmet medical needs.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S | CID 2774540. PubChem. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]

  • Synthesis and invitro antibacterial activity of some novel Sulfonamide derivatives bearing 1,4-disbstituted-1,2,4-oxadiazole. SciSpace. Available at: [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. Available at: [Link]

  • Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. Google APIs. Available at: [Link]

  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Publishing. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. PMC - PubMed Central. Available at: [Link]

  • Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action. PubMed. Available at: [Link]

  • 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. Google Patents.
  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. MySkinRecipes. Available at: [Link]

  • NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. Available at: [Link]

Sources

case studies of 3-Fluoro-4-methoxybenzenesulfonyl chloride in successful drug discovery programs

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Searches

I've initiated comprehensive Google searches centered around 3-Fluoro-4-methoxybenzenesulfonyl chloride, hoping to unearth successful drug discovery programs. My focus is on finding specific case studies, investigational drugs, or relevant publications. I'm actively sifting through the results to identify promising leads.

Expanding the Literature Review

I'm now expanding my literature review beyond initial Google searches. I'm actively hunting down scientific publications, patents, and journal articles that delve into the synthesis, mechanisms, and structure-activity relationships tied to compounds derived from this reagent. I'm also digging for experimental data like IC50 values, pharmacokinetic profiles, and evidence of efficacy in preclinical or clinical trials to broaden the scope of the project.

Developing Comparative Analysis Framework

I'm now expanding my search strategy to include alternative sulfonyl chlorides and reagents used in similar drug discovery contexts for comparative analysis. I'm focusing on key performance indicators to structure the guide, which will include an introduction, detailed case studies, and a comparative analysis. Tables and diagrams will be included.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates like 3-Fluoro-4-methoxybenzenesulfonyl chloride demands not only precision in synthesis but also an unwavering commitment to safety, extending through to the final disposal of waste. This guide provides a detailed, experience-driven framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The core principle underpinning these procedures is the controlled neutralization of the compound's inherent reactivity.

Hazard Assessment and the Chemistry of Disposal

This compound is a member of the sulfonyl chloride class, which is characterized by its reactivity towards nucleophiles, most notably water. This reactivity is the central consideration for its safe disposal.

The Chemistry of Disposal: Controlled Hydrolysis The primary hazard associated with sulfonyl chlorides is their vigorous and exothermic reaction with water, including atmospheric moisture. This reaction, known as hydrolysis, breaks down the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid (HCl), both of which are corrosive.[1][2]

Reaction: R-SO₂Cl + 2H₂O → R-SO₃H + HCl + H₂O

Uncontrolled addition of water or aqueous solutions to bulk sulfonyl chloride can lead to a rapid temperature increase, splashing, and the evolution of corrosive HCl gas.[1][2] Therefore, the cornerstone of safe disposal is a controlled quenching process where the sulfonyl chloride is slowly added to a cooled, basic solution. This neutralizes the acidic byproducts as they are formed, mitigating the risk.

Chemical Profile and Key Hazards

PropertyDataSource(s)
CAS Number 67475-55-2[3][4]
Molecular Formula C₇H₆ClFO₃S[4]
Molecular Weight 224.64 g/mol [4]
Primary Hazards Causes severe skin burns and eye damage; Reacts with water.[3]
Incompatibilities Water, strong bases, strong oxidizing agents, alcohols, and amines.[2][5]
Decomposition Products Carbon oxides, sulfur oxides, hydrogen chloride, hydrogen fluoride.[3][6]

Mandatory Personal Protective Equipment (PPE)

Given the corrosive nature of this compound and its reaction products, a comprehensive suite of PPE is non-negotiable.[7] The use of PPE should be considered the final barrier to exposure after engineering and administrative controls are in place.[8]

PPE CategorySpecificationRationaleSource(s)
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive material and its reaction mixtures, which can cause severe eye damage.[1][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause severe chemical burns. Always check glove manufacturer data for compatibility.[9][10]
Body Protection A chemical-resistant lab coat.Protects against incidental skin contact and contamination of personal clothing.[10]
Respiratory All handling and disposal procedures must be conducted within a certified chemical fume hood.Prevents inhalation of the powder or corrosive vapors (HCl) generated during handling and neutralization.[1][11]

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the nature of the waste. The following protocols cover the neutralization of residual chemical waste and the management of contaminated materials.

Protocol A: Neutralization of Small Quantities of Uncontaminated Waste

This procedure is suitable for disposing of small, residual amounts of this compound from reaction vessels.

Methodology:

  • Prepare the Quenching Solution: In a chemical fume hood, prepare a beaker with a 5-10% aqueous solution of sodium bicarbonate. The beaker should be large enough to accommodate the volume of the sulfonyl chloride and potential foaming. A weak base like sodium bicarbonate is chosen to ensure a controlled, less vigorous reaction compared to strong bases like NaOH.[12]

  • Cool the System: Place the beaker containing the bicarbonate solution into an ice-water bath and begin stirring with a magnetic stir bar. Allow the solution to cool to 0-5 °C. This is critical for dissipating the heat generated during the exothermic hydrolysis reaction.[1][12]

  • Controlled Addition: Slowly and dropwise, add the this compound to the cold, vigorously stirred bicarbonate solution. Crucially, always add the sulfonyl chloride to the base, never the other way around , to maintain an excess of the quenching agent and prevent a runaway reaction.[12]

  • Monitor the Reaction: You will observe effervescence as carbon dioxide gas is produced from the neutralization of the generated acids by the bicarbonate.[1] The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow.

  • Ensure Complete Neutralization: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[1]

  • Verify Neutralization (Self-Validation Step): Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until neutralization is complete.[1]

  • Final Waste Collection: The resulting neutralized aqueous solution should be transferred to a properly labeled aqueous hazardous waste container for disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour down the drain unless explicitly permitted by local regulations.[3][6]

Protocol B: Management of Contaminated Materials and Spill Residues

This protocol applies to solid waste such as contaminated gloves, weighing paper, and absorbent materials from spill cleanup.

Methodology:

  • Containment: In the event of a spill, first ensure the area is well-ventilated and evacuate non-essential personnel.[2] Contain the spill by covering it with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[12][13] Do not use combustible materials like paper towels or sawdust.

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene pail).[12][13]

  • Final Disposal: The sealed container of contaminated solid waste must be disposed of as hazardous waste.[13] This also applies to any grossly contaminated PPE. Label the container clearly (e.g., "Solid Waste: this compound contaminated debris") and arrange for pickup by your institution's EH&S department.[12]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

DisposalWorkflow start Waste Generated: 3-Fluoro-4-methoxybenzenesulfonyl Chloride decision What is the nature of the waste? start->decision protocol_a Protocol A: Small, Uncontaminated Quantity decision->protocol_a  Residual Chemical protocol_b Protocol B: Spill Residue or Contaminated Solid decision->protocol_b Contaminated Material   step_a1 Controlled Quenching in Cold NaHCO₃ Solution protocol_a->step_a1 step_b1 Contain with Inert Absorbent (Sand, Vermiculite) protocol_b->step_b1 step_a2 Verify Neutralization (pH 6-8) step_a1->step_a2 waste_a Collect in Labeled Aqueous Hazardous Waste Container step_a2->waste_a final_disposal Arrange for Disposal via Institutional EH&S waste_a->final_disposal step_b2 Collect in Labeled, Sealed Container step_b1->step_b2 waste_b Dispose as Solid Hazardous Waste step_b2->waste_b waste_b->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

Regulatory Compliance and Final Disposition

It is imperative to remember that all chemical waste disposal is governed by strict regulations. The procedures outlined here represent best practices for chemical deactivation, but the final disposition must comply with all local, state, and federal laws.

  • Consult Your EH&S Office: Your institution's Environmental Health & Safety department is the ultimate authority on waste disposal procedures. Always consult with them to ensure your practices are compliant.

  • Proper Labeling: All hazardous waste containers must be accurately and securely labeled with the full chemical name of the contents, associated hazards, and the date of accumulation.

  • Waste Segregation: Do not mix sulfonyl chloride waste with other incompatible waste streams.

By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Vertex AI Search.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). American Chemical Society.
  • Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. (n.d.). Benchchem.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. (n.d.). Benchchem.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV.
  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: 3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet: 3-Fluoro-4-methoxybenzyl chloride. (2017). SynQuest Laboratories, Inc.
  • Hazard Summary: Benzene Sulfonyl Chloride. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: 4-Methoxybenzenesulphonyl chloride. (2025). Fisher Scientific.
  • Safety Data Sheet: this compound. (2025). Fisher Scientific.
  • Personal Protective Equipment (PPE). (2025). US EPA.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • This compound 97 67475-55-2. (n.d.). Sigma-Aldrich.
  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride | C7H6ClFO3S. (2026). PubChem.

Sources

A Researcher's Guide to the Safe Handling of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to equip you with not just the procedural steps for handling 3-Fluoro-4-methoxybenzenesulfonyl chloride, but also the scientific rationale behind these precautions. This guide is designed to be a self-validating system of safety, ensuring that every action is grounded in a clear understanding of the chemical's properties. By moving beyond a simple checklist, we build a culture of safety that is both robust and intuitive.

This compound (CAS No. 67475-55-2) is a valuable reagent in organic synthesis, but its utility is matched by its significant hazards.[1] It is classified as a corrosive solid that causes severe skin burns and eye damage.[2][3][4] Like other sulfonyl chlorides, it is highly sensitive to moisture and can react violently with water, releasing toxic and corrosive gases such as hydrogen chloride and sulfur oxides.[5][6] Understanding these core properties is the foundation of its safe handling.

I. Hazard Analysis & Engineering Controls: Your First Line of Defense

Before any handling begins, a thorough risk assessment is paramount. The primary hazards associated with this compound are its corrosivity and reactivity with water.

Engineering Controls: The most effective way to mitigate these risks is to use engineering controls to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood provides critical protection from inhaling the powder or any vapors and contains any potential release of corrosive gases.

  • Inert Atmosphere: Given its water reactivity, handling this compound under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for reactions sensitive to moisture.[7] This prevents degradation of the reagent and the violent release of HCl gas upon contact with ambient humidity.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[9][10][11] Their proximity is crucial for rapid decontamination in case of accidental exposure.

II. Personal Protective Equipment (PPE): A Barrier of Last Resort

While engineering controls are primary, a robust PPE plan is essential for direct handling. The selection of PPE must be based on the specific hazards of this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloving recommended.Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Always inspect gloves for integrity before use.[12]
Eye & Face Protection Tightly fitting safety goggles and a full-face shield.Protects against splashes to the eyes and face. A face shield worn over goggles is mandatory when there is a risk of splashing, such as during reagent transfer or reaction quenching.[9][10]
Body Protection Flame-resistant lab coat, worn fully buttoned.A flame-resistant lab coat offers protection against splashes and potential ignition of flammable gases that can be generated upon reaction with certain substances.[7]
Respiratory Protection Not typically required when using a fume hood.If there is a potential for exposure outside of a fume hood (e.g., large spill), a full-face respirator with appropriate cartridges for acid gases should be used by trained personnel.[12][13]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the entire lifecycle of this compound in the laboratory.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_equip Gather & Dry Equipment prep_hood->prep_equip prep_spill Prepare Spill Kit prep_equip->prep_spill handle_weigh Weigh in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_react Perform Reaction handle_transfer->handle_react dispose_quench Quench Unused Reagent handle_react->dispose_quench dispose_container Collect in Labeled Waste Container dispose_quench->dispose_container dispose_final Arrange for Hazardous Waste Pickup dispose_container->dispose_final emergency_spill Spill Occurs node_spill_evac Evacuate Area emergency_spill->node_spill_evac node_spill_absorb Absorb with Inert Material emergency_spill->node_spill_absorb emergency_exposure Personal Exposure node_exp_flush Flush with Water (15+ min) emergency_exposure->node_exp_flush node_exp_medical Seek Immediate Medical Attention emergency_exposure->node_exp_medical

Caption: Workflow for handling this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and especially water.[9][12] The storage location should be a dedicated cabinet for corrosive materials.

Handling and Use
  • Preparation: Before handling, ensure all glassware is scrupulously dried to prevent any reaction with residual moisture.

  • Weighing and Transfer:

    • Don all required PPE as outlined in the table above.

    • Perform all weighing and transfer operations inside a chemical fume hood.

    • Use tools such as spatulas that are clean and dry.

    • Close the container tightly immediately after use to prevent moisture from the air from reacting with the compound.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.[14]

  • Containment: If the spill is small and you are trained to handle it:

    • Do NOT use water.[5]

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[5][14] Do not use combustible materials like paper towels or sawdust.[14]

    • Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[14]

  • Decontamination: Gently wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water, ensuring all residues are collected for proper disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Reagent: Unused or excess reagent must be quenched carefully. This should only be performed by experienced personnel.

    • In a fume hood, prepare a stirred, dilute solution of a weak base, such as sodium bicarbonate, in a flask equipped with an addition funnel and placed in an ice bath.

    • Slowly add a solution of the sulfonyl chloride in an inert solvent (e.g., THF) to the basic solution.[14] The reaction is exothermic and will release gas.

    • Once the addition is complete and the reaction has subsided, check the pH to ensure it is neutral.

    • The neutralized aqueous solution can then be disposed of as aqueous waste, in accordance with local regulations.[14]

  • Contaminated Materials: All contaminated items (gloves, absorbent material, etc.) must be placed in a sealed and clearly labeled hazardous waste container for disposal through your institution's environmental health and safety office.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring both the integrity of their work and the safety of themselves and their colleagues.

References

  • Chemical safety MANUAL - IIT Bombay. (n.d.). Indian Institute of Technology Bombay. Retrieved from [Link]

  • Pyrophoric and Water-Reactive Chemical Safety. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.). S D Fine-Chem Limited. Retrieved from [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Sulfuryl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 10 Tips Working Safely with corrosives. (2025-10-15). Chemsafe. Retrieved from [Link]

  • Working Safely with Corrosives Meeting Kit. (n.d.). ICW Group. Retrieved from [Link]

  • How to Safely Handle & Store Corrosive Substances. (2023-11-17). Chemscape Safety Technologies. Retrieved from [Link]

  • 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride. (2026-01-03). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.